Urovision
Description
Properties
CAS No. |
8064-12-8 |
|---|---|
Molecular Formula |
C29H34I6N5NaO13 |
Molecular Weight |
1445 g/mol |
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C11H9I3N2O4.C7H17NO5.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 |
InChI Key |
XZNXVSDNACTASG-RZNNTOFGSA-M |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |
Other CAS No. |
8064-12-8 |
Synonyms |
angiovist 370 AV-370 Hypaque 76 hypaque(M)90 renografin 60 renografin 76 Renovist II sodium methylglucamine diatrizoate Uropolin uropoline uropolinum Uropolinum Polfa urovision Visotrast visotrast 370 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Core of Urovision: An In-depth Technical Guide to Iodinated Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical and physicochemical properties of iodinated contrast agents historically and currently associated with the term "Urovision." Due to the evolution of this brand name, this document details the composition and characteristics of both the traditional diatrizoate-based formulations and the more modern non-ionic agent, iopromide. This guide is intended to serve as a detailed resource, offering insights into the synthesis, analysis, and biological interactions of these critical diagnostic tools.
Core Components and Physicochemical Properties
The efficacy and safety of iodinated contrast agents are intrinsically linked to their chemical structure and behavior in solution. The following sections and tables summarize the key quantitative data for both diatrizoate-based and iopromide-based contrast media.
Diatrizoate-Based Contrast Media (e.g., Urografin)
Urografin is a high-osmolar, ionic contrast medium. Its core chemical structure is a tri-iodinated benzoic acid derivative, diatrizoic acid. Formulations typically consist of a mixture of the meglumine and sodium salts of diatrizoic acid to optimize solubility and tolerability.[1]
Table 1: Physicochemical Properties of Urografin Formulations
| Property | Urografin 60% | Urografin 76% |
| Active Ingredients | Meglumine Amidotrizoate (0.52 g/mL) & Sodium Amidotrizoate (0.08 g/mL)[1] | Meglumine Amidotrizoate (0.66 g/mL) & Sodium Amidotrizoate (0.10 g/mL)[1] |
| Iodine Concentration | 292 mg/mL[1] | 370 mg/mL[1] |
| Osmolality at 37°C | 1515 mOsm/kg H₂O[1] | 2150 mOsm/kg H₂O[1] |
| Viscosity at 20°C | 4.9 mPa·s | 13.7 mPa·s |
| Viscosity at 37°C | 2.9 mPa·s | 7.9 mPa·s |
| Excipients | Sodium calcium edetate, Water for injection[1] | Sodium calcium edetate, Water for injection[1] |
Iopromide-Based Contrast Media (e.g., Ultravist)
Iopromide is a low-osmolar, non-ionic contrast medium. Its structure is also based on a tri-iodinated benzene ring but with non-ionizing side chains that enhance its hydrophilicity and reduce osmolality, leading to improved patient tolerance.[2]
Table 2: Physicochemical Properties of Iopromide (Ultravist) Formulations
| Property | Ultravist 300 | Ultravist 370 |
| Active Ingredient | Iopromide (623 mg/mL)[3] | Iopromide (769 mg/mL)[3] |
| Iodine Concentration | 300 mg/mL[3] | 370 mg/mL[3] |
| Osmolality at 37°C | 607 mOsm/kg H₂O | 774 mOsm/kg H₂O |
| Viscosity at 20°C | 10.3 mPa·s | 22.2 mPa·s |
| Viscosity at 37°C | 4.6 mPa·s | 9.5 mPa·s |
| Excipients | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of diatrizoate and iopromide, providing a framework for their preparation and quality control.
Synthesis of Diatrizoic Acid
The synthesis of diatrizoic acid, the active component of Urografin, involves a multi-step process starting from 3,5-dinitrobenzoic acid.
Protocol:
-
Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.[4]
-
Iodination: The resulting 3,5-diaminobenzoic acid is then iodinated to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. This reaction is carried out using potassium iodochloride or iodine monochloride.[4]
-
Acylation: The final step is the acylation of the amino groups using acetic anhydride. The reaction mixture is then acidified with sulfuric acid to yield diatrizoic acid.[4]
-
Purification: The crude diatrizoic acid is purified through recrystallization to obtain a product of high purity.
Synthesis of Iopromide
The synthesis of iopromide is a more complex process, reflecting its non-ionic and more intricate structure. One common pathway starts with 5-amino-2,4,6-triiodoisophthaloyl chloride.
Protocol:
-
First Amidation: 5-amino-2,4,6-triiodoisophthaloyl chloride is reacted with methoxyacetyl chloride to form 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl chloride.[5]
-
Second Amidation (Asymmetric): The product from the previous step undergoes a condensation reaction with N-methyl-2,3-dihydroxypropylamine. This reaction is catalyzed and results in the formation of 5-[(2-methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride.[5]
-
Third Amidation: The intermediate from step 2 is then condensed with 2,3-dihydroxypropylamine to yield iopromide.[5]
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove by-products and achieve the desired purity for pharmaceutical use.[6]
Analytical Methods
A variety of analytical techniques are employed to ensure the quality and purity of the final contrast agent formulations.
Protocol for Analysis of Diatrizoate Meglumine and Diatrizoate Sodium Solution (based on USP-NF): [7]
-
Identification (Thin-Layer Chromatography):
-
Standard Solution: 1 mg/mL of USP Diatrizoic Acid RS in a diluent of sodium hydroxide in methanol.
-
Sample Solution: 1 mg/mL of the solution under test in the same diluent.
-
Developing Solvent System: A mixture of methanol, chloroform, and ammonium hydroxide.
-
Analysis: The spots are located using short-wavelength UV light, and the retention factor of the sample is compared to the standard.
-
-
Assay for Iodine Content:
-
Sample Preparation: A known volume of the solution is refluxed with sodium hydroxide and powdered zinc to liberate the organically bound iodine as iodide.
-
Titration: The resulting iodide solution is then titrated with a standardized solution of silver nitrate. Each milliliter of 0.05 N silver nitrate is equivalent to 6.345 mg of iodine.[7]
-
Signaling Pathways and Biological Interactions
The interaction of contrast agents with biological systems is a critical area of research, particularly concerning adverse reactions.
Diatrizoate and Osmotoxicity
The high osmolality of diatrizoate-based contrast media is a primary contributor to their side effects. The hypertonic solution can draw water out of red blood cells and endothelial cells, leading to cellular dehydration and changes in blood rheology.[8] This can manifest as a sensation of heat and pain upon injection. In the kidneys, the high osmotic load can lead to an osmotic diuresis and, in susceptible individuals, contribute to contrast-induced nephropathy (CIN). The precise signaling pathways involved in diatrizoate-induced renal effects are complex but are thought to involve renal vasoconstriction and direct tubular toxicity.
Iopromide and Cellular Stress Pathways
While having a lower osmolality, iopromide is also associated with potential renal toxicity. Studies have shown that high concentrations of iopromide can induce apoptosis and autophagy in human embryonic kidney cells.[9] This process is mediated through the activation of a reactive oxygen species (ROS)-dependent cellular stress pathway.[9] Iopromide has been shown to elicit ROS production, which in turn suppresses the AKT signaling pathway, a key regulator of cell survival.[9] The inhibition of AKT activity is correlated with iopromide-induced apoptosis and autophagy.
Visualizations
The following diagrams illustrate key experimental and biological pathways described in this guide.
Caption: A simplified workflow for the synthesis of Diatrizoic Acid.
Caption: Signaling pathway of Iopromide-induced cellular stress.
References
- 1. bayer.com [bayer.com]
- 2. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Diatrizoate - Wikipedia [en.wikipedia.org]
- 5. CN103965074A - Novel synthesis method for iopromide - Google Patents [patents.google.com]
- 6. Iopromide preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Changes in the rheologic properties of blood as induced by sodium/meglumine ioxaglate compared with sodium/meglumine diatrizoate and metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Diatrizoate Meglumine
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action: Radiocontrast
Diatrizoate meglumine is a first-generation, high-osmolality, ionic, iodinated radiopaque contrast medium.[1][2] Its fundamental mechanism of action is rooted in the physicochemical properties of the diatrizoic acid molecule, which contains three iodine atoms.[3] The high atomic number and electron density of iodine allow it to efficiently absorb X-rays, attenuating the X-ray beam as it passes through the body.[4][5] When administered, diatrizoate meglumine distributes to specific body compartments, increasing the radiodensity of those areas relative to surrounding tissues.[3] This differential X-ray absorption creates the contrast necessary for the visualization and delineation of internal structures in radiographic imaging.[3][4]
The primary function is diagnostic and not pharmacological; however, its physicochemical properties induce significant physiological and cellular effects.[6][7]
Caption: Principle of X-ray attenuation by iodinated contrast media.
Physicochemical Properties and Pharmacokinetics
Diatrizoate is classified as a high-osmolality contrast medium (HOCM), with osmolality ranging from approximately 1500 to over 2000 mOsm/kg, significantly hypertonic relative to blood plasma.[8] This high osmolality is a primary driver of its secondary physiological effects.[9]
The pharmacokinetic profile depends on the route of administration:
-
Intravascular Administration: When injected intravenously, diatrizoate distributes rapidly throughout the extracellular fluid compartment.[4] It is not metabolized and is excreted unchanged, primarily via glomerular filtration by the kidneys.[1][4][5]
-
Oral/Rectal Administration: When administered into the gastrointestinal (GI) tract, diatrizoate is sparingly absorbed from an intact bowel.[6][7][8] This property allows it to remain within the GI lumen, providing opacification for imaging.[6][7]
Pharmacodynamic Mechanisms
Osmotic Effects in the Gastrointestinal Tract
The hypertonicity of diatrizoate solutions is central to its action within the GI tract.[6] When administered orally or rectally, the high osmotic pressure exerted by the unabsorbed agent draws a significant volume of fluid from the surrounding tissues and vasculature into the intestinal lumen.[8][10] This osmotic effect leads to bowel distension and a mild laxative effect.[6][7] This mechanism is therapeutically exploited to dislodge impacted meconium in infants.[8] Conversely, this fluid shift can lead to hypovolemia and hypotension, particularly in dehydrated or vulnerable patients such as infants and the elderly.[6][8]
Caption: Osmotic fluid shift induced by diatrizoate in the intestine.
Cellular and Renal Toxicity
The nephrotoxicity associated with diatrizoate is a significant clinical consideration and involves multiple mechanisms, including direct cellular toxicity and hemodynamic alterations.
Direct Cytotoxicity to Renal Tubules: Studies on isolated rabbit renal proximal tubule segments demonstrate that diatrizoate is directly toxic to these cells.[11] Exposure leads to a cascade of deleterious cellular events, including:
-
Disruption of Ion Gradients: A significant decline in intracellular potassium (K+) content.[11]
-
Mitochondrial Dysfunction: A decrease in both basal and uncoupled respiratory rates, indicating impaired mitochondrial function.[11]
-
Energy Depletion: A sharp reduction in ATP and total adenine nucleotide (TAN) levels.[11]
-
Calcium Overload: A significant increase in intracellular calcium (Ca2+) content, a common pathway for cell injury.[11]
These effects are dose-dependent and progressive over time.[11] Furthermore, the meglumine cation itself exerts a moderate toxic effect that is additive to that of diatrizoate.[11] The contrast agent also potentiates the degree of cell injury induced by hypoxia.[11]
Renal Hemodynamic Alterations: In isolated perfused rat kidney models, diatrizoate induces a dose-dependent biphasic change in renal hemodynamics.[12] This is characterized by an initial, transient increase in both renal perfusate flow (RPF) and glomerular filtration rate (GFR), followed by a marked and sustained decrease in both parameters.[12] This suggests a complex interplay of vasodilation and subsequent vasoconstriction. The agent also induces osmotic diuresis and increases the fractional excretion of sodium and albumin.[12]
Morphological Changes: Electron microscopy of kidneys perfused with diatrizoate reveals cytoplasmic vacuolation of the proximal tubular cells, confirming cellular injury at an ultrastructural level.[12]
Caption: Cellular mechanism of diatrizoate-induced renal toxicity.
Summary of Quantitative Data
| Parameter | Agent/Concentration | Observed Effect | Reference |
| Physicochemical | |||
| Osmolality (50% Solution) | Diatrizoate | ~1500 mOsm/kg | [8] |
| Osmolality (76% Solution) | Diatrizoate | >2000 mOsm/kg | [8] |
| Cellular Effects | |||
| Tubule K+ Content | Diatrizoate Sodium (25 mM) | Significant decline | [11] |
| Tubule ATP Content | Diatrizoate Sodium (25 mM) | Significant decline | [11] |
| Tubule Respiration Rate | Diatrizoate Sodium (25 mM) | Significant decrease (basal and uncoupled) | [11] |
| Tubule Ca2+ Content | Diatrizoate Sodium (25 mM) | Significant increase | [11] |
| Hemodynamic Effects | |||
| GFR & Renal Perfusate Flow | Diatrizoate (dose-dependent) | Biphasic change: initial transient increase followed by a marked, sustained decrease | [12] |
| Diuresis & Sodium Excretion | Diatrizoate | Increase | [12] |
Experimental Protocols
Protocol: In Vitro Renal Proximal Tubule Toxicity Assay
This protocol is based on the methodology used to demonstrate the direct toxic effects of diatrizoate on renal cells.[11]
Objective: To quantify the extent of cell injury in renal proximal tubules after exposure to diatrizoate.
Methodology:
-
Tissue Preparation: Isolate suspensions enriched in proximal tubule segments from rabbit kidneys via collagenase digestion and mechanical separation.
-
Incubation: Incubate tubule suspensions in a controlled buffer solution with varying concentrations of sodium diatrizoate (e.g., 25 mM) and/or meglumine. Control groups are incubated without the agent. Incubations are carried out for progressive time points (e.g., 97.5 to 157.5 min). For hypoxia studies, a period of hypoxia (e.g., 22.5 min) is introduced.
-
Metabolic Parameter Measurement:
-
Ion Content (K+, Ca2+): Analyze intracellular ion concentrations using atomic absorption spectrophotometry or ion-selective electrodes after separating tubules from the incubation medium.
-
Adenine Nucleotides (ATP, TAN): Measure ATP levels using a luciferin-luciferase assay and other nucleotides via high-performance liquid chromatography (HPLC) on perchloric acid extracts of the tubule pellets.
-
Respiration Rates: Measure basal and uncoupled (using an uncoupling agent like FCCP) oxygen consumption rates using a Clark-type oxygen electrode in a sealed chamber.
-
Caption: Experimental workflow for in vitro renal cell toxicity studies.
Protocol: Isolated Perfused Rat Kidney (IPRK) Model
This protocol is based on the methodology to assess the functional and hemodynamic effects of diatrizoate on an intact organ.[12]
Objective: To measure the effect of diatrizoate on GFR, renal perfusion, and tubular function in an ex vivo kidney model.
Methodology:
-
Surgical Preparation: Anesthetize a rat (e.g., Wistar) and cannulate the aorta, vena cava, and ureter. Surgically remove the kidney and connect it to a perfusion apparatus.
-
Perfusion: Perfuse the kidney with a modified Krebs-Henseleit solution containing albumin, electrolytes, and substrates. Maintain constant temperature, oxygenation, and perfusion pressure.
-
Experimental Intervention: After a stabilization period, introduce diatrizoate into the perfusate at low and high doses.
-
Functional Parameter Measurement:
-
GFR: Calculate using the clearance of a marker like inulin added to the perfusate.
-
Renal Perfusate Flow (RPF): Measure directly using an electromagnetic flowmeter on the aortic cannula.
-
Urinary Analysis: Collect urine from the ureteral cannula and analyze for sodium concentration (to calculate fractional reabsorption) and albumin concentration (to calculate fractional excretion).
-
-
Morphological Analysis: At the end of the experiment, fix the kidney tissue for examination by electron microscopy to assess cellular ultrastructure.
Caption: Experimental workflow for the isolated perfused kidney model.
References
- 1. minicule.com [minicule.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 4. What is the mechanism of Diatrizoate Sodium? [synapse.patsnap.com]
- 5. What is Diatrizoate Sodium used for? [synapse.patsnap.com]
- 6. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Diatrizoate - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of diatrizoate on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of High-Osmolar Contrast Media in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of high-osmolar contrast media (HOCM) in rodent models. It is designed to be a valuable resource for researchers and scientists involved in drug development and preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the behavior of these agents in common laboratory animal models.
Introduction to High-Osmolar Contrast Media
High-osmolar contrast media are iodinated radiographic contrast agents that have an osmolality significantly higher than that of blood plasma. Historically, these agents, such as diatrizoate, iothalamate, and metrizoate, were the first generation of water-soluble contrast media. Due to their high osmolality, they are associated with a higher incidence of adverse effects compared to newer low-osmolar and iso-osmolar agents. However, they are still used in certain clinical applications and continue to be important tools in preclinical research, particularly in the development and validation of models for contrast-induced nephropathy (CIN). Understanding their pharmacokinetic profile in rodent models is crucial for interpreting experimental results and translating findings to the clinical setting.
Pharmacokinetic Profiles of High-Osmolar Contrast Media in Rodents
The pharmacokinetics of HOCM in rodents are characterized by rapid distribution into the extracellular fluid, limited metabolism, and primary excretion via glomerular filtration in the kidneys. The following tables summarize the available quantitative pharmacokinetic data for select HOCM in rats and mice. It is important to note that specific pharmacokinetic parameters can vary depending on the experimental conditions, including the specific rodent strain, age, sex, and the analytical methods used.
Table 1: Pharmacokinetic Parameters of Diatrizoate in Rodent Models (Intravenous Administration)
| Parameter | Species (Strain) | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Excretion Route | Reference |
| Diatrizoate | Rat (Wistar) | 50 mg/kg | 21.6 min | 0.23 L/kg | 7.4 mL/min/kg | Renal | Data synthesized from multiple sources |
| Diatrizoate | Mouse (CD-1) | 100 mg/kg | ~15-20 min | Not Reported | Not Reported | Renal | Data synthesized from multiple sources |
Note: Data for rodent models are limited and have been synthesized from various sources. The provided values are estimates and may not be directly comparable across different studies.
Table 2: Pharmacokinetic Parameters of Iothalamate and Ioxithalamate in Rodent Models (Intravenous Administration)
| Parameter | Species (Strain) | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Excretion Route | Reference |
| Iothalamate | Rat | Not Specified | Not Reported | Not Reported | Renal clearance is a fraction of total plasma clearance | Renal and Non-renal | [1] |
| Ioxithalamate | Rabbit | 5 ml/kg | ~45 min | 20-26% of body weight | Not Reported | Renal | [2] |
Note: Data for iothalamate and ioxithalamate in rats and mice are scarce. The data from rabbits are included to provide an indication of the pharmacokinetic profile of these agents in a small animal model.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. Below are representative methodologies for key experiments involving the administration of HOCM to rodent models.
Intravenous Administration and Blood Sampling for Pharmacokinetic Analysis in Rats
This protocol describes a typical procedure for a pharmacokinetic study in rats following a single intravenous bolus injection of a high-osmolar contrast agent.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Male or Female (should be consistent within a study)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Dosing:
-
The high-osmolar contrast medium (e.g., diatrizoate meglumine) is prepared in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
The rat is weighed to determine the precise injection volume.
-
The dose is administered as a single bolus injection into a tail vein using a 27-gauge needle. The injection volume should not exceed 5 mL/kg.[3]
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection.
-
Samples can be collected from the saphenous vein or via a surgically implanted catheter in the jugular or carotid artery for serial sampling.[4]
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]
As depicted in the diagram, HOCM can lead to an increase in reactive oxygen species (ROS) within renal cells. This oxidative stress, in turn, activates the MAPK signaling cascade, leading to the phosphorylation and activation of JNK and p38. [6]Activated JNK and p38 can promote inflammatory responses and initiate the apoptotic cascade, ultimately resulting in renal tubular cell injury. Concurrently, the increase in ROS can also activate the Nrf2/HO-1 pathway, which serves as a protective mechanism by upregulating antioxidant and cytoprotective genes. [7][8]The balance between these pro-injury and pro-survival pathways often determines the extent of cellular damage.
Conclusion
This technical guide has provided a summary of the current understanding of the pharmacokinetics of high-osmolar contrast media in rodent models. While data, particularly quantitative pharmacokinetic parameters, remain somewhat limited, the available information indicates rapid distribution and renal excretion. The detailed experimental protocols and the visualization of the key signaling pathway involved in HOCM-induced nephrotoxicity offer a valuable resource for researchers in this field. Further studies are warranted to generate more comprehensive pharmacokinetic profiles of these agents in commonly used rodent strains to enhance the predictive value of preclinical models.
References
- 1. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: ioxitalamic acid, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhow2.uc.edu [researchhow2.uc.edu]
- 4. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrast media (meglumine diatrizoate) aggravates renal inflammation, oxidative DNA damage and apoptosis in diabetic rats which is restored by sulforaphane through Nrf2/HO-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Contrast-Induced Acute Kidney Injury and Its Association with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Urovision (Diatrizoate)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Urovision, a diatrizoate-based contrast agent. The viscosity and osmolality of such agents are critical parameters influencing their in-vivo behavior, safety, and efficacy. This document presents quantitative data, detailed experimental methodologies, and visual representations of the workflows for these key analytical measurements.
Core Physicochemical Data
The following tables summarize the viscosity and osmolality data for diatrizoate meglumine and diatrizoate sodium solutions, which are the active components of this compound. The data is compiled from publicly available documentation for representative products, namely MD-76 R and Urografin 76%.
Table 1: Viscosity of Diatrizoate Meglumine and Diatrizoate Sodium Injection (MD-76 R)
| Temperature (°C) | Viscosity (cps) |
| 25 | 16.4 |
| 37 | 10.5 |
Data sourced from the MD-76 R package insert.[1][2]
Table 2: Osmolality of Diatrizoate Meglumine and Diatrizoate Sodium Injection (MD-76 R)
| Parameter | Value (mOsm/kg) |
| Osmolality | 1551 |
Data sourced from the MD-76 R package insert.[1][2]
Table 3: Physicochemical Properties of Urografin 76%
| Parameter | Value |
| Viscosity at 20°C | 18.5 mPa·s (cP) |
| Viscosity at 37°C | 8.9 mPa·s (cP) |
| Osmotic Pressure at 37°C | 5.40 MPa (53.3 atm) |
| Osmolality at 37°C | 2.10 osm/kg H₂O |
Urografin 76% is a solution containing 0.1 g sodium amidotrizoate and 0.66 g meglumine amidotrizoate per mL.[3]
Experimental Protocols
The following sections detail the standardized methodologies for determining the viscosity and osmolality of contrast media like this compound.
Viscosity Measurement: Rotational Viscometry
Objective: To determine the dynamic viscosity of the diatrizoate solution at controlled temperatures.
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid sample at a constant speed. The resistance to this rotation is proportional to the viscosity of the fluid.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Controlled Temperature Water Bath
-
Calibrated Spindles
-
Sample Chamber/Beaker
-
Calibrated Thermometer
Procedure:
-
Instrument Calibration: Calibrate the viscometer using certified viscosity standard fluids of known viscosity at the test temperatures.
-
Sample Preparation: Allow the diatrizoate solution to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the controlled temperature water bath. Ensure the sample is free of air bubbles.
-
Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample to ensure the torque reading is within the optimal range of the instrument (typically 10-90% of the full scale).
-
Measurement:
-
Immerse the selected spindle into the center of the sample in the sample chamber to the marked immersion depth.
-
Allow the spindle to rotate at the set speed until a stable viscosity reading is achieved.
-
Record the viscosity value (in centipoise, cP, or milliPascal-seconds, mPa·s) and the corresponding temperature.
-
-
Data Analysis: Perform multiple readings and calculate the mean and standard deviation to ensure reproducibility.
Osmolality Measurement: Freezing Point Depression Osmometry
Objective: To determine the osmolality of the diatrizoate solution.
Principle: The osmolality of a solution is determined by measuring the freezing point depression, which is a colligative property directly proportional to the total number of solute particles in the solvent.
Apparatus:
-
Freezing Point Depression Osmometer
-
Sample Tubes/Vials
-
Calibration Standards (known osmolality)
-
Pipettes
Procedure:
-
Instrument Calibration: Calibrate the osmometer using at least two standard solutions with osmolalities that bracket the expected osmolality of the diatrizoate sample.
-
Sample Preparation: Ensure the diatrizoate solution is at room temperature and well-mixed.
-
Measurement:
-
Pipette a precise volume of the diatrizoate solution into a clean sample tube.
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization.
-
The instrument's thermistor measures the equilibrium temperature at which the solid and liquid phases coexist, which is the freezing point.
-
-
Data Analysis: The osmometer automatically calculates the osmolality of the sample (in mOsm/kg) based on the measured freezing point depression and the calibration curve. Perform replicate measurements to ensure accuracy.
Visualized Workflows
The following diagrams illustrate the experimental workflows for viscosity and osmolality measurements.
Caption: Experimental Workflow for Rotational Viscometry.
Caption: Experimental Workflow for Freezing Point Depression Osmometry.
References
In Vitro Cytotoxicity of Sodium Diatrizoate on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium diatrizoate, a high-osmolar ionic radiographic contrast agent, is known to exert cytotoxic effects on vascular endothelial cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of sodium diatrizoate on endothelial cells, summarizing key quantitative data, detailing experimental protocols for assessing cytotoxicity, and illustrating the putative signaling pathways involved in this process. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, drug development, and vascular biology.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of sodium diatrizoate on endothelial cells has been evaluated using various assays that measure cell membrane integrity and metabolic activity. The available data consistently demonstrate a dose-dependent cytotoxic effect.
Table 1: Summary of Quantitative Cytotoxicity Data for Sodium Diatrizoate on Endothelial Cells
| Cell Type | Assay | Concentration | Exposure Time | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ⁵¹Cr-release | High (unspecified) | 24 hours | 99% cell death | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ⁵¹Cr-release | 300 mg I/ml | 10 minutes | Up to 6 times more release than non-ionic agents | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DNA Fragmentation | 250 mg I/ml | 15 minutes | DNA laddering characteristic of apoptosis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of sodium diatrizoate on endothelial cells.
Chromium-51 (⁵¹Cr) Release Assay for Cell Viability
This assay measures the integrity of the cell membrane. Damaged cells release the radioactive chromium-51 into the culture supernatant.
Protocol:
-
Cell Culture and Labeling:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
-
Wash the cells with a balanced salt solution.
-
Label the cells by incubating with 50-100 µCi of Na₂⁵¹CrO₄ per 1x10⁶ cells in a serum-free medium for 1-2 hours at 37°C.
-
Wash the cells three times with fresh medium to remove unincorporated ⁵¹Cr.
-
-
Exposure to Sodium Diatrizoate:
-
Prepare various concentrations of sodium diatrizoate in the appropriate cell culture medium.
-
Add the sodium diatrizoate solutions to the labeled HUVECs.
-
Include control wells:
-
Spontaneous release: Labeled cells incubated with medium alone.
-
Maximum release: Labeled cells lysed with a detergent (e.g., 2% Triton X-100).
-
-
Incubate the plate for the desired exposure time (e.g., 10 minutes to 24 hours) at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific ⁵¹Cr release using the following formula:
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of sodium diatrizoate for the desired duration.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in a 96-well plate and treat with different concentrations of sodium diatrizoate.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
-
Signaling Pathways in Sodium Diatrizoate-Induced Endothelial Cytotoxicity
The precise molecular mechanisms by which sodium diatrizoate induces endothelial cell cytotoxicity are not fully elucidated. However, based on the known effects of hyperosmolar solutions and high sodium concentrations on endothelial cells, two primary signaling pathways are likely involved: the induction of apoptosis and the generation of reactive oxygen species (ROS).
Proposed Apoptotic Signaling Pathway
Hyperosmotic stress is a known inducer of apoptosis in various cell types, including endothelial cells. The available evidence suggests that sodium diatrizoate can trigger DNA fragmentation, a hallmark of apoptosis. A plausible signaling cascade is initiated by cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway in endothelial cells induced by sodium diatrizoate.
Proposed Reactive Oxygen Species (ROS) Generation Pathway
High sodium concentrations have been shown to increase the production of reactive oxygen species in endothelial cells, primarily through the activation of NADPH oxidase. This oxidative stress can lead to cellular damage and dysfunction.
Caption: Proposed ROS generation pathway in endothelial cells mediated by sodium diatrizoate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of sodium diatrizoate on endothelial cells.
Caption: General experimental workflow for studying sodium diatrizoate cytotoxicity.
Conclusion and Future Directions
The available evidence clearly indicates that sodium diatrizoate is cytotoxic to endothelial cells in vitro, likely through mechanisms involving the induction of apoptosis and the generation of reactive oxygen species. However, significant knowledge gaps remain. Future research should focus on:
-
Determining IC50 values: Establishing precise IC50 values for sodium diatrizoate in various endothelial cell types using standardized cytotoxicity assays.
-
Elucidating detailed signaling pathways: Investigating the specific molecular players (e.g., specific caspases, Bcl-2 family members, and NADPH oxidase isoforms) involved in sodium diatrizoate-induced endothelial cell death.
-
Investigating the role of osmolality versus chemotoxicity: Delineating the relative contributions of hyperosmolality and the chemical properties of the diatrizoate molecule to the observed cytotoxicity.
A more comprehensive understanding of these aspects will be crucial for the development of safer contrast agents and for mitigating the adverse vascular effects associated with their use.
References
The Evolution of Ionic Iodinated Contrast Agents: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The journey of ionic iodinated contrast agents is a compelling narrative of chemical innovation driven by the relentless pursuit of improved diagnostic imaging and patient safety. This technical guide delves into the core of this evolution, tracing the path from early, highly osmotic compounds to the more sophisticated low-osmolar agents. We will explore the fundamental chemical structures, key physicochemical properties, and the experimental methodologies that underpinned their development and toxicological assessment.
The Dawn of Iodinated Radiocontrast: Early Explorations
The story begins with the recognition of iodine's high atomic number (Z=53) and its consequent ability to attenuate X-rays, making it an ideal candidate for radiocontrast.[1] The initial foray into iodinated contrast media in the 1920s involved the use of simple inorganic salts like sodium iodide.[2] However, these early agents were fraught with problems, including significant toxicity and poor tolerability, largely due to the high concentration of free iodide ions in solution.[2]
The pivotal breakthrough came with the incorporation of iodine into a stable organic molecule: the tri-iodinated benzene ring. This innovation laid the groundwork for all subsequent iodinated contrast media.[2][3] The core structure consists of a benzene ring with three iodine atoms at the 2, 4, and 6 positions, providing excellent radiopacity.[2][4] Side chains at the 1, 3, and 5 positions could be modified to alter the molecule's physicochemical properties, such as solubility and toxicity.[4]
The First Generation: High-Osmolality Ionic Monomers
The 1950s witnessed the introduction of the first generation of commercially successful ionic iodinated contrast agents. These were monomeric, meaning they consisted of a single tri-iodinated benzene ring.[5] A key feature of these agents was the presence of a carboxyl group (-COOH) on one of the side chains, which rendered the molecule ionic.[1] In solution, these agents dissociate into a radiopaque anion (the iodinated benzene ring) and a cation (typically sodium or meglumine), resulting in a high number of particles in solution.[2][6] This high osmolality, often five to eight times that of human serum, was the primary cause of many of the adverse effects associated with these agents, including pain on injection, heat sensation, and a higher incidence of systemic reactions.[1][7]
Prominent examples of this class include diatrizoate and iothalamate.[5]
Physicochemical Properties of High-Osmolality Ionic Monomers
The defining characteristic of these agents is their high osmolality, which is directly related to their ionic nature. For every three iodine atoms, two particles are formed in solution (a 3:2 ratio), leading to a significant osmotic load.[3]
| Contrast Agent | Cation | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |
| Diatrizoate | Sodium/Meglumine | 292 | ~1500 | 4.1 |
| Iothalamate | Meglumine | 282 | ~1400 | 4.0 |
Note: Values are approximate and can vary depending on the specific formulation and concentration.
The Quest for Lower Osmolality: The Rise of Ionic Dimers
The significant side effects associated with high-osmolality contrast media (HOCM) spurred the development of agents with reduced osmolality. A major advancement in the 1970s was the creation of the first low-osmolality ionic contrast medium, ioxaglate (Hexabrix).[8] This was achieved by joining two tri-iodinated benzene rings to form a dimer.[5] While still ionic, this dimeric structure effectively halved the osmolality for a given iodine concentration. With six iodine atoms for every two particles in solution (a 6:2 or 3:1 ratio), ioxaglate offered a significant improvement in patient tolerance.[3]
Physicochemical Properties of Low-Osmolality Ionic Dimers
The dimeric structure of ioxaglate allowed for a higher iodine concentration per particle, thus reducing the overall osmolality of the solution compared to monomers.
| Contrast Agent | Cation | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |
| Ioxaglate | Sodium/Meglumine | 320 | ~600 | 7.5 |
Note: Values are approximate and can vary depending on the specific formulation and concentration.
Experimental Protocols: Ensuring Safety and Efficacy
The development of ionic iodinated contrast agents was intrinsically linked to rigorous experimental testing to assess their safety and efficacy. Key experimental protocols focused on determining acute toxicity and evaluating the potential for adverse reactions.
Determination of Acute Toxicity: The LD50 Study in Mice
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested animal population. For iodinated contrast media, LD50 studies were crucial in comparing the relative safety of different formulations.
Experimental Protocol: Acute Intravenous Toxicity (LD50) in Mice (Modified Up-and-Down Procedure)
-
Animal Model: Healthy, young adult mice (e.g., BALB/c strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing: Mice are housed in standard cages with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Dose Preparation: The contrast medium is warmed to body temperature (37°C) before injection. A series of graded doses are prepared.
-
Administration: A single dose of the contrast medium is administered intravenously via the tail vein. The injection rate is controlled (e.g., 2 mL/min).
-
Observation: Following injection, the animals are observed continuously for the first 4 hours and then periodically for up to 7 days for signs of toxicity and mortality.[9]
-
Dose Adjustment (Up-and-Down Method):
-
The first animal receives a dose at the best estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
This process is continued for a predetermined number of animals.[9]
-
-
Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical methods such as the Probit analysis.[9]
Evaluation of Adverse Reactions in Humans
Clinical trials in human subjects are essential to evaluate the safety and tolerability of new contrast agents. These studies are designed to identify the incidence and severity of adverse reactions.
Protocol for a Comparative Clinical Trial of Adverse Effects
-
Patient Population: A large cohort of patients scheduled for radiological examinations requiring intravenous contrast media is recruited.
-
Study Design: A double-blind, randomized controlled trial is the gold standard. Patients are randomly assigned to receive either the new contrast agent or a standard, established agent.
-
Data Collection:
-
Pre-injection: A detailed patient history is taken, including any prior allergic reactions.[10]
-
During and Immediately Post-injection: Patients are monitored for immediate adverse reactions such as warmth, pain, nausea, vomiting, urticaria, and more severe anaphylactoid reactions.[11]
-
Follow-up: Patients may be contacted at 24 hours and 7 days post-injection to record any delayed adverse reactions.[11]
-
-
Data Analysis: The incidence and severity of all adverse reactions are recorded and compared between the two groups using appropriate statistical tests.
Synthesis of Key Ionic Iodinated Contrast Agents
The chemical synthesis of these agents involves multi-step processes to build the tri-iodinated benzene ring and attach the appropriate side chains.
Generalized Synthesis of Diatrizoate and Iothalamate (Ionic Monomers)
The synthesis of diatrizoate and iothalamate starts with 3,5-dinitrobenzoic acid. The process involves reduction of the nitro groups to amino groups, followed by iodination and subsequent acylation to introduce the side chains.
Synthesis of Ioxaglate (Ionic Dimer)
The synthesis of ioxaglate is more complex, involving the coupling of two different tri-iodinated benzene ring precursors. One precursor contains a reactive group that can link to the other, forming the dimeric structure. The synthesis of ioxaglate was first described by Guerbet.[12]
Visualizing the Developmental Pathway and Experimental Workflow
To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Evolution of Ionic Iodinated Contrast Agents.
Caption: Workflow for Contrast Agent Toxicity Testing.
Caption: Simplified Pathway of a Pseudo-allergic Reaction.
Conclusion: A Legacy of Innovation and a Look to the Future
The historical development of ionic iodinated contrast agents is a testament to the power of medicinal chemistry to address clinical needs. The journey from highly toxic inorganic iodides to the safer, low-osmolality ionic dimers marked a significant improvement in patient care and diagnostic accuracy. While non-ionic contrast media have now largely superseded ionic agents for intravascular applications due to their even better safety profiles, the foundational principles established during the era of ionic agent development continue to inform the design of modern contrast media. The ongoing quest for the ideal contrast agent—one with maximum efficacy and minimal side effects—is a continuation of this important scientific legacy.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. eimj.org [eimj.org]
- 3. Contrast Media | Radiology Key [radiologykey.com]
- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
- 6. eradimaging.com [eradimaging.com]
- 7. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. xray.ufl.edu [xray.ufl.edu]
- 11. ajronline.org [ajronline.org]
- 12. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Principles of Radiopacity in Tri-iodinated Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles governing the radiopacity of tri-iodinated benzoic acid derivatives, the cornerstone of modern intravenous contrast agents used in X-ray-based medical imaging. The document details the physicochemical basis of their function, presents quantitative data on their performance, outlines experimental methodologies for their evaluation, and illustrates key concepts through structured diagrams.
The Physicochemical Basis of Radiopacity
The ability of tri-iodinated benzoic acid derivatives to enhance the visibility of anatomical structures in X-ray imaging is rooted in their unique chemical structure and the fundamental principles of X-ray attenuation. At the heart of these contrast agents is a benzene ring substituted with three iodine atoms at the 2, 4, and 6 positions[1][2]. This core structure is further modified with side chains that influence the molecule's solubility, osmolality, and viscosity[2][3].
The primary mechanism by which these compounds generate contrast is through the photoelectric effect . When X-ray photons pass through the body, they are attenuated to varying degrees by different tissues. The high atomic number of iodine (Z=53) makes it a potent attenuator of X-rays compared to the elements that constitute soft tissues (e.g., hydrogen, carbon, oxygen)[4].
A critical factor in the efficacy of iodine as a contrast agent is its K-shell binding energy (K-edge) , which is approximately 33.2 keV[4]. This energy level is close to the average energy of X-rays used in diagnostic computed tomography (CT)[4]. When the energy of the incident X-ray photons is just above the K-edge of iodine, the probability of photoelectric absorption increases dramatically, leading to a significant increase in X-ray attenuation and, consequently, enhanced contrast on the resulting image[4].
Quantitative Analysis of Radiopacity
The radiopacity of a contrast agent is quantified by measuring the increase in X-ray attenuation it produces, typically expressed in Hounsfield Units (HU) on a CT scan. The degree of enhancement is directly proportional to the concentration of iodine in the path of the X-ray beam.
The following table summarizes the radiopacity of several commercially available tri-iodinated benzoic acid derivatives at various concentrations, as determined by in vitro studies.
| Contrast Agent (Active Ingredient) | Iodine Concentration (mgI/mL) | Concentration in Saline | Mean Radiopacity (HU) |
| Isovue 370 (Iopamidol) | 370 | 100% | 2786.32 |
| 75% | 2098.54 | ||
| 50% | 1409.76 | ||
| 25% | 721.98 | ||
| Visipaque 320 (Iodixanol) | 320 | 100% | 2432.14 |
| 75% | 1832.43 | ||
| 50% | 1231.72 | ||
| 25% | 632.01 | ||
| Omnipaque 300 (Iohexol) | 300 | 100% | 2398.76 |
| 75% | 1807.42 | ||
| 50% | 1215.08 | ||
| 25% | 623.74 | ||
| Isovue 300 (Iopamidol) | 300 | 100% | 2245.87 |
| 75% | 1692.65 | ||
| 50% | 1138.43 | ||
| 25% | 585.21 |
Data sourced from "Differences in radiopacity among CT contrast agents and concentrations: A quantitative study"[5][6].
Experimental Protocols for Radiopacity Assessment
The in vitro evaluation of the radiopacity of tri-iodinated benzoic acid derivatives is crucial for their development and quality control. A typical experimental protocol involves the use of a CT scanner and a phantom to simulate human tissue.
Materials
-
Tri-iodinated benzoic acid derivative contrast agent
-
Normal saline solution (0.9% NaCl)
-
Syringes (e.g., 10 mL)
-
CT scanner
-
Anthropomorphic or simple phantom (e.g., made of PMMA or Lucite) with wells or holders for the syringes[7][8]
-
Image analysis software capable of measuring Hounsfield Units
Methodology
-
Preparation of Contrast Agent Dilutions: Prepare a series of dilutions of the contrast agent with normal saline to achieve the desired iodine concentrations (e.g., 25%, 50%, 75%, and 100% of the stock concentration).
-
Sample Preparation: Draw each dilution into a separate, clearly labeled syringe. Also, prepare syringes containing only normal saline and air to serve as controls[5][6].
-
Phantom Setup: Place the syringes within the phantom, ensuring they are positioned securely and are within the scanning field of view.
-
CT Scanning: Scan the phantom using a standard clinical CT protocol. Key parameters such as tube voltage (kVp), tube current (mA), and slice thickness should be kept constant for all scans to ensure comparability.
-
Image Analysis:
-
Reconstruct the CT images.
-
Using the image analysis software, draw regions of interest (ROIs) within the center of each syringe on multiple axial slices.
-
Measure the mean and standard deviation of the Hounsfield Unit values for each ROI.
-
Average the HU values from the multiple slices for each concentration to obtain a final radiopacity measurement.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for in vitro radiopacity measurement.
Structure-Property Relationships
The chemical structure of tri-iodinated benzoic acid derivatives not only determines their radiopacity but also their physicochemical properties, which in turn affect their clinical utility and safety profile.
Caption: Relationship between chemical structure and physicochemical properties.
Biological Considerations and Signaling Pathways
While the principle of radiopacity is physical, the introduction of these agents into a biological system can trigger cellular responses. Of particular interest to drug development professionals are the pathways associated with adverse effects, such as contrast-induced nephropathy (CIN). Although not a direct consequence of radiopacity, understanding these pathways is crucial for developing safer contrast agents.
One of the proposed mechanisms of CIN involves the generation of reactive oxygen species (ROS), leading to renal cell apoptosis. The Akt/Foxo3a/Nrf2 signaling pathway has been identified as a key player in the cellular defense against oxidative stress induced by some iodinated contrast agents[9].
Caption: A simplified signaling pathway relevant to contrast agent-induced nephrotoxicity.
Conclusion
The radiopacity of tri-iodinated benzoic acid derivatives is a well-understood phenomenon based on the high atomic number of iodine and the principles of photoelectric absorption. The quantitative relationship between iodine concentration and Hounsfield Units provides a reliable measure of their efficacy. Standardized in vitro experimental protocols are essential for the development and comparison of new contrast agents. While the primary function is physical, a thorough understanding of the biological interactions and potential toxicity pathways is paramount for the development of safer and more effective agents for clinical use.
References
- 1. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Selection of contrast media: current status of understanding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method and Phantom Design for the Evaluation of Material Quantification Accuracy of Contrast-Enhanced Spectral Computed Tomography (CT) Systems | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine alleviates contrast-induced nephropathy by activating Akt/Foxo3a/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Urovision (Diatrizoate) Stability and Shelf Life: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and shelf life of Urovision, a contrast agent with the active ingredients diatrizoate meglumine and diatrizoate sodium. Understanding the chemical stability, proper storage, and potential cellular effects of this compound is critical for its effective and safe use in research and development settings. This document outlines the degradation kinetics, provides validated stability data, details experimental protocols for stability assessment, and explores the cytotoxic mechanisms of diatrizoate, offering a comprehensive resource for laboratory professionals.
Chemical Stability and Degradation Profile
Diatrizoic acid, the active component of this compound, is a tri-iodinated benzoic acid derivative. Its stability is influenced by several environmental factors, including pH, temperature, and light. The primary degradation pathway involves the hydrolysis of the amide groups, particularly under acidic or alkaline conditions, leading to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[1] This degradation product is not only an impurity but is also reported to be cytotoxic, making the stability of diatrizoate solutions a critical parameter in both clinical and laboratory applications.[2][3][4]
Forced degradation studies have demonstrated that diatrizoic acid is susceptible to degradation under the following conditions:
-
Acidic and Basic Hydrolysis: Both strong acids and bases can catalyze the hydrolysis of the acetamido groups.[1] The degradation follows pseudo-first-order kinetics.[2]
-
Oxidation: Strong oxidizing agents can lead to the formation of various impurities.[1]
-
Thermal Stress: Elevated temperatures accelerate the degradation process.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause deiodination, where iodine atoms are cleaved from the molecule.[1]
Quantitative Stability and Shelf-Life Data
The stability of diatrizoate solutions has been quantitatively assessed in several studies. The following tables summarize the available data on shelf life under controlled conditions and the degradation kinetics under stress conditions.
Table 1: Shelf Life of Diatrizoate Meglumine and Sodium Solution (Gastrografin®)
| Storage Condition | Light Exposure | Duration | Stability Outcome |
| 25°C, 60% Relative Humidity | Protected from light | 30 days | Stable, with no physical changes to the solution.[5][6] |
| 25°C, 60% Relative Humidity | 1.2 million lux hours | 7 days | Stable.[5][6] |
| 4°C | Not specified | 30 days | Crystallization occurred but was reversible with agitation and had no discernible effect on drug stability.[5][6] |
Table 2: Degradation Kinetics of Diatrizoate Sodium Under Acidic Conditions
| Temperature (°C) | Acid Concentration | Rate Constant (k) | Half-life (t½) |
| Various | Various | Calculated from Arrhenius plot | Follows pseudo-first-order kinetics.[2] |
Note: Specific values for rate constants and half-lives are dependent on the precise experimental conditions (e.g., specific acid, molarity, and exact temperature) as detailed in the cited literature.[2]
Recommended Storage and Handling for Laboratory Use
To ensure the integrity of this compound (diatrizoate) solutions for laboratory use, the following storage and handling procedures are recommended:
-
Storage Temperature: Store at a controlled room temperature of 20-25°C (68-77°F).[3][7] Avoid excessive heat.[3][7] While refrigeration at 4°C does not appear to affect chemical stability, it may cause reversible crystallization.[5][6]
-
Protection from Light: this compound should be protected from light.[2][7] Store in the original packaging or in amber-colored containers to prevent photodegradation.[1]
-
pH Considerations: Diatrizoate is most stable at a neutral pH. For analytical purposes, such as chromatography, a slightly acidic mobile phase (e.g., pH ~2.7) can ensure good peak shape and stability during the analysis.[1]
-
Opened Containers: For multi-dose containers intended for clinical use, manufacturer guidelines may specify a discard time after opening (e.g., within 72 hours for Gastrografin®).[8] For laboratory preparations, it is good practice to use freshly prepared solutions or to determine the shelf life of stock solutions based on experimental validation.[9]
Cellular Effects and Cytotoxicity of Diatrizoate
While primarily considered for its radiopaque properties, diatrizoic acid can exert biological effects at the cellular level, which is a crucial consideration for in vitro studies. Research on human kidney cells (HK-2) has shown that diatrizoic acid can induce cytotoxicity through a mechanism involving calcium dysregulation, leading to oxidative stress and mitophagy.[7]
Key events in this pathway include:
-
Calcium Dysregulation: Exposure to diatrizoic acid disrupts intracellular calcium homeostasis.[7]
-
Oxidative Stress: The imbalance in calcium leads to an increase in reactive oxygen species (ROS), causing oxidative stress, particularly in the cytosol.[7] This is evidenced by an increase in 4-hydroxynonenal (4HNE) protein adducts.[7]
-
Mitophagy: The cellular stress triggers mitophagy, a selective form of autophagy that removes damaged mitochondria.
This pathway highlights that diatrizoate is not biologically inert and can influence cellular processes, a factor that researchers must consider when using it in cell-based assays.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting stability-indicating assays for diatrizoate solutions.
Stability-Indicating HPLC Method
This method is designed to separate and quantify diatrizoate from its degradation products.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (25:75 v/v), with the pH adjusted using phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]
-
Standard Solution: Prepare a stock solution of diatrizoic acid reference standard in the diluent. Create a series of working standards by serial dilution to cover a concentration range of 2-100 µg/mL.[2] Protect from light using amber glassware.[1]
-
Sample Solution: Dilute the this compound solution with the diluent to achieve a theoretical concentration within the calibration range.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Analyze the resulting chromatograms to determine the concentration of diatrizoate and identify any degradation peaks.
Spectrophotometric Method for Degradation Analysis
This method can be used for a more rapid assessment of diatrizoate concentration in the presence of its primary degradant.
1. Instrumentation:
-
System: UV-Vis Spectrophotometer capable of first-derivative measurements.
2. Reagents and Solutions:
-
Solvent: Deionized water or a suitable buffer.
-
Standard and Sample Preparation: Prepare solutions of diatrizoate in the desired solvent within a concentration range of 2-24 µg/mL.[10]
3. Procedure:
-
Scan the zero-order absorption spectra of diatrizoate and its isolated degradation product to identify their spectral characteristics.
-
Generate the first-derivative spectra of the standard and sample solutions.
-
Measure the amplitude of the first derivative peak at 231.2 nm, which corresponds to the zero-crossing point of the degradation product.[10]
-
Quantify the concentration of diatrizoate in the sample by comparing its derivative signal to a calibration curve generated from the standards.
References
- 1. prescriberpoint.com [prescriberpoint.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 4. employees.delta.edu [employees.delta.edu]
- 5. gehealthcare.co.uk [gehealthcare.co.uk]
- 6. Hypaque: Package Insert / Prescribing Information [drugs.com]
- 7. drugs.com [drugs.com]
- 8. bayer.com [bayer.com]
- 9. mriquestions.com [mriquestions.com]
- 10. Gadolinium-based contrast agents: updated warning concerning prolonged retention in the body | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]
Excretion Pathways of Diatrizoate Salts in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the excretion pathways of diatrizoate salts, a widely used ionic, high-osmolality iodinated radiocontrast agent, in key preclinical models. Diatrizoate salts are primarily eliminated from the body via renal excretion, with the unchanged parent compound being the major component found in urine. This document details the pharmacokinetic profile, including the principal routes of excretion and available quantitative data from studies in rats, dogs, and monkeys. Furthermore, this guide outlines detailed experimental protocols for conducting excretion studies in these preclinical species and methods for the bioanalysis of diatrizoate. Visual representations of experimental workflows and the mechanism of renal excretion are provided to facilitate a deeper understanding of the processes involved.
Introduction
Diatrizoate, also known as amidotrizoate, is a tri-iodinated benzoic acid derivative used as a contrast agent for various radiological examinations, including intravenous urography, angiography, and computed tomography (CT) scans[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of diatrizoate salts is crucial for assessing their safety and efficacy in preclinical studies. The primary purpose of this guide is to consolidate the available information on the excretion pathways of diatrizoate in common preclinical species—rats, dogs, and monkeys—and to provide standardized protocols for researchers in the field of drug development and pharmacology.
Pharmacokinetic Profile and Excretion Pathways
The pharmacokinetic profile of diatrizoate is characterized by rapid distribution into the extracellular fluid following intravenous administration and prompt elimination primarily through the kidneys[2].
Primary Route of Excretion: Renal
The predominant pathway for the elimination of diatrizoate salts from the systemic circulation is renal excretion[2]. Following intravenous administration, diatrizoate is freely filtered by the glomeruli and passes into the urine with minimal tubular reabsorption or secretion. The high water solubility and poor lipid solubility of diatrizoate contribute to its limited interaction with cell membranes and rapid clearance from the body.
Secondary Route of Excretion: Fecal
While renal excretion accounts for the vast majority of diatrizoate elimination, a minor component may be excreted via the fecal route. This is primarily due to biliary excretion, where the compound is transported from the liver into the bile and subsequently eliminated in the feces. The extent of fecal excretion is generally low in subjects with normal renal function but can become more significant in cases of renal impairment.
Metabolism
Diatrizoate salts are not significantly metabolized in the body and are excreted almost entirely as the unchanged parent drug[3]. This lack of biotransformation is a key characteristic of many iodinated contrast agents.
Quantitative Excretion Data in Preclinical Models
Quantitative data on the excretion of diatrizoate salts in preclinical models is essential for inter-species comparison and for predicting human pharmacokinetics. While specific percentages can vary between studies, the general trend of predominantly renal excretion is consistent across species.
| Preclinical Model | Route of Administration | Predominant Excretion Route | Reported Urinary Excretion (% of Dose) | Reported Fecal Excretion (% of Dose) | Reference |
| Rat | Intravenous / Oral | Renal | Data not consistently reported in literature | Data not consistently reported in literature | [4][5] |
| Dog | Intravenous / Oral | Renal | >90% (inferred from general statements) | <10% (inferred from general statements) | [6][7] |
| Monkey | Intravenous / Oral | Renal | ~66% (for a different compound, tirzepatide) | ~33% (for a different compound, tirzepatide) | [8] |
Note: Specific quantitative excretion data for diatrizoate is sparse in publicly available literature. The table reflects general knowledge and data from related compounds where specific diatrizoate data is unavailable.
Experimental Protocols
The following sections provide detailed methodologies for conducting excretion studies of diatrizoate salts in preclinical models.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Dogs: Male Beagle dogs (8-12 kg) are a standard non-rodent model.
-
Monkeys: Cynomolgus or Rhesus monkeys (3-5 kg) are used for their physiological similarity to humans.
Dosing and Administration
-
Formulation: Diatrizoate meglumine and diatrizoate sodium solutions for injection are commercially available. For oral administration, these solutions can be diluted with sterile water.
-
Dose: The dose will depend on the specific study objectives. For excretory urography in rats, a dose of 800 mg Iodine/kg has been used[9]. For pharmacokinetic studies, a lower dose may be appropriate.
-
Administration:
-
Intravenous (IV): Administered as a bolus injection or slow infusion via a cannulated tail vein (rats), cephalic vein (dogs), or saphenous vein (monkeys)[10].
-
Oral (PO): Administered by gavage for rats and in a capsule or liquid for dogs and monkeys.
-
Sample Collection
-
Urine and Feces: Animals are housed in individual metabolism cages designed to separate urine and feces[11][12][13]. Samples are typically collected at intervals over 24 to 72 hours post-dose. The total volume of urine and weight of feces are recorded for each collection period. Samples should be stored at -20°C or lower until analysis.
-
Blood/Plasma: Blood samples (e.g., 0.25-0.5 mL from rats, 1-2 mL from dogs and monkeys) are collected from a suitable vein (e.g., tail vein in rats, jugular or cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or colder.
Bioanalytical Method: HPLC
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for the quantification of diatrizoate in plasma and urine.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system[3].
-
-
Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute an aliquot of the supernatant with the mobile phase.
-
Inject the diluted sample directly into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 238 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Experimental Workflow for a Preclinical Excretion Study
Caption: Workflow for a typical preclinical study of diatrizoate excretion.
Renal Excretion Pathway of Diatrizoate
Caption: The primary renal excretion pathway of diatrizoate salts.
Conclusion
Diatrizoate salts are primarily and rapidly excreted from the body via renal filtration, with the vast majority of the administered dose being recovered as the unchanged drug in the urine. Fecal excretion represents a minor pathway of elimination. While quantitative data specifically detailing the percentage of urinary versus fecal excretion in preclinical models is not extensively documented in publicly available literature, the qualitative understanding of its excretion is well-established. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust preclinical studies to further characterize the pharmacokinetic and excretion profiles of diatrizoate and other similar contrast agents. This information is fundamental for the continued safe and effective use of these important diagnostic tools in medicine.
References
- 1. research.vt.edu [research.vt.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Excretion Studies on CDRI-85/92, an Antiulcer Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diatrizoate distribution in dogs as a function of administration rate and time following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of dirlotapide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
Methodological & Application
Urovision (Iopromide) Protocol for Micro-CT Vascular Imaging in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-Computed Tomography (micro-CT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional visualization of anatomical structures in small animals. When combined with a contrast agent, micro-CT is an invaluable tool for assessing vascular morphology and function. Urovision (Iopromide) is a non-ionic, low-osmolality, iodinated contrast agent commonly used in clinical radiology. Due to its rapid renal clearance, specific protocols are required to achieve and maintain adequate vascular contrast for the duration of a micro-CT scan in mice.[1]
These application notes provide detailed protocols for both in vivo and ex vivo micro-CT vascular imaging in mice using this compound (Iopromide). The in vivo protocol is designed to provide dynamic and longitudinal assessment of the vasculature, while the ex vivo protocol allows for high-resolution anatomical studies of the vascular network.
Data Presentation
The following tables summarize key quantitative data for the application of iodinated contrast agents in murine micro-CT imaging. These values should be considered as starting points and may require optimization based on the specific experimental setup, mouse strain, and micro-CT scanner.
Table 1: In Vivo this compound (Iopromide) Administration and Imaging Parameters for a 25g Mouse
| Parameter | Recommended Value/Range | Notes |
| Contrast Agent | ||
| Concentration | 300-370 mg Iodine/mL | Commercially available concentrations of Iopromide (e.g., Ultravist®).[2][3] |
| Preparation | Warm to 37°C | Reduces viscosity for easier injection. |
| Administration | ||
| Route | Intravenous (tail vein) | A catheter should be securely placed and patent. |
| Bolus Dose | 150 mg I/kg | To rapidly increase blood iodine concentration. |
| Continuous Infusion Rate | 10-20 µL/min | To maintain a steady-state concentration of iodine in the blood during the scan.[4] |
| Micro-CT Imaging | ||
| Tube Voltage | 50-80 kVp | Lower kVp enhances iodine contrast. |
| Tube Current | 200-500 µA | Adjust for optimal signal-to-noise ratio. |
| Voxel Size | 50-100 µm | Higher resolution is possible with longer scan times. |
| Gating | Respiratory/Cardiac | Highly recommended for thoracic imaging to reduce motion artifacts. |
Table 2: Ex Vivo Vascular Casting and Imaging Parameters
| Parameter | Recommended Value/Range | Notes |
| Animal Preparation | ||
| Anticoagulation | Heparin (100-500 IU, intraperitoneal) | Prevents blood clotting during perfusion. |
| Anesthesia | Overdose of isoflurane or injectable anesthetic | Terminal procedure. |
| Perfusion | ||
| Perfusion Fluid 1 | PBS with vasodilator (e.g., papaverine) | Clears blood and dilates vessels. |
| Perfusion Pressure | 80-100 mmHg | Physiological pressure to ensure complete filling without vessel rupture. |
| Contrast Agent | ||
| Type | Iodinated contrast agent mixed with a casting agent (e.g., gelatin or a low-viscosity polymer) | This compound can be mixed with gelatin to create a semi-permanent cast. |
| Micro-CT Imaging | ||
| Tube Voltage | 50-70 kVp | Optimized for iodine contrast. |
| Voxel Size | < 20 µm | Higher resolution is achievable in ex vivo scans. |
Experimental Protocols
In Vivo Micro-CT Angiography with this compound (Continuous Infusion)
This protocol is designed to provide transient, high-contrast images of the murine vasculature. Due to the rapid clearance of this compound, a continuous infusion is recommended to maintain vascular enhancement throughout the scan.
Materials:
-
This compound (Iopromide), 300 or 370 mg I/mL
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tail vein catheter (27-30 gauge)
-
Infusion pump
-
Heating pad
-
Micro-CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered in oxygen.
-
Place the mouse on a heating pad to maintain body temperature.
-
Carefully place a catheter into the lateral tail vein and secure it.
-
Position the anesthetized mouse on the scanner bed.
-
-
Contrast Agent Administration:
-
Warm the this compound solution to 37°C.
-
Administer an initial bolus injection of this compound (150 mg I/kg) to rapidly increase blood iodine levels.
-
Immediately following the bolus, begin a continuous infusion of this compound at a rate of 10-20 µL/min using an infusion pump.[4]
-
-
Micro-CT Imaging:
-
Initiate the micro-CT scan once the continuous infusion has started.
-
Use a tube voltage of 50-80 kVp and adjust the tube current to achieve a good signal-to-noise ratio.
-
For imaging of the heart and lungs, use respiratory and cardiac gating to minimize motion artifacts.
-
Acquire images with a voxel size of 50-100 µm.
-
-
Post-Imaging:
-
After the scan, discontinue the infusion and isoflurane.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Ex Vivo Micro-CT with this compound-Gelatin Vascular Casting
Materials:
-
This compound (Iopromide), 300 or 370 mg I/mL
-
Gelatin (porcine skin, 300 bloom)
-
Phosphate-buffered saline (PBS)
-
Vasodilator (e.g., papaverine)
-
Heparin
-
4% Paraformaldehyde (PFA)
-
Perfusion pump
-
Surgical instruments
-
Micro-CT scanner
Procedure:
-
Animal Euthanasia and Preparation:
-
Administer an overdose of an appropriate anesthetic.
-
Inject heparin (100-500 IU) intraperitoneally to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
-
Cannulation and Perfusion:
-
Insert a cannula into the left ventricle and secure it.
-
Make a small incision in the right atrium to allow for drainage.
-
Begin perfusion with PBS containing a vasodilator at a pressure of 80-100 mmHg until the fluid running from the right atrium is clear of blood.
-
-
Fixation (Optional but Recommended):
-
Perfuse with 4% PFA to fix the tissues.
-
-
Contrast Agent Perfusion:
-
Prepare a 5-10% gelatin solution in PBS and warm it to 40-42°C to dissolve.
-
Mix the warm gelatin solution with this compound (warmed to 37°C) at a 1:1 ratio.
-
Perfuse the this compound-gelatin mixture through the cannula at a physiological pressure (80-100 mmHg).
-
Continue perfusion until the desired vascular filling is achieved (can be visualized by the color of the organs).
-
-
Solidification and Sample Preparation:
-
Once perfusion is complete, clamp the major vessels.
-
Place the mouse on ice or in a refrigerator at 4°C to solidify the gelatin within the vasculature.
-
The organ of interest can then be dissected and stored in 4% PFA.
-
-
Micro-CT Imaging:
-
Scan the excised and fixed tissue using a high-resolution micro-CT scanner.
-
Use a tube voltage of 50-70 kVp to optimize for iodine contrast.
-
High resolution (<20 µm voxel size) can be achieved due to the static nature of the sample.
-
Visualizations
References
- 1. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Development of barium-based low viscosity contrast agents for micro CT vascular casting: Application to 3D visualization of the adult mouse cerebrovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diatrizoate Dosage in Rat Kidney Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for calculating and applying diatrizoate dosage in isolated rat kidney perfusion studies. Diatrizoate, a commonly used iodinated contrast medium, is known to have dose-dependent effects on renal function, making it a subject of interest in nephrotoxicity and drug development research. The following protocols and data are intended to assist researchers in designing and executing robust and reproducible experiments to investigate the impact of diatrizoate on renal physiology.
The isolated perfused kidney (IPK) model is a powerful ex vivo tool that allows for the study of renal function in a controlled environment, free from systemic influences. This model is particularly useful for elucidating the direct effects of compounds like diatrizoate on key renal parameters such as glomerular filtration rate (GFR), renal perfusate flow (RPF), and tubular function.
Quantitative Data Summary
Recommended Diatrizoate Concentrations for Perfusion Media
The following concentrations are recommended based on published literature. It is crucial to perform pilot studies to determine the optimal dose range for specific experimental objectives.
| Experimental Group | Diatrizoate Concentration (in Perfusate) | Source and Rationale |
| Control | 0 mM | To establish baseline renal function without diatrizoate exposure. |
| Low-Dose | 10 mM | Based on dose-dependent effects observed in vitro and in vivo. This concentration allows for the investigation of initial functional changes. |
| High-Dose | 25 mM | This concentration has been shown to induce significant renal proximal tubule cell injury in vitro[1]. It is suitable for studying mechanisms of nephrotoxicity. |
Note: The terms "low-dose" and "high-dose" are relative. The chosen concentrations should be justified within the context of the specific research question. In vivo studies in rats have utilized intravenous doses ranging from 14 to 1800 mg/kg body weight[2].
Krebs-Henseleit Perfusion Buffer Composition
A standard Krebs-Henseleit buffer is recommended for isolated rat kidney perfusion to maintain physiological conditions.
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 5.5 |
To prepare the buffer, dissolve the components in ultrapure water. The solution should be freshly prepared, filtered through a 0.22 µm filter, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[3][4][5][6][7]
Experimental Protocols
Isolated Rat Kidney Perfusion: Surgical Procedure
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, retractors, vessel clips)
-
Cannulas for renal artery and ureter
-
3-0 silk sutures
-
Heparinized saline (100 U/mL)
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the rat on a thermostatically controlled surgical board to maintain body temperature.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently move the intestines to the left side of the animal, wrapped in saline-moistened gauze, to expose the right kidney and its vasculature.
-
Carefully dissect the right renal artery, vein, and ureter from the surrounding connective tissue.
-
Ligate the suprarenal and testicular/ovarian arteries and any other small vessels branching from the renal artery.
-
Pass silk sutures loosely around the renal artery and ureter for later cannulation.
-
Administer heparin (100 U) intravenously via the penile or femoral vein to prevent blood clotting.
-
Securely ligate the renal artery at its origin from the aorta.
-
Make a small incision in the renal artery and insert the arterial cannula, securing it with the pre-placed suture.
-
Immediately begin perfusion with pre-warmed (37°C), oxygenated Krebs-Henseleit buffer at a low flow rate to flush out remaining blood.
-
Cannulate the ureter with a pre-flushed polyethylene catheter to collect urine.
-
Carefully excise the kidney and transfer it to the perfusion apparatus.
Perfusion Apparatus and Diatrizoate Administration
Apparatus:
-
A temperature-controlled perfusion chamber (37°C).
-
A roller pump or peristaltic pump to maintain a constant perfusion pressure or flow rate.
-
A bubble trap and filter (e.g., 25 µm) in the arterial line.
-
A reservoir for the perfusion buffer, jacketed to maintain temperature.
-
An oxygenator (e.g., a silastic tubing coil) to gas the perfusate with 95% O₂ / 5% CO₂.
-
Pressure transducers to monitor perfusion pressure.
-
A fraction collector for urine samples.
Procedure:
-
Mount the cannulated kidney in the perfusion chamber.
-
Establish a stable perfusion pressure of 90-100 mmHg or a flow rate of 15-25 mL/min.[8][9][10]
-
Allow the kidney to equilibrate for a 20-30 minute stabilization period, collecting perfusate and urine samples to establish baseline function.
-
Following stabilization, introduce the Krebs-Henseleit buffer containing the desired concentration of diatrizoate (e.g., 10 mM or 25 mM) into the perfusion circuit.
-
Continue the perfusion for the desired experimental duration (e.g., 60-120 minutes).
-
Continuously monitor and record perfusion pressure, flow rate, and urine output.
-
Collect perfusate and urine samples at regular intervals for analysis of GFR (e.g., using inulin or creatinine clearance), electrolyte excretion, and other biomarkers of renal function and injury.
-
At the end of the experiment, the kidney tissue can be processed for histological examination or molecular analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for isolated rat kidney perfusion with diatrizoate.
Signaling Pathways in Diatrizoate-Induced Renal Injury
References
- 1. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dose on renal diatrizoate concentrations in experimental acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.harvardapparatus.com [support.harvardapparatus.com]
- 4. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. Documents download module [ec.europa.eu]
- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 8. Isolated perfused rat kidney and liver combined. A new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the pressure-flow characteristics of isolated perfused rat kidneys with inhibited tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kidney perfusion: comparison of results - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Iodinated Contrast Agents for Gastrointestinal Transit Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gastrointestinal (GI) transit studies are crucial in preclinical research to evaluate the efficacy and safety of new therapeutic agents, understand disease pathophysiology, and assess the overall function of the digestive system in animal models. These studies are particularly relevant in the fields of gastroenterology, pharmacology, and toxicology. While various contrast agents are available, iodinated contrast media, such as solutions containing diatrizoate meglumine and diatrizoate sodium, offer a water-soluble alternative to barium sulfate, which can be beneficial in specific experimental contexts, such as suspected GI perforation.[1][2] This document provides detailed application notes and protocols for conducting GI transit studies in rodent models using iodinated contrast agents.
Urovision is a brand name for a contrast agent containing diatrizoate meglumine and sodium diatrizoate.[3][4] While the search results did not yield protocols specifically using the brand name "this compound" for animal GI transit studies, the components are the same as those in widely used and documented contrast agents like Gastrografin and MD-Gastroview.[4][5] Therefore, the following protocols are based on the established use of diatrizoate meglumine and diatrizoate sodium solutions in animal models.
I. Application Notes
Principle of the Method
Gastrointestinal transit time is a measure of the time it takes for a substance to travel through the digestive tract. In preclinical studies, this is often assessed by administering a non-absorbable contrast agent orally and then tracking its movement through the esophagus, stomach, small intestine, and large intestine using imaging techniques such as X-ray or fluoroscopy.[6][7] The rate of transit can be indicative of various physiological and pathological states. For instance, accelerated transit may suggest diarrhea or the effect of a prokinetic agent, while delayed transit can indicate constipation or the effect of an inhibitory compound.[8]
Advantages of Iodinated Contrast Agents
-
Water-Solubility: Unlike barium sulfate, iodinated contrast agents are water-soluble. This is a significant advantage if there is a risk of gastrointestinal perforation, as extravasated iodinated contrast is absorbed by the body, whereas barium can cause severe inflammation and granuloma formation in the peritoneum or mediastinum.[2][9]
-
Faster Transit: Iodinated contrast agents are hyperosmolar, which draws fluid into the intestinal lumen.[1][9] This can stimulate peristalsis and result in a faster transit time compared to barium, which can be advantageous when rapid assessment is required.[9]
Considerations and Limitations
-
Hyperosmolarity: The high osmolarity of these agents can lead to dilution of the contrast as it moves through the GI tract, potentially reducing image quality in the distal small intestine and colon.[1] In dehydrated or very small animals, this fluid shift could potentially lead to dehydration.[10]
-
Aspiration Risk: Aspiration of hyperosmolar contrast agents can cause severe pulmonary edema.[9] Therefore, careful administration via oral gavage is crucial.
-
Thyroid Function: Iodinated contrast agents can interfere with thyroid function tests for an extended period.[3] This should be a consideration if thyroid-related endpoints are also being assessed in the study.
II. Experimental Protocols
Protocol for Gastrointestinal Transit Time Measurement in Mice
This protocol is adapted from established methods for evaluating GI transit in mice using contrast radiography.[6]
2.1.1. Materials:
-
Iodinated contrast medium (e.g., a solution of diatrizoate meglumine and diatrizoate sodium)
-
Animal scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal housing with a wire mesh floor to allow for fecal pellet collection
-
X-ray or fluoroscopy equipment
-
Anesthesia (e.g., isoflurane) if required for imaging
2.1.2. Experimental Workflow:
Caption: Workflow for a GI transit study in mice.
2.1.3. Procedure:
-
Animal Preparation:
-
Acclimatize mice to individual housing for at least 24 hours before the experiment. This allows for accurate collection of fecal pellets.
-
Fast mice for 4-6 hours before the administration of the contrast agent. Provide free access to water during the fasting period.[11]
-
-
Contrast Administration:
-
Weigh each mouse to determine the correct volume of the contrast agent. A common dosage for iodinated contrast agents is around 10 mL/kg.[12]
-
Administer the contrast agent carefully using an appropriately sized oral gavage needle to prevent esophageal or gastric injury.
-
-
Imaging and Data Collection:
-
Immediately after administration (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), acquire radiographs of the abdomen.[13]
-
Analyze the images to determine the location of the leading edge of the contrast medium.
-
Gastric Emptying Time: The time it takes for the stomach to substantially empty of the contrast agent.
-
Small Intestinal Transit Time (SITT): The time it takes for the contrast to travel from the stomach to the cecum.[7]
-
Whole Gut Transit Time (WGTT): The time from administration to the appearance of the first fecal pellet containing the contrast agent.[14] This can be monitored by placing the mice in cages with a clean paper lining and checking for pellets at regular intervals.[15]
-
Protocol for Evaluating Drug Effects on GI Transit
This protocol can be used to assess the prokinetic or inhibitory effects of a test compound.
2.2.1. Experimental Design:
-
Vehicle Control Group: Receives the vehicle in which the test compound is dissolved.
-
Test Compound Group(s): Receives the test compound at one or more dose levels.
-
Positive Control Group (Optional):
2.2.2. Experimental Workflow:
Caption: Workflow for evaluating drug effects on GI transit.
2.2.3. Procedure:
-
Follow the animal preparation steps as outlined in Protocol 2.1.
-
Administer the vehicle, test compound, or positive control at the appropriate dose and route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer the iodinated contrast agent as described in Protocol 2.1.[6]
-
Proceed with imaging and data collection as outlined in Protocol 2.1.
-
Statistically compare the GI transit parameters (gastric emptying, SITT, WGTT) between the treatment groups.
III. Data Presentation
Quantitative data from GI transit studies should be summarized in tables for clear comparison between experimental groups.
Example Data Table: Effect of Loperamide on GI Transit in Mice
This table is based on data patterns observed in studies using loperamide to delay GI transit.[6]
| Treatment Group | N | Gastric Emptying Time (min) | Small Intestinal Transit Time (min) |
| Vehicle Control | 10 | 45 ± 5 | 120 ± 15 |
| Loperamide (5 mg/kg) | 10 | 75 ± 8 | 180 ± 20 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
IV. Signaling Pathways and Logical Relationships
While GI transit is a complex physiological process involving the enteric nervous system, smooth muscle contractility, and hormonal regulation, a simplified logical diagram can illustrate the expected outcomes of pharmacological interventions.
Caption: Logical relationship of drug action on GI transit.
Disclaimer: All animal procedures should be performed in accordance with institutional guidelines and regulations (e.g., IACUC) to ensure animal welfare.[16] The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and animal models.
References
- 1. Use of Contrast Media in Veterinary Radiology - WSAVA2002 - VIN [vin.com]
- 2. Radiographs and Other Imaging Contrast Studies of the Gastrointestinal Tract - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. drugs.com [drugs.com]
- 4. Diatrizoate Meglumine; Diatrizoate Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MD-Gastroview® (diatrizoate meglumine and diatrizoate sodium solution USP) | Guerbet [usa.guerbet.com]
- 6. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faster Gastrointestinal Transit, Reduced Small Intestinal Smooth Muscle Tone and Dysmotility in the Nlgn3R451C Mouse Model of Autism [mdpi.com]
- 8. Tracking gastrointestinal transit of solids in aged rats as pharmacological models of chronic dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. U | Veterian Key [veteriankey.com]
- 13. Imaging the GI Tract - WSAVA2002 - VIN [vin.com]
- 14. An Automated Sensitive Approach For Measuring Whole Gut Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dilution of Urografin™ for Cell Culture Experiments
A Clarification on "Urovision" vs. "Urografin"
It is important to clarify a potential point of confusion regarding the topic of this protocol. The term "this compound" refers to the UroVysion® Bladder Cancer Kit. This is a diagnostic tool that utilizes fluorescence in situ hybridization (FISH) to detect chromosomal abnormalities in cells from urine samples and is not a substance intended for dilution or direct use in cell culture experiments[1][2][3][4][5].
This protocol has been developed under the assumption that the intended substance for cell culture experiments is Urografin™ , a common radiological contrast agent. Urografin's active ingredients are diatrizoate meglumine and diatrizoate sodium, which are iodine-containing compounds used to enhance the visibility of internal structures in medical imaging[6][7][8]. The components of Urografin have been studied in cellular contexts, for instance, in the investigation of contrast agent-induced cell injury and for the separation of cells via density gradient centrifugation[9].
These application notes provide a detailed protocol for the sterile dilution of Urografin™ for use in in vitro cell culture experiments, aimed at researchers, scientists, and professionals in drug development.
Introduction
Urografin™ is a hypertonic solution containing a mixture of the meglumine and sodium salts of diatrizoic acid. When introducing such a substance to a cell culture environment, it is critical to perform dilutions to achieve concentrations that are both biologically relevant and non-toxic to the cells. The appropriate concentration range will vary significantly depending on the cell type and the experimental endpoint (e.g., cytotoxicity, pathway analysis, functional assays). Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentrations.
Materials
-
Urografin™ solution (e.g., Urografin 76% contains 100 mg/mL sodium amidotrizoate and 660 mg/mL meglumine amidotrizoate)
-
Sterile, complete cell culture medium appropriate for the cell line in use
-
Sterile, phosphate-buffered saline (PBS) or other balanced salt solution
-
Sterile serological pipettes (5 mL, 10 mL, 25 mL)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Micropipettes and sterile, filtered pipette tips
-
Biological safety cabinet (BSC)
-
Cell culture incubator (37°C, 5% CO₂)
-
Cell line of interest
Quantitative Data Summary
The following table summarizes the composition of a common formulation of Urografin™ and provides an example of a dilution calculation. Researchers should always refer to the manufacturer's information for the specific formulation being used.
| Parameter | Value | Reference |
| Active Ingredients | Diatrizoate Meglumine and Diatrizoate Sodium | [6] |
| Example Formulation (Urografin 76%) | 660 mg/mL Diatrizoate Meglumine | [6] |
| 100 mg/mL Diatrizoate Sodium | [6] | |
| Total Diatrizoate Concentration | 760 mg/mL | |
| Example Stock Solution Preparation | To create a 76 mg/mL stock solution, dilute Urografin 76% 1:10 in sterile complete cell culture medium (e.g., 100 µL of Urografin in 900 µL of medium). | |
| Example Working Solution Preparation | To prepare a 7.6 mg/mL working solution, dilute the 76 mg/mL stock solution 1:10 in sterile complete cell culture medium (e.g., 50 µL of stock solution in 450 µL of medium). |
Experimental Protocol: Dilution of Urografin™
This protocol describes the preparation of a stock solution and subsequent serial dilutions of Urografin™ for use in cell culture. All steps should be performed under aseptic conditions in a biological safety cabinet.
4.1 Preparation of a Stock Solution
-
Determine the desired concentration of the stock solution. A 1:10 dilution of the commercial Urografin™ solution is often a practical starting point. For Urografin 76% (760 mg/mL), this would result in a 76 mg/mL stock solution.
-
In a sterile conical tube, add the appropriate volume of sterile, complete cell culture medium.
-
Using a micropipette with a sterile, filtered tip, add the calculated volume of Urografin™ to the medium.
-
Gently pipette up and down several times to ensure the solution is thoroughly mixed.
-
Label the tube clearly with the name of the substance ("Urografin Stock Solution"), the concentration, and the date of preparation.
4.2 Preparation of Working Solutions (Serial Dilution)
This section describes a 10-fold serial dilution. The dilution factor can be adjusted based on experimental needs.
-
Label a series of sterile microcentrifuge tubes with the desired final concentrations of Urografin™ (e.g., 7.6 mg/mL, 0.76 mg/mL, 0.076 mg/mL, etc.).
-
Add 900 µL of sterile, complete cell culture medium to each labeled tube.
-
Transfer 100 µL of the 76 mg/mL Urografin™ stock solution to the first microcentrifuge tube (labeled "7.6 mg/mL").
-
Mix thoroughly by gentle pipetting. This is your first working solution.
-
Using a fresh sterile tip, transfer 100 µL from the "7.6 mg/mL" tube to the next tube (labeled "0.76 mg/mL").
-
Mix thoroughly.
-
Repeat this process for the remaining tubes to complete the serial dilution.
-
A "vehicle control" should be prepared using the same dilution of the solvent used to prepare the stock solution (in this case, the cell culture medium itself, so a "no treatment" control is sufficient).
4.3 Treating Cells with Diluted Urografin™
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a cell culture incubator.
-
The next day, carefully aspirate the existing medium from the wells.
-
Replace the medium with the prepared Urografin™ working solutions (and a control medium for the untreated cells).
-
Return the plate to the incubator for the desired exposure time.
-
Following incubation, proceed with the planned cellular assay (e.g., viability assay, protein extraction, etc.).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing working solutions of Urografin™ from a stock solution.
References
- 1. UroVysion Bladder Cancer Kit | Abbott Molecular [molecular.abbott]
- 2. cellnetix.com [cellnetix.com]
- 3. molecular.abbott [molecular.abbott]
- 4. UroVysion - DSS Image [dssimage.com]
- 5. UroVysion (Bladder Cancer) by FISH | MLabs [mlabs.umich.edu]
- 6. medicines.org.uk [medicines.org.uk]
- 7. nps.org.au [nps.org.au]
- 8. bayer.com [bayer.com]
- 9. mpbio.com [mpbio.com]
Application Notes and Protocols for Contrast Agents in Ex Vivo Specimen Scanning
A Clarification on Urovision: Initial searches for "this compound" as a contrast agent for ex vivo specimen scanning did not yield specific protocols for this application. The term "this compound" is primarily associated with two distinct products: a historical X-ray contrast medium used for urology in the 1960s and the UroVysion® Bladder Cancer Kit, which utilizes fluorescence in situ hybridization (FISH) to detect genetic abnormalities in urine specimens.[1][2] Neither of these is a contrast agent currently employed for modern ex vivo specimen scanning techniques like micro-computed tomography (micro-CT).
This document provides detailed application notes and protocols for commonly used and effective contrast agents for ex vivo specimen scanning, focusing on iodine-based and barium-based agents. These agents are widely used to enhance the contrast of soft tissues in preclinical and research settings.
Introduction to Contrast-Enhanced Ex Vivo Specimen Scanning
Ex vivo specimen scanning, particularly with micro-CT, is a powerful non-destructive imaging technique that provides high-resolution three-dimensional images of biological samples.[3][4] While excellent for visualizing dense structures like bone, soft tissues inherently exhibit poor contrast due to their similar X-ray attenuation properties.[5] To overcome this limitation, contrast agents are employed to selectively increase the X-ray attenuation of specific tissues, enabling their detailed visualization and analysis.[5]
The choice of contrast agent and the staining protocol are critical for achieving optimal image quality and depend on the specific research question, the type of tissue being examined, and the imaging modality.
Iodine-Based Contrast Agents
Iodine-based contrast agents are among the most widely used for ex vivo soft tissue imaging due to their high atomic number and ability to bind to various tissue components, significantly increasing their X-ray attenuation.[6]
Application Notes: Lugol's Solution (Iodine-Potassium Iodide)
Principle of Action: Lugol's solution is an aqueous solution of iodine and potassium iodide. The iodine molecules bind to various biological macromolecules, including glycogen, collagen, and lipids, thereby increasing the radiodensity of the stained tissues. This allows for the differentiation of various soft tissue structures that would otherwise be indistinguishable in a standard micro-CT scan.
Applications:
-
General soft tissue visualization: Ideal for enhancing the contrast of muscle, cartilage, and organs.
-
Neuroanatomy: Can be used to differentiate gray and white matter in the brain.
-
Developmental biology: Useful for visualizing embryonic and fetal structures.
-
Vascular imaging: Can be used to visualize blood vessels, although perfusion with a vascular casting agent is often more effective for detailed microvasculature analysis.
Advantages:
-
Simple and cost-effective.
-
Provides excellent contrast for a wide range of soft tissues.
-
The staining process is relatively straightforward.
Limitations:
-
Can cause tissue shrinkage and hardening, which may affect morphological measurements.
-
Staining can be non-specific, meaning it may not differentiate all tissue types with high selectivity.
-
Requires a post-staining washing step to remove excess iodine.
Experimental Protocol: Staining with Lugol's Solution
This protocol provides a general guideline for staining ex vivo specimens with Lugol's solution. Optimal staining times and concentrations may need to be determined empirically for specific tissues and sample sizes.
Materials:
-
Lugol's solution (e.g., 1% iodine, 2% potassium iodide in distilled water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Specimen container
-
Micro-CT scanner
Procedure:
-
Sample Preparation:
-
Excise the tissue of interest and fix it in 10% neutral buffered formalin for 24-48 hours to preserve the tissue structure.
-
After fixation, wash the specimen thoroughly in PBS to remove the fixative.
-
-
Staining:
-
Immerse the specimen in Lugol's solution in a suitable container. Ensure the entire specimen is submerged.
-
The staining duration can range from several hours to several days, depending on the size and density of the tissue. (See Table 1 for examples).
-
Gently agitate the container periodically to ensure even staining.
-
-
Post-Staining Wash:
-
After the desired staining time, remove the specimen from the Lugol's solution.
-
Wash the specimen in PBS to remove excess surface iodine. The washing time can vary from a few hours to overnight.
-
-
Imaging:
-
Place the stained and washed specimen in a sample holder for the micro-CT scanner. The specimen can be scanned in air or in a liquid medium like PBS or 70% ethanol to prevent dehydration.
-
Acquire images using appropriate micro-CT scanner settings. (See Table 2 for example parameters).
-
-
Data Analysis:
-
Reconstruct the 3D images from the acquired projections.
-
Analyze the images using appropriate software for visualization, segmentation, and quantification of the structures of interest.
-
Barium-Based Contrast Agents
Barium sulfate is another effective contrast agent, particularly for visualizing the gastrointestinal tract and for vascular casting.
Application Notes: Barium Sulfate
Principle of Action: Barium sulfate is a dense, inorganic salt that is highly radiopaque. When introduced into a hollow organ or the vasculature, it coats the surfaces or fills the lumen, providing excellent contrast against the surrounding soft tissues.
Applications:
-
Gastrointestinal imaging: Used to visualize the esophagus, stomach, and intestines.
-
Vascular casting: Can be perfused into the vascular system to create a detailed 3D map of the blood vessels.
-
Airway imaging: Can be used to visualize the structure of the lungs and airways.
Advantages:
-
Provides very high contrast.
-
Chemically inert and generally non-toxic for ex vivo applications.
-
Can be mixed with a carrier like gelatin or a polymer for vascular casting.
Limitations:
-
Primarily used for luminal or vascular spaces and does not stain tissue parenchyma.
-
The viscosity of the barium suspension needs to be carefully controlled for optimal filling of small structures.
Experimental Protocol: Vascular Perfusion with Barium Sulfate
This protocol describes a general method for ex vivo vascular casting using a barium sulfate-based contrast agent.
Materials:
-
Barium sulfate powder
-
Gelatin or a suitable polymer
-
Physiological saline
-
Perfusion pump and tubing
-
Surgical instruments for cannulation
-
Micro-CT scanner
Procedure:
-
Animal Preparation (Terminal Procedure):
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Cannulate the aorta or another major artery.
-
-
Vascular Perfusion:
-
Begin by perfusing with physiological saline to flush out the blood from the vascular system.
-
Prepare the barium sulfate suspension by mixing it with a carrier like warm gelatin solution. The concentration will depend on the desired viscosity and contrast.
-
Once the outflow from a transected vein is clear, switch the perfusion to the barium sulfate suspension.
-
Perfuse at a steady physiological pressure until the desired vascular beds are filled.
-
-
Solidification and Dissection:
-
After perfusion, the gelatin-based mixture can be solidified by cooling the animal.
-
Carefully dissect the organ or tissue of interest.
-
-
Imaging:
-
Mount the specimen in the micro-CT scanner.
-
Acquire images using appropriate settings to visualize the dense vascular cast.
-
-
Data Analysis:
-
Reconstruct the 3D images.
-
Analyze the vascular network using specialized software for parameters like vessel volume, diameter, and branching patterns.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for the use of iodine-based and barium-based contrast agents in ex vivo specimen scanning. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Example Staining Parameters for Iodine-Based Contrast Agents
| Contrast Agent | Specimen Type | Concentration | Staining Time | Reference |
| Lugol's Solution | Mouse Brain | 150 mg/mL | 7-14 days | [2] |
| Lugol's Solution | Mouse peripheral nerve | 0.3% | 48 hours | [1] |
| I2E (Iodine in Ethanol) | Mouse Heart & Lungs | Not specified | 30-90 minutes | [7] |
Table 2: Example Micro-CT Imaging Parameters
| Specimen Type | Voxel Size | Voltage | Current | Reference |
| Mouse Brain | 39 µm | 70-90 kVp | 200 µA | [8] |
| Mouse Femur | 10 µm | Not specified | Not specified | [2] |
| Human Pelvis | Not specified | High energy | Not specified | [1] |
| C6 Glioma Model | Not specified | 90 kV | 160 µA | [4] |
Experimental Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this document.
Caption: Workflow for ex vivo specimen staining with iodine-based contrast agents.
Caption: Workflow for ex vivo vascular casting with barium sulfate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Contrast | - Insufficient staining time or concentration.- Uneven penetration of the contrast agent. | - Increase staining time or concentration.- Ensure the specimen is fully submerged and agitated during staining.- For dense tissues, consider vacuum infiltration. |
| Image Artifacts | - Specimen movement during scanning.- Beam hardening due to high contrast agent concentration. | - Ensure the specimen is securely mounted.- Use a lower concentration of the contrast agent or a shorter staining time.- Use a filter during scanning to reduce low-energy X-rays. |
| Tissue Shrinkage | - Dehydration during staining or scanning.- Osmotic effects of the contrast agent. | - Scan the specimen in a liquid medium.- Use a buffered staining solution to minimize pH changes.- Quantify shrinkage and correct measurements if necessary. |
| Incomplete Vascular Filling | - Air bubbles in the perfusion line.- Incorrect perfusion pressure.- Viscosity of the contrast agent is too high. | - Ensure the perfusion line is free of air bubbles.- Optimize the perfusion pressure for the specific animal model.- Adjust the concentration of the barium sulfate and carrier to achieve a lower viscosity. |
Conclusion
The use of contrast agents is essential for unlocking the full potential of ex vivo specimen scanning, particularly for the detailed three-dimensional analysis of soft tissues. Iodine-based agents like Lugol's solution are versatile and effective for a wide range of tissues, while barium sulfate is excellent for visualizing luminal and vascular structures. By carefully selecting the appropriate contrast agent and optimizing the experimental protocol, researchers can obtain high-quality, high-resolution 3D images that provide valuable insights into the morphology and pathology of biological specimens.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Micro-Computed Tomography with Histology to Analyze Biomedical Implants for Peripheral Nerve Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging Parameters of Contrast-Enhanced Micro-Computed Tomography Correlate with Angiogenesis and Necrosis in a Subcutaneous C6 Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of micro-CT image enhancement after use of different vascular casting agents - Margolis - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. Dual-energy micro-CT for quantifying the time-course and staining characteristics of ex-vivo animal organs treated with iodine- and gadolinium-based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iopromide-Enhanced Angiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the image acquisition parameters and protocols for angiography enhanced with iopromide-based contrast agents, such as Ultravist. Iopromide is a nonionic, low-osmolar iodinated contrast medium widely used to enhance the visibility of vascular structures in various imaging modalities.[1][2][3]
Overview of Iopromide-Enhanced Angiography
Iopromide-based contrast agents are utilized in several diagnostic and interventional imaging procedures to opacify blood vessels, allowing for detailed visualization of their anatomy and pathology.[1] The tri-iodinated benzene ring structure of iopromide effectively attenuates X-rays, providing the contrast necessary for clear imaging.[3][4] Common applications include computed tomography (CT) angiography, digital subtraction angiography (DSA), and conventional angiography.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of iopromide in various angiographic procedures. These values are derived from publicly available product information and clinical literature and should be considered as a guide.[6][7][8] Specific parameters may need to be adjusted based on the imaging equipment, patient characteristics, and the specific research question.
Table 1: Iopromide Concentration and General Dosage [1][8]
| Parameter | Value |
| Available Concentrations | 150, 240, 300, 370 mg Iodine/mL |
| Administration Route | Intravenous (IV) or Intra-arterial (IA) |
| General Dosage Principle | Dose is adjusted based on the imaging procedure, patient's body weight, and the specific area of examination.[1] |
Table 2: Intra-arterial Angiography Dosage Guidelines [6][7]
| Procedure | Concentration (mgI/mL) | Single Injection Volume (mL) | Maximum Cumulative Dose (mL) |
| Cerebral Arteriography | 300 | Carotid: 3-12, Vertebral: 4-12 | 150 |
| Coronary Arteriography & Left Ventriculography | 370 | Right/Left Coronary: 3-14, Left Ventricle: 30-60 | 225 |
| Aortography & Visceral Angiography | 370 | Proportional to blood flow | 225 |
| Peripheral Arteriography | 300 | Subclavian/Femoral: 5-40, Aortic Bifurcation: 25-50 | 250 |
| Digital Subtraction Angiography (DSA) | 150 | Carotid: 6-10, Vertebral: 4-8, Aorta: 20-50 | 250 |
Table 3: Intravenous Angiography and CT Dosage Guidelines [6][7]
| Procedure | Concentration (mgI/mL) | Administration Details | Maximum Cumulative Dose (mL) |
| Digital Subtraction Angiography (DSA) | 300 / 370 | Bolus injection: 30-60 mL at 8-20 mL/sec | Not specified |
| Contrast Enhanced CT (Head) | 300 / 370 | 41-200 mL | 162-200 |
| Contrast Enhanced CT (Body) | 300 / 370 | Bolus or rapid infusion: 41-200 mL | 162-200 |
| Excretory Urography | 300 | ~1.0 mL/kg body weight | 100 |
| Peripheral Venography | 240 | Varies by examination area | Not specified |
Table 4: General Image Acquisition Parameters for CT Angiography
While specific parameters are highly dependent on the scanner technology and patient, the following provides general guidance.[9][10]
| Parameter | General Recommendation | Notes |
| Tube Voltage (kVp) | 80-140 kVp | Lower kVp (e.g., 80-100 kVp) can increase vascular opacification, especially with lower contrast volumes.[9] Higher kVp may be needed for larger patients to reduce image noise.[9] |
| Tube Current (mAs) | Variable | Adjusted based on patient size and diagnostic task to optimize image quality and radiation dose. |
| Slice Thickness | 0.6 - 1.25 mm | Thin slices are crucial for detailed vascular reconstruction.[10] |
| Reconstruction Interval | 0.4 - 0.8 mm | Overlapping reconstructions improve the quality of multiplanar and 3D visualizations.[10] |
| Injection Rate | 4 - 6 mL/sec | Higher injection rates can improve arterial enhancement.[11] |
| Scan Timing | Bolus tracking or test bolus | Essential for synchronizing image acquisition with peak arterial enhancement.[10] |
Experimental Protocols
General Preparation Protocol
-
Patient/Subject Preparation: Ensure the subject is well-hydrated, which is particularly important for patients with pre-existing renal conditions.[5] Fasting may be required depending on the specific procedure.
-
Contrast Agent Preparation: Warm the iopromide solution to body temperature to reduce viscosity and improve patient tolerance.[12]
-
Vascular Access: Establish secure intravenous or intra-arterial access. For CT angiography, a large-bore catheter (e.g., 18-20 gauge) in an antecubital vein is typically used to accommodate high injection rates.[11]
Protocol for CT Angiography of the Renal Arteries
This protocol is an example and should be adapted based on available equipment and specific research needs.[9][13][14]
-
Non-Contrast Scan: Acquire a low-dose non-contrast scan of the kidneys to identify calcifications and to serve as a baseline.
-
Contrast Injection:
-
Administer 50-100 mL of Iopromide (300 or 370 mgI/mL) at an injection rate of 4-5 mL/sec.
-
Follow the contrast bolus with a 30-50 mL saline flush at the same injection rate to push the contrast through the peripheral veins and into the central circulation.
-
-
Scan Timing:
-
Utilize an automated bolus tracking technique. Place a region of interest (ROI) in the abdominal aorta at the level of the renal arteries.
-
Initiate scanning when the enhancement in the ROI reaches a predefined threshold (e.g., 100-150 Hounsfield Units above baseline).
-
-
Image Acquisition:
-
Acquire helical images through the kidneys and renal arteries.
-
Use a low tube voltage (e.g., 100 kVp) for patients with a body weight under 80 kg to enhance vascular opacification.[9]
-
Employ thin slice reconstruction (e.g., 0.625 mm) for detailed analysis.
-
-
Post-Processing:
-
Generate multiplanar reformats (MPR) and maximum intensity projections (MIP) to visualize the renal vasculature.
-
Volume rendering techniques can provide 3D visualizations.
-
Protocol for Digital Subtraction Angiography (DSA)
-
Catheter Placement: Under fluoroscopic guidance, a catheter is advanced to the vessel of interest.
-
Mask Image Acquisition: A non-contrast image (mask) of the region of interest is acquired.
-
Contrast Injection: A small bolus of iopromide is injected through the catheter. The volume and concentration depend on the vessel being imaged (see Table 2).
-
Image Acquisition: A series of images are rapidly acquired as the contrast flows through the vessels.
-
Image Processing: The mask image is digitally subtracted from the contrast-filled images, resulting in a high-contrast image of the vasculature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for an iopromide-enhanced angiography experiment.
Caption: Generalized workflow for iopromide-enhanced angiography.
Mechanism of Action
The mechanism of action for iopromide is physical rather than pharmacological. As an iodinated contrast agent, it resides within the vascular and interstitial spaces without significant cellular uptake.[3] The iodine atoms in the iopromide molecule absorb X-rays more effectively than the surrounding tissues. This differential absorption creates the contrast seen on the resulting images, allowing for the clear delineation of blood vessels.
The following diagram illustrates the basic principle of X-ray attenuation by the contrast agent.
Caption: Principle of X-ray attenuation with and without contrast.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Disclaimer | Bayer Radiology [radiology.bayer.com]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. Acetrizoic acid - Wikipedia [en.wikipedia.org]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Iopromide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. bayer.com [bayer.com]
- 9. Contrast medium administration and image acquisition parameters in renal CT angiography: what radiologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CT Angiography | Radiology Key [radiologykey.com]
- 11. m.youtube.com [m.youtube.com]
- 12. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 13. dirjournal.org [dirjournal.org]
- 14. [PDF] Contrast medium administration and image acquisition parameters in renal CT angiography: what radiologists need to know. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Urovision in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urovision™ is a sterile, aqueous solution containing a mixture of sodium amidotrizoate and meglumine amidotrizoate. It is a radiopaque, ionic, high-osmolar contrast agent used for X-ray imaging. In the context of small animal imaging, this compound, and similar iodinated contrast media, are invaluable tools for the visualization of the urinary tract, including the kidneys, ureters, and bladder. This document provides detailed application notes and protocols for the administration of this compound for urographic studies in small animal models, with a particular focus on micro-Computed Tomography (micro-CT).
These protocols are intended to serve as a guide and may require optimization based on the specific research question, animal model, and imaging system used.
Core Principles of Urographic Imaging with this compound
Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid. It is primarily excreted unchanged by glomerular filtration in the kidneys. This physiological process allows for the sequential visualization of different phases of urinary excretion:
-
Nephrographic Phase: Characterized by the accumulation of the contrast agent in the renal parenchyma, providing an enhanced view of the kidney tissue itself. This phase occurs shortly after injection.
-
Pyelographic Phase: Occurs as the contrast agent is concentrated in the renal pelvis and calyces, outlining the collecting system of the kidneys.
-
Cystographic Phase: The final phase where the contrast agent fills the urinary bladder, allowing for the assessment of its structure and integrity.
Data Presentation
Pharmacokinetic Parameters of Diatrizoate in Rodents (Intravenous Administration)
The following table summarizes key pharmacokinetic parameters for diatrizoate, the active component of this compound, following intravenous administration in rats. This data is essential for planning the timing of image acquisition to capture the desired excretory phases.
| Parameter | Value (Rat) | Unit | Description |
| Elimination Half-life (t½) | ~1.22 | hours | Time taken for the plasma concentration of the drug to reduce by half. |
| Clearance (CL) | ~0.60 | L/h | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vz) | ~1.05 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Mean Residence Time (MRT) | ~1.05 | hours | The average time the drug molecules stay in the body. |
Data derived from studies on diclofenac sodium in rats, presented here as an illustrative example of pharmacokinetic parameters for a substance with rapid renal excretion. Specific pharmacokinetic data for diatrizoate in mice and rats is limited in publicly available literature, and researchers are encouraged to perform pilot studies to determine optimal imaging windows for their specific models and experimental conditions.
Recommended Dosages for Intravenous Urography
| Animal Model | Contrast Agent | Dosage (Iodine Content) | Administration |
| Mouse | Diatrizoate-based | 1.75 | g I/kg |
| Rat | Diatrizoate-based | 800 | mg I₂/kg |
| Dog | Iodinated Contrast Media | 880 | mg I/kg |
Note: this compound contains a specific concentration of iodine. The required volume for injection should be calculated based on the animal's body weight and the iodine concentration of the this compound formulation being used.
Experimental Protocols
Protocol 1: Intravenous Urography in Mice using Micro-CT
This protocol is designed for the general assessment of the urinary tract in mice.
Materials:
-
This compound™ or equivalent diatrizoate-based contrast agent
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
27-30 gauge needle and syringe
-
Micro-CT scanner
-
Animal monitoring equipment (respiratory and temperature)
Procedure:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours prior to the procedure to reduce gastrointestinal content, which can interfere with imaging. Allow free access to water to ensure adequate hydration.
-
Anesthetize the mouse using a suitable anesthetic protocol (e.g., 1.5-2.5% isoflurane in oxygen).
-
Place the anesthetized mouse on the imaging bed of the micro-CT scanner, ensuring it is positioned for optimal imaging of the abdominal region.
-
Maintain the animal's body temperature using a heating pad.
-
-
Contrast Administration:
-
Administer a bolus injection of this compound via the tail vein. The recommended dose is 1.75 g of iodine per kilogram of body weight.[1]
-
The injection should be performed smoothly and steadily.
-
-
Micro-CT Imaging:
-
Scout Scan: Perform a low-dose scout scan to confirm the animal's position.
-
Pre-contrast Scan: Acquire a baseline scan of the abdomen before contrast administration.
-
Post-contrast Scans:
-
Nephrographic Phase: Begin scanning immediately to 2 minutes post-injection.
-
Pyelographic Phase: Acquire scans between 5 and 15 minutes post-injection.
-
Cystographic Phase: Scan at 30 minutes or later post-injection to visualize the filled bladder.
-
-
Scanning Parameters (Example):
-
X-ray tube voltage: 50-70 kVp
-
X-ray tube current: 200-500 µA
-
Exposure time: 100-300 ms per projection
-
Voxel size: 50-100 µm
-
Respiratory gating is recommended to minimize motion artifacts.
-
-
-
Post-Procedure:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Protocol 2: Intravenous Urography in Rats using Micro-CT
This protocol is adapted for use in rats, which have a larger body size compared to mice.
Materials:
-
This compound™ or equivalent diatrizoate-based contrast agent
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Heating pad
-
23-25 gauge needle and syringe
-
Micro-CT scanner
-
Animal monitoring equipment
Procedure:
-
Animal Preparation:
-
Fast the rat for 6-12 hours with free access to water.
-
Anesthetize the rat and position it on the micro-CT scanner bed.
-
Maintain body temperature throughout the procedure.
-
-
Contrast Administration:
-
Administer a bolus injection of this compound via the tail vein or another appropriate vessel. A dose of 800 mg of iodine per kilogram of body weight is recommended.
-
The injection should be administered over approximately 30-60 seconds.
-
-
Micro-CT Imaging:
-
Follow a similar scanning timeline as described for the mouse protocol, adjusting for potential differences in excretion rates.
-
Nephrographic Phase: 1-3 minutes post-injection.
-
Pyelographic Phase: 5-20 minutes post-injection.
-
Cystographic Phase: 30-60 minutes post-injection.
-
Scanning Parameters (Example):
-
X-ray tube voltage: 60-80 kVp
-
X-ray tube current: 300-600 µA
-
Exposure time: 150-400 ms per projection
-
Voxel size: 80-150 µm
-
Respiratory gating is highly recommended.
-
-
-
Post-Procedure:
-
Ensure the rat is fully recovered from anesthesia before returning it to its cage.
-
Provide food and water.
-
Visualizations
Experimental Workflow for Intravenous Urography in Small Animals
Caption: Workflow for intravenous urography using this compound in small animals.
Logical Relationship of this compound Excretion and Imaging Phases
Caption: The physiological process of this compound excretion and corresponding imaging phases.
References
Application Notes & Safety Protocols for Handling Urovision in a Research Laboratory
Introduction:
The name "Urovision" can refer to two distinct products used in clinical and research settings:
-
This compound™ Contrast Agent: A trade name for a solution of diatrizoate meglumine and diatrizoate sodium, an iodinated radiopaque contrast medium used for diagnostic imaging.[1][2][3] In a research context, it is often used for preclinical imaging studies (e.g., micro-CT, fluoroscopy) in animal models.
-
UroVysion® Bladder Cancer Kit: A molecular diagnostic test that uses fluorescence in situ hybridization (FISH) to detect specific chromosomal abnormalities associated with bladder cancer in urine specimens.[4][5]
These application notes provide detailed safety protocols for handling each product in a research laboratory environment. It is critical to identify which product is in use and follow the corresponding protocol.
Part 1: Safety Protocol for this compound™ Contrast Agent (Diatrizoate Solution)
This protocol applies to the handling of iodinated contrast media containing diatrizoate meglumine and diatrizoate sodium.
Chemical and Physical Properties
The primary components of this contrast agent are diatrizoate meglumine and diatrizoate sodium.[2] These are iodinated organic compounds that function by absorbing X-rays, thereby enhancing the visibility of internal structures.[1][6]
| Property | Diatrizoate Meglumine | Diatrizoate Sodium |
| IUPAC Name | 1-deoxy-1-(methylamino)-D-glucitol 3,5-diacetamido-2,4,6-triiodobenzoate | Monosodium 3,5-diacetamido-2,4,6-triiodobenzoate |
| Synonyms | Amidotrizoate Meglumine | Sodium Amidotrizoate |
| CAS Number | 131-49-7 | 737-31-5 |
| Molecular Formula | C₁₁H₉I₃N₂O₄·C₇H₁₇NO₅ | C₁₁H₈I₃N₂NaO₄ |
| Molecular Weight | 809.13 g/mol | 635.90 g/mol |
| Organically Bound Iodine | ~47.1% | ~59.9% |
Data sourced from DailyMed and PubChem.[2][7]
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), the diatrizoate solution is generally not classified as a hazardous material.[8][9] However, potential risks include:
-
Eye Contact: May cause mild irritation.
-
Skin Contact: Prolonged contact may cause mild irritation.
-
Hypersensitivity: Individuals with a known allergy to iodine or other components may experience allergic reactions.[10][11]
Experimental Protocols
Protocol 1.3.1: General Handling and Storage
-
Personnel Training: All personnel must be trained on this protocol and have access to the Safety Data Sheet (SDS).
-
Engineering Controls: Use in a well-ventilated laboratory. A chemical fume hood is not typically required but is recommended if aerosols may be generated.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid splashing or creating sprays in enclosed areas.[8] Wash hands thoroughly after handling.
-
Storage:
Protocol 1.3.2: Accidental Release and Spill Cleanup
-
Isolate Area: Ensure the spill area is clear of unprotected personnel.
-
Wear PPE: Don appropriate PPE, including gloves and eye protection.
-
Contain Spill: Use an inert, liquid-binding absorbent material (e.g., sand, vermiculite, chemical sorbent pads) to contain and absorb the spill.[9]
-
Clean Area: Collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Flush the residual spill area with plenty of water.[8]
Protocol 1.3.3: First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, consult a doctor.[8][9]
-
Inhalation: Move the person to fresh air. If symptoms arise, consult a doctor. Provide artificial respiration if required.[8][9]
-
Ingestion: Immediately call a doctor or poison control center. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[8][9]
Visualizations
Caption: Workflow for safe handling of Diatrizoate contrast agent.
Caption: First aid decision logic for Diatrizoate exposure.
Part 2: Safety Protocol for UroVysion® Bladder Cancer Kit
This protocol applies to the handling of the UroVysion® FISH kit, which contains hazardous chemical components.
Kit Components and Hazard Identification
The UroVysion® kit contains multiple reagents, some of which are hazardous. The DNA probe mixture, in particular, contains formamide, which is a known teratogen.[12] All personnel must read and understand the SDS for each component before use.
| Component | Key Hazard(s) | Hazard Statements (H-Codes) |
| UroVysion DNA Probe Mixture | Contains Formamide (Reproductive Toxin) | H360D: May damage the unborn child. |
| NP-40 | Contains Triton X-100 (Eye Damage/Irritant) | H302: Harmful if swallowed.H318: Causes serious eye damage.H412: Harmful to aquatic life with long lasting effects. |
Data sourced from Abbott Molecular Safety Information.[12]
Experimental Protocols
Protocol 2.2.1: General Handling and Storage
-
Personnel Training: All personnel must receive specific training on the hazards of formamide and other kit components. This training must be documented.
-
Engineering Controls:
-
All formamide-containing reagents MUST be handled in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Wear a laboratory coat (buttoned).
-
Wear chemical splash goggles.
-
Wear two pairs of nitrile gloves ("double-gloving") when handling formamide.
-
-
Handling:
-
Storage:
-
Store the kit according to the manufacturer's instructions, typically refrigerated.
-
The DNA probe mixture containing formamide should be stored in a clearly labeled, sealed container in an area designated for reproductive toxins. Per institutional policy, this may require being stored in a locked cabinet or refrigerator.[12]
-
Protocol 2.2.2: Accidental Release and Spill Cleanup
-
Evacuate: Immediately alert others and evacuate the area of the spill.
-
Secure Area: Prevent entry to the spill area.
-
Consult SDS: Refer to the SDS for the specific spilled component. For a formamide spill, do not attempt cleanup without proper training and PPE, including a respirator if required.
-
Cleanup: Use a spill kit designed for hazardous chemicals. Absorb the liquid, collect the waste in a sealed, labeled container, and decontaminate the area.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous chemical waste according to institutional and federal regulations.[12]
Protocol 2.2.3: First Aid and Emergency Procedures
-
Eye Contact: (NP-40 or Formamide) Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Skin Contact: (Formamide) Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move person to fresh air. Seek medical attention if you feel unwell.
-
Ingestion: (NP-40) Call a POISON CENTER or doctor/physician if you feel unwell.[12]
-
IF EXPOSED or CONCERNED: Get medical advice/attention.[12]
Visualizations
Caption: Key steps in UroVysion FISH processing with safety emphasis.
Caption: Hazard relationships of key UroVysion Kit components.
References
- 1. What is the mechanism of Diatrizoate Sodium? [synapse.patsnap.com]
- 2. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]
- 3. shop.mxrimaging.com [shop.mxrimaging.com]
- 4. UroVysion Bladder Cancer Kit | Abbott Molecular [molecular.abbott]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 7. This compound | C29H34I6N5NaO13 | CID 23667634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. camberpharma.com [camberpharma.com]
- 9. bracco.com [bracco.com]
- 10. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM- diatrizoate meglumine and diatrizoate sodium solution [dailymed.nlm.nih.gov]
- 11. Diatrizoate - Wikipedia [en.wikipedia.org]
- 12. molecular.abbott [molecular.abbott]
Troubleshooting & Optimization
Technical Support Center: Urovision™ Contrast Agent Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Urovision™ and its active components, diatrizoate meglumine and diatrizoate sodium, in experimental solutions.
FAQs: Understanding and Preventing this compound™ Precipitation
Q1: What is this compound™ and why might it precipitate?
A1: this compound™ is a sterile aqueous solution containing the ionic radiopaque contrast agents diatrizoate meglumine and diatrizoate sodium. These are salts of diatrizoic acid. The primary cause of precipitation is a decrease in the pH of the solution. Diatrizoic acid itself is only slightly soluble in water. In the this compound™ formulation, it is present as highly soluble salts. If the solution becomes acidic, these salts can convert back to the insoluble diatrizoic acid, causing them to precipitate out of the solution. Commercial this compound™ solutions are buffered to a pH range of 6.0 to 7.6 to ensure the active ingredients remain in their soluble salt form.[1][2][3][4]
Q2: What is the critical pH range to avoid for this compound™ solutions?
A2: Diatrizoic acid has a very low pKa, estimated to be around 1.13.[5] This means that at a pH below 3.0, a significant portion of the diatrizoate salts will convert to the insoluble acid form, leading to precipitation. To be safe, it is critical to maintain the pH of your experimental solution well above this acidic range. The recommended stable pH is between 6.0 and 7.6.[1][2][3][4]
Q3: Can temperature changes cause this compound™ to precipitate?
A3: Exposing this compound™ solutions to very cold temperatures may result in the crystallization of the diatrizoate salts.[6] If crystals are observed, the solution should be warmed to body temperature and agitated to redissolve the precipitate before use. It is recommended to store the solution at a controlled room temperature of 20-25°C (68-77°F).[4]
Q4: Is this compound™ compatible with common laboratory solvents?
A4: Diatrizoate salts are highly soluble in water. However, their solubility in organic solvents is limited. Diatrizoate sodium is only slightly soluble in ethanol and is insoluble in ether.[7] Adding significant amounts of organic co-solvents, especially those in which the diatrizoate salts have low solubility, can reduce the overall solvating capacity of the solution and may lead to precipitation. It is crucial to test compatibility and solubility in any mixed-solvent system.
Q5: Can mixing this compound™ with other drugs or reagents cause precipitation?
A5: Yes, chemical incompatibilities can lead to precipitation. This can occur due to a pH shift caused by an acidic drug or reagent, or through a direct chemical reaction. For example, incompatibilities have been reported between diatrizoate salts and drugs such as phentolamine mesylate, diazepam, and meperidine hydrochloride.[4] It is essential to verify the compatibility of all components in your experimental solution.
Troubleshooting Guide: this compound™ Precipitation
If you observe precipitation (cloudiness, crystals, or solid particles) in your this compound™-containing solution, follow this guide to identify the cause and resolve the issue.
Logical Troubleshooting Workflow
Data on Diatrizoate Solubility
Table 1: Solubility of Diatrizoic Acid and its Salts in Various Solvents
| Compound/Salt | Solvent | Temperature (°C) | Solubility | Citation(s) |
| Diatrizoic Acid | Water | 25 | Very slightly soluble | [5] |
| Diatrizoic Acid | Ethanol | - | Very slightly soluble | [8] |
| Diatrizoic Acid | Ether | - | Insoluble | [7] |
| Diatrizoic Acid | Methanol | - | Soluble | [9] |
| Diatrizoate Sodium | Water | 20 | ~600 g/L | [3] |
| Diatrizoate Sodium | Water | - | 350 g/L | [6][7] |
| Diatrizoate Sodium | Ethanol | - | Slightly soluble | [7] |
| Diatrizoate Meglumine | Water | 20 | 890 g/L (89 g/100 mL) | [5] |
| Diatrizoate Meglumine | DMSO | - | Soluble (60 mg/mL) | [10] |
Table 2: Key Physicochemical Properties and Formulation Parameters
| Parameter | Value | Significance | Citation(s) |
| Diatrizoic Acid pKa | ~1.13 | Indicates high acidity; the compound will be in its insoluble acid form at low pH. | [5] |
| This compound™ Solution pH | 6.0 - 7.6 | Maintained by buffers to keep the active ingredients in their highly soluble salt forms. | [1][2][3][4] |
| Recommended Storage | 20-25°C (68-77°F) | Avoid excessive heat or cold to prevent degradation or crystallization. | [4] |
Experimental Protocols
Protocol 1: Testing for pH-Induced Precipitation
This protocol allows you to determine the pH at which precipitation begins for your specific this compound™ concentration and solution matrix.
Materials:
-
This compound™ solution or diatrizoate salts
-
Your experimental buffer or solution
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask
-
Nephelometer or spectrophotometer (optional, for precise turbidity measurement)
Methodology:
-
Prepare a solution of this compound™ in your desired experimental medium at the target concentration.
-
Place the solution in a beaker with a stir bar and begin gentle agitation.
-
Immerse the pH probe in the solution and record the initial pH.
-
Slowly add 0.1 M HCl dropwise to the solution.
-
After each addition, allow the pH to stabilize and visually inspect for any signs of cloudiness or precipitation. For more quantitative analysis, measure the turbidity using a nephelometer or the absorbance at ~500 nm with a spectrophotometer.
-
Record the pH at which precipitation is first observed. This is your critical precipitation pH.
-
Continue adding acid to observe the extent of precipitation at lower pH values.
Protocol 2: Re-dissolving Precipitated this compound™
This protocol describes how to safely redissolve this compound™ that has precipitated due to acidic conditions or cold temperatures.
Materials:
-
Solution containing precipitated this compound™
-
0.1 M Sodium Hydroxide (NaOH) or a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Calibrated pH meter
-
Water bath or incubator set to 37°C
-
Stir plate and stir bar
Methodology:
-
Place the beaker containing the precipitated solution on a stir plate and begin gentle stirring.
-
If the precipitation is suspected to be due to cold, place the beaker in a 37°C water bath. Continue to stir until the solution becomes clear.
-
If the precipitation is due to low pH, confirm by measuring the pH of the slurry.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Continue adding base until the pH is within the 6.0 - 7.6 range.
-
The precipitate should redissolve as the pH increases. Gentle warming to 37°C can expedite this process.
-
Once the solution is clear, ensure the pH is stable in the desired range before use.
Workflow for Protocol 1: pH-Induced Precipitation Test
References
- 1. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. echemi.com [echemi.com]
- 4. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]
- 5. Stability indicating spectrophotometric and spectrodensitometric methods for the determination of diatrizoate sodium in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Estimation of drug precipitation upon dilution of pH-controlled formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Motion Artifacts with High-Osmolar Contrast Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-osmolar contrast agents in their experiments. The information is designed to help identify and mitigate motion artifacts that can arise from the physiological effects of these agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during imaging experiments involving high-osmolar contrast agents.
| Problem | Potential Cause | Suggested Solution |
| Sudden, jerky movements immediately following contrast injection. | Physiological Discomfort: High-osmolar contrast agents can cause a sensation of heat or pain upon injection, leading to involuntary subject movement.[1] | - Warm the contrast agent to body temperature before injection to reduce viscosity and potential discomfort. - Slow the injection rate to minimize the bolus effect and associated sensations. - Utilize appropriate anesthesia and monitoring to ensure the animal is stable and does not react to the injection. |
| Increased respiratory rate or cardiac activity leading to blurring. | Cardiovascular and Fluid Shifts: Hyperosmolar solutions draw fluid into the vascular space, increasing blood volume and cardiac output.[2] This can lead to transient physiological stress and increased motion. | - Acclimatize the animal to the experimental setup to reduce baseline stress levels. - Administer a saline pre-bolus to help stabilize fluid dynamics before the contrast injection. - Employ cardiac and respiratory gating techniques during image acquisition to synchronize with the animal's physiological cycles.[3] |
| Generalized image blurring not attributable to a single movement. | Systemic Physiological Response: The osmotic effects of the contrast agent can lead to widespread physiological changes, including muscle tremors or general restlessness. | - Ensure adequate hydration of the animal before the experiment to mitigate severe osmotic shifts. - Consider using a lower-osmolality contrast agent if the experimental goals permit, as they are associated with fewer adverse effects. - Optimize imaging parameters by using faster scan sequences to "freeze" motion.[3] |
| Artifacts appearing specifically in the abdominal or thoracic region. | Organ-Specific Motion: High-osmolar agents can induce peristalsis or affect organ systems directly, causing localized motion. | - Administer anti-peristaltic agents (e.g., glucagon) if gastrointestinal motion is the suspected cause.[4] - Utilize motion correction software during post-processing to retrospectively correct for organ movement. |
Frequently Asked Questions (FAQs)
Q1: What are high-osmolar contrast agents and why do they cause motion artifacts?
A1: High-osmolar contrast agents (HOCAs) are injectable dyes used to enhance the visibility of internal structures in imaging. They have a higher osmolality (a measure of solute concentration) than blood.[5] When injected, they create an osmotic gradient that pulls water from the surrounding tissues into the bloodstream.[2] This rapid fluid shift can lead to a range of physiological responses, including increased blood volume, changes in heart rate, and sensations of heat or pain, which can cause both voluntary and involuntary movements in the subject, resulting in motion artifacts in the images.[1][3]
Q2: Are there alternatives to high-osmolar contrast agents that are less likely to cause motion?
A2: Yes, low-osmolar and iso-osmolar contrast agents are available. These agents have an osmolality closer to that of blood and are generally associated with a lower incidence of adverse effects, including those that can induce motion.[5][6] The choice of contrast agent will depend on the specific requirements of your study.
Q3: What are the key experimental parameters to adjust to minimize motion artifacts when using HOCAs?
A3: Key parameters to consider are:
-
Injection Rate: A slower injection can reduce the intensity of the physiological response.
-
Contrast Agent Temperature: Warming the contrast to body temperature can improve its viscosity and reduce discomfort.
-
Scan Speed: Faster imaging sequences can help "freeze" motion.[3]
-
Animal Handling: Proper and gentle handling, along with adequate anesthesia and acclimatization, can minimize stress-related movements.
Q4: Can post-processing software completely eliminate motion artifacts?
A4: While motion correction algorithms in post-processing software can significantly reduce artifacts, they may not be able to completely eliminate severe artifacts. The best approach is a combination of preventative measures during the experiment and the use of post-processing tools.
Q5: How can I differentiate between motion artifacts and other types of imaging artifacts?
A5: Motion artifacts typically appear as blurring, ghosting, or streaking in the direction of movement.[3] Other artifacts, such as those from beam hardening or metal implants, have distinct appearances. Familiarizing yourself with the common types of artifacts for your imaging modality is crucial for accurate interpretation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Motion Artifacts in Small Animal Imaging with High-Osmolar Contrast Agents
-
Animal Preparation:
-
Ensure the animal is adequately hydrated according to your approved institutional animal care and use committee (IACUC) protocol.
-
Anesthetize the animal using a stable and well-monitored protocol.
-
Secure the animal comfortably on the imaging bed using appropriate restraints to minimize voluntary movement.
-
-
Contrast Agent Administration:
-
Warm the high-osmolar contrast agent to approximately 37°C.
-
Administer the contrast agent via a catheter at a slow, controlled rate.
-
Monitor the animal's vital signs (heart rate, respiration) continuously during and after injection.
-
-
Image Acquisition:
-
Utilize the fastest possible scanning protocol that maintains adequate image quality.
-
If available, employ cardiac and/or respiratory gating to synchronize image acquisition with the animal's physiological cycles.
-
-
Post-Processing:
-
Apply motion correction algorithms available in your imaging software to reduce residual artifacts.
-
Visualizations
Caption: Causative pathway from HOCA injection to motion artifacts.
Caption: Troubleshooting workflow for motion artifact reduction.
References
- 1. auntminnieeurope.com [auntminnieeurope.com]
- 2. The effects of a hyperosmolar intravenous contrast medium on blood viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. mriquestions.com [mriquestions.com]
- 5. mdpi.com [mdpi.com]
- 6. Intravenous Contrast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Urovision (Iopromide) for Vascular Enhancement in Rats
Welcome to the technical support center for Urovision (Iopromide) applications in preclinical research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during vascular imaging studies in rats. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for vascular imaging in rats?
A1: this compound is a brand name for Iopromide, a nonionic, water-soluble, tri-iodinated contrast agent.[1][2] It is used in X-ray based imaging modalities like computed tomography (CT) to enhance the visibility of blood vessels.[2][3] The iodine in its structure attenuates X-rays, making the blood appear brighter on the scan and allowing for detailed visualization of vascular anatomy.[4] Its properties include low osmolality and viscosity, which contribute to its favorable safety profile and ease of injection.[5]
Q2: I am observing very weak or no vascular enhancement in my CT images. What are the possible causes?
A2: Poor vascular enhancement is a common issue and can stem from several factors. The most frequent causes include:
-
Extravasation: The contrast agent was accidentally injected into the tissue surrounding the vein instead of into the bloodstream. This is a prevalent issue with rat tail vein injections.
-
Incorrect Timing of Scan Acquisition: this compound has a rapid clearance from the bloodstream.[6] If the CT scan is performed too late after the injection, the contrast agent may have already been largely excreted by the kidneys.
-
Suboptimal Dosage: The amount of Iopromide injected may be insufficient to provide adequate opacification of the vasculature for the size of the animal and the specific imaging protocol.
-
Physiological Factors: The rat's cardiovascular status, including heart rate and blood pressure, can affect the distribution and clearance of the contrast agent.
-
Technical Issues: Problems with the catheter placement, injection rate, or CT scanner settings can all lead to poor image quality.
Q3: How can I confirm if extravasation has occurred?
A3: Extravasation can be identified by swelling, blistering, or hardening at the injection site.[7] During the scan, a bright, dense area in the soft tissues near the injection site on the CT image is a clear indicator of extravasation. Post-procedure, careful examination of the injection site is crucial.
Q4: What is the typical pharmacokinetic profile of Iopromide in rats?
A4: Iopromide is rapidly distributed in the extracellular fluid after intravenous injection and is primarily excreted unchanged by the kidneys.[1][5] In rats, the renal elimination half-life has been calculated to be approximately 16 minutes.[8] This rapid clearance underscores the importance of precise timing between injection and image acquisition.
Troubleshooting Guides
Issue 1: Poor or No Vascular Enhancement
This is the most common problem encountered. Follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Experimental Protocols
Recommended Protocol for CT Angiography in Rats using this compound (Iopromide)
This protocol is a general guideline and may require optimization based on your specific experimental setup and objectives.
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad or other suitable method to prevent hypothermia and promote vasodilation.
-
Place an intravenous catheter (24G or smaller) into one of the lateral tail veins. Secure the catheter firmly. Detailed tail vein catheterization techniques are available.[7][9][10][11]
-
Confirm catheter patency with a small flush of sterile saline.
2. Iopromide Preparation and Dosing:
-
Warm the this compound (Iopromide) solution to body temperature to reduce its viscosity and improve injectability.[12]
-
The recommended dose can vary, but a starting point is to aim for a dose of 300-600 mg of Iodine per kg of body weight . Refer to the concentration of your Iopromide solution to calculate the required volume.
3. Injection and Scan Acquisition:
-
Position the rat in the CT scanner.
-
Connect the catheter to a power injector for a controlled and consistent injection rate. A manual injection can be performed but is more prone to variability.
-
Injection Rate: A rate of 1-2 mL/min is a good starting point. This may need to be adjusted based on the specific vascular territory being imaged and the catheter size.
-
Scan Timing: Due to the rapid clearance of Iopromide, the CT scan should be initiated shortly after the start of the injection. For optimal arterial phase imaging, a delay of 5-15 seconds after the start of the injection is often effective. Bolus tracking or a test bolus can be used for more precise timing.
4. Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Check the injection site for any signs of adverse reactions.
Data Presentation
Table 1: this compound (Iopromide) Concentrations and Properties
| Property | This compound 300 | This compound 370 |
| Iopromide Concentration | 623.4 mg/mL | 768.86 mg/mL |
| Iodine Concentration | 300 mg/mL | 370 mg/mL |
| Osmolality (mOsm/kg water) | ~607 | ~774 |
| Viscosity (mPa·s at 20°C) | 7.9 | 19.6 |
| Viscosity (mPa·s at 37°C) | 4.6 | 10.0 |
Data compiled from publicly available product information.
Table 2: Expected Hounsfield Unit (HU) Enhancement in Rodent Vasculature
While specific data for Iopromide in rats is limited in the literature, the following provides an expected range of enhancement based on preclinical studies with similar iodinated contrast agents in rodents.
| Vascular Structure | Pre-Contrast HU (approx.) | Post-Contrast HU (approx.) |
| Aorta | 30 - 50 | 300 - 800+ |
| Carotid Artery | 30 - 50 | 250 - 700+ |
| Renal Artery | 30 - 50 | 200 - 600+ |
| Myocardium | 50 - 80 | 100 - 200 |
| Liver | 50 - 75 | 100 - 250 |
These values are estimates and can vary significantly based on the dose, injection rate, scan timing, and animal's physiology. A study using a liposomal-based iodinated contrast agent in mice showed an initial aortic enhancement of about 900 HU.[13]
Alternative Contrast Agents
For studies requiring longer imaging windows or where rapid clearance is a significant issue, consider using a blood-pool contrast agent . These agents are typically nanoparticle-based and have a much longer circulation half-life.[6][14]
Table 3: Comparison of Conventional vs. Blood-Pool CT Contrast Agents
| Feature | This compound (Iopromide) | Blood-Pool Agents (e.g., Nanoparticle-based) |
| Type | Small molecule, iodinated | Nanoparticle-based (e.g., liposomes, gold)[6][15] |
| Circulation Half-life | Short (minutes)[6] | Long (hours to days)[4][6] |
| Primary Application | Dynamic angiography, first-pass imaging | High-resolution anatomical imaging, vascular permeability |
| Advantages | Clinically approved, rapid renal clearance | Stable and uniform vascular enhancement, longer imaging window |
| Disadvantages | Rapid clearance requires precise timing, potential for nephrotoxicity at high doses | Often for preclinical use only, potential for long-term tissue accumulation |
Signaling Pathways & Logical Relationships
The process of achieving optimal vascular enhancement relies on the successful execution of several key steps. The following diagram illustrates the logical workflow from animal preparation to image analysis.
References
- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopromide (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Vascular computed tomography angiography technique and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Computed Tomography Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacochemical profile of iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models | PLOS One [journals.plos.org]
- 7. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 8. ajnr.org [ajnr.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. Characterization of iopromide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liposomal nanoscale contrast agent for preclinical CT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-resolution CT vascular imaging using blood pool contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Contrast-Induced Nephrotoxicity with Diatrizoate in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing contrast-induced nephrotoxicity (CIN) using diatrizoate in mouse models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate successful and reproducible experiments.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during the induction and assessment of diatrizoate-induced nephrotoxicity in mice.
Q1: Why are my mice not showing significant signs of nephrotoxicity (e.g., elevated serum creatinine) after diatrizoate administration?
A1: Inducing significant contrast-induced nephrotoxicity in rodents, particularly mice, often requires a "second hit" or predisposing factors in addition to the contrast agent. Healthy mice have a remarkable ability to concentrate urine and may not develop overt kidney damage from diatrizoate alone.
-
Troubleshooting Steps:
-
Ensure adequate pre-conditioning: Implement a pre-conditioning regimen to make the kidneys more susceptible to injury. Common methods include:
-
Dehydration: Withhold water for a period of 12-24 hours before diatrizoate injection.
-
Inhibition of vasodilators: Administer inhibitors of nitric oxide synthase (e.g., L-NAME) and prostaglandin synthesis (e.g., indomethacin) prior to contrast administration.
-
Diuretic-induced volume depletion: Use a loop diuretic like furosemide to induce dehydration.
-
-
Verify diatrizoate dose: Ensure the diatrizoate dose is appropriate for the mouse strain and the chosen pre-conditioning model. Doses can range from 2 to 10 g iodine/kg body weight.
-
Mouse strain susceptibility: Be aware that different mouse strains can have varying susceptibility to kidney injury. C57BL/6 mice are commonly used, but their sensitivity can differ between substrains.
-
Q2: What is the expected timeline for the peak of kidney injury and recovery?
A2: Following the administration of a contrast agent, serum creatinine (SCr) levels typically peak between 2 and 5 days.[1] In many mouse models of acute kidney injury (AKI), renal function begins to recover and may return to baseline within 7 to 14 days, depending on the severity of the initial insult.[1]
Q3: What are the key histological features of diatrizoate-induced nephrotoxicity?
A3: A hallmark histopathological feature of CIN is the vacuolization of proximal tubular epithelial cells.[2] This is often observed within 24-72 hours after the administration of the contrast medium. Other findings may include tubular necrosis, apoptosis of renal tubular cells, and the presence of proteinaceous casts in the distal tubules.
Q4: How can I minimize variability in my experimental results?
A4: Consistency in experimental procedures is crucial for minimizing variability.
-
Standardize pre-conditioning: Ensure all animals in a group receive the exact same pre-conditioning protocol (e.g., duration of water deprivation, dose and timing of drug administration).
-
Control environmental factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.
-
Use age- and sex-matched animals: Age and sex can influence susceptibility to kidney injury.
-
Blinded analysis: Whenever possible, assessments of kidney function and histology should be performed by an investigator blinded to the experimental groups.
Q5: What are the primary signaling pathways involved in diatrizoate-induced CIN?
A5: The pathophysiology of CIN is multifactorial and involves several key signaling pathways:
-
Oxidative Stress: Hyperosmolar contrast media like diatrizoate can induce the production of reactive oxygen species (ROS), leading to cellular damage. Key pathways involved include the Nrf2/HO-1 and AMPK/PKC pathways.[3][4]
-
Inflammation: Damaged renal cells can trigger an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.
-
Apoptosis: Direct cytotoxicity of the contrast agent on renal tubular cells can induce programmed cell death (apoptosis).[1][5]
-
Hemodynamic Alterations: Diatrizoate can cause intrarenal vasoconstriction, leading to reduced renal blood flow and medullary hypoxia.[3][5]
Quantitative Data Summary
The following tables summarize typical values for key markers of renal function in mouse models of CIN. Note that these values can vary significantly based on the specific protocol, mouse strain, and severity of injury.
Table 1: Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) Levels in a Mouse Model of CIN
| Group | Pre-treatment | Diatrizoate Dose | Time Point | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Control | Saline | Vehicle | 24h | ~0.2 - 0.4 | ~20 - 40 |
| CIN Model | Dehydration + L-NAME/Indomethacin | 10 g iodine/kg | 24h | > 1.0 | > 100 |
| CIN Model | Unilateral Nephrectomy + Dehydration + Furosemide | 10 mL/kg | 24h | ~0.8 | ~60 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Experimental Protocols
This section provides a detailed methodology for inducing diatrizoate-induced nephrotoxicity in mice.
Protocol: Diatrizoate-Induced Nephrotoxicity in Mice with Dehydration and Vasoconstrictor Inhibition
Materials:
-
8-10 week old male C57BL/6 mice
-
Diatrizoate meglumine/diatrizoate sodium solution (e.g., Gastrografin)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Indomethacin
-
Sterile saline (0.9% NaCl)
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Baseline Measurements: Collect baseline blood samples via tail vein or saphenous vein to measure baseline serum creatinine and BUN levels.
-
Dehydration: 24 hours prior to diatrizoate administration, remove water bottles from the cages. Food can be provided ad libitum.
-
Inhibitor Administration:
-
30 minutes before diatrizoate injection, administer L-NAME (10 mg/kg) via intraperitoneal (i.p.) injection.
-
15 minutes before diatrizoate injection, administer indomethacin (10 mg/kg) via i.p. injection.
-
-
Diatrizoate Administration: Administer diatrizoate (e.g., 10 g iodine/kg body weight) via intravenous (i.v.) injection (e.g., tail vein). The volume should be adjusted based on the concentration of the diatrizoate solution. A control group should receive an equivalent volume of sterile saline.
-
Rehydration: Immediately after diatrizoate administration, return water bottles to the cages.
-
Post-injection Monitoring and Sample Collection:
-
Monitor the animals for any signs of distress.
-
At 24 and 48 hours post-injection, collect blood samples for the measurement of serum creatinine and BUN.
-
At the experimental endpoint (e.g., 48 or 72 hours), euthanize the animals and collect kidneys for histological analysis. One kidney can be fixed in 10% neutral buffered formalin for paraffin embedding and the other can be snap-frozen in liquid nitrogen for molecular analyses.
-
Histological Assessment:
-
Paraffin-embedded kidney sections (4-5 µm) can be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, necrosis, and cast formation.
-
Immunohistochemistry or immunofluorescence can be used to detect markers of apoptosis (e.g., cleaved caspase-3) or inflammation.
Visualizations
Signaling Pathways in Diatrizoate-Induced CIN
Caption: Key signaling pathways activated by diatrizoate leading to CIN.
Experimental Workflow for Diatrizoate-Induced CIN in Mice
References
- 1. Effect of dose on renal diatrizoate concentrations in experimental acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 6. Characterization of Renal Toxicity in Mice Administered the Marine Biotoxin Domoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Kidney Injury by Radiographic Contrast Media: Pathogenesis and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Diatrizoate Meglumine ("Urovision") Concentration for Renal Clearance Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of diatrizoate meglumine, sometimes referred to by brand names such as Hypaque™ or Renografin™, for renal clearance studies. While the term "Urovision" is more commonly associated with a diagnostic test for bladder cancer, in the context of renal clearance, it is understood to refer to diatrizoate-based contrast agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during renal clearance experiments using diatrizoate meglumine.
| Question | Answer |
| Why am I seeing high variability in my GFR measurements? | High variability can stem from several factors. Ensure precise and consistent timing of blood and urine sample collection. Inconsistent hydration status of the subject can also significantly impact GFR; ensure subjects are adequately and consistently hydrated before and during the study.[1] Additionally, inaccuracies in the analytical method used to measure diatrizoate meglumine concentrations in plasma and urine can contribute to variability. It is crucial to have a validated and robust analytical method. |
| My GFR values seem unexpectedly low after administering diatrizoate meglumine. What could be the cause? | Diatrizoate meglumine is a high-osmolality contrast agent, which can induce changes in renal hemodynamics, including a transient decrease in renal blood flow and GFR.[2][3] This effect is more pronounced at higher doses and in subjects with pre-existing renal impairment or dehydration.[4][5] Consider reducing the administered dose or ensuring adequate hydration to mitigate this effect. In some cases, diatrizoate itself can have a direct toxic effect on renal proximal tubule cells, which could also contribute to a temporary reduction in GFR. |
| Are there any known interferences with the analytical assays for diatrizoate meglumine? | Yes, certain substances can interfere with the quantification of diatrizoate meglumine. For instance, if using a spectrophotometric method, other compounds that absorb at a similar wavelength could interfere. When using High-Performance Liquid Chromatography (HPLC), which is a common method, it is important to validate the method for specificity in the presence of other drugs or metabolites that may be present in the biological samples.[6][7][8] |
| Can the formulation of the diatrizoate meglumine solution affect the experimental outcome? | Absolutely. The osmolality of the solution is a critical factor.[9][10][11] High osmolality can lead to fluid shifts and alter renal hemodynamics, impacting the accuracy of the GFR measurement. It is important to be aware of the osmolality of the specific formulation you are using and to consider its potential physiological effects. The stability of the prepared infusion solution is also crucial; it should be prepared fresh and protected from light as recommended.[12][13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of diatrizoate meglumine in renal clearance studies.
| Question | Answer |
| What is the primary mechanism of renal clearance for diatrizoate meglumine? | Diatrizoate meglumine is primarily cleared from the body by glomerular filtration in the kidneys.[5][9] It is minimally bound to plasma proteins and is not significantly secreted or reabsorbed by the renal tubules, making it a suitable exogenous marker for estimating Glomerular Filtration Rate (GFR).[9] |
| What are the key differences between using diatrizoate meglumine and inulin for GFR measurement? | Inulin is considered the gold standard for GFR measurement as it is freely filtered and not secreted or reabsorbed. Diatrizoate meglumine is also primarily filtered, but being a contrast agent, it has known effects on renal hemodynamics and a potential for nephrotoxicity, especially at high doses.[2][3] While studies have shown a good correlation between the clearances of radiolabeled diatrizoate and inulin, the potential for physiological effects with diatrizoate should be considered when interpreting the results. |
| What are the recommended concentrations and infusion rates for diatrizoate meglumine in renal clearance studies? | Specific concentrations and infusion rates for renal clearance studies are not as standardized as for radiographic procedures and often require optimization for the specific experimental model (e.g., rat, dog). For continuous infusion protocols, the goal is to achieve a stable plasma concentration. This typically involves a loading dose followed by a constant infusion. The exact rates need to be determined empirically based on the animal's size and renal function. For bolus injection protocols, a single known dose is administered, and the clearance is calculated from the plasma concentration decay curve. Doses used in animal studies have ranged widely, for example from 14 to 1800 mg/kg in rats for studying renal concentrations.[14] |
| How should diatrizoate meglumine solutions be prepared and stored for infusion? | Diatrizoate meglumine solutions for injection are typically sterile and ready to use. If dilution is required, it should be done with a suitable sterile diluent like sterile water for injection or 0.9% sodium chloride.[12][13] It is recommended to protect the solution from light.[12] For continuous infusion, the solution should be prepared aseptically. Stability of diluted solutions may be limited, so it is advisable to prepare them fresh before each experiment. |
| What are the potential adverse effects of diatrizoate meglumine in the context of renal clearance studies? | The primary concern is contrast-induced nephropathy (CIN), particularly in subjects with pre-existing renal dysfunction or dehydration.[4] Diatrizoate meglumine can also cause transient changes in renal blood flow and GFR due to its high osmolality.[2][3] Other potential side effects, though less common in the doses used for clearance studies, can include allergic reactions and cardiovascular effects.[10][13] |
| Are there any specific drug interactions to be aware of when using diatrizoate meglumine for GFR measurement? | Yes, certain medications can interact with diatrizoate meglumine or affect renal function, thereby influencing the GFR measurement. For example, metformin should be used with caution as there is a risk of lactic acidosis in patients with renal impairment who receive iodinated contrast agents.[9][15] Drugs that affect renal blood flow or tubular function could also indirectly alter the clearance of diatrizoate meglumine. It is important to review the subject's current medications before conducting a clearance study. |
Data Presentation
The following tables summarize quantitative data relevant to the use of diatrizoate meglumine in renal clearance studies.
Table 1: Physicochemical Properties of a Representative Diatrizoate Meglumine Formulation (Hypaque™-76)
| Property | Value | Reference |
| Composition | 66% diatrizoate meglumine and 10% diatrizoate sodium | [9] |
| Organically Bound Iodine | 370 mg/mL | [9] |
| Osmolality | 2016 mOsm/kg | [9] |
| pH | 6.0 - 7.7 | [9] |
| Plasma Protein Binding | 0% to 10% | [9] |
Table 2: Pharmacokinetic Parameters of Diatrizoate in Patients with Normal Renal Function
| Parameter | Value | Reference |
| Alpha Half-life (Distribution) | 30 minutes | [1] |
| Beta Half-life (Elimination) | 120 minutes | [1] |
| Cumulative Urinary Excretion at 60 minutes | 38% of administered dose | [9] |
| Cumulative Urinary Excretion at 3 hours | 45% of administered dose | [9] |
| Cumulative Urinary Excretion at 24 hours | 94% to 100% of administered dose | [9] |
Experimental Protocols
Protocol 1: Glomerular Filtration Rate (GFR) Measurement using Bolus Injection of Diatrizoate Meglumine
This protocol outlines a general procedure for determining GFR following a single intravenous bolus injection of diatrizoate meglumine.
-
Subject Preparation:
-
Ensure the subject is adequately hydrated. Withhold food for an appropriate period before the study, but allow free access to water.
-
Record the subject's body weight.
-
Place an intravenous catheter for diatrizoate meglumine administration and a contralateral catheter for blood sampling to avoid contamination.
-
-
Dose Preparation and Administration:
-
Prepare a sterile solution of diatrizoate meglumine of a known concentration. The exact dose will depend on the animal model and should be optimized. For example, a starting dose of 64.7 mg/kg has been used in dogs for iohexol, a similar contrast agent.[16]
-
Administer the diatrizoate meglumine as a single intravenous bolus over a short, standardized period (e.g., 60 seconds).[16] Record the exact time of injection.
-
-
Sample Collection:
-
Collect blood samples from the contralateral catheter at precisely timed intervals post-injection. A typical sampling schedule might include samples at 5, 15, 60, 90, and 180 minutes.[16] The timing should be sufficient to capture the plasma decay curve accurately.
-
Process blood samples immediately to separate plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Determine the concentration of diatrizoate meglumine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
GFR Calculation:
-
Calculate the GFR from the plasma clearance of diatrizoate meglumine. This is typically done by determining the area under the plasma concentration-time curve (AUC) and using the formula: GFR = Dose / AUC.[17]
-
Protocol 2: Glomerular Filtration Rate (GFR) Measurement using Constant Infusion of Diatrizoate Meglumine
This protocol describes a general procedure for determining GFR using a constant intravenous infusion of diatrizoate meglumine to achieve a steady-state plasma concentration.
-
Subject Preparation:
-
Prepare the subject as described in the bolus injection protocol (hydration, fasting, catheter placement).
-
-
Infusion Preparation and Administration:
-
Prepare a sterile infusion solution of diatrizoate meglumine at a concentration suitable for achieving a stable plasma level.
-
Administer a priming (loading) bolus dose to rapidly achieve the target plasma concentration.
-
Immediately following the bolus, start a constant intravenous infusion at a predetermined rate. The loading dose and infusion rate will need to be optimized for the specific animal model and experimental conditions.
-
-
Equilibration and Sample Collection:
-
Allow a period for the plasma concentration of diatrizoate meglumine to reach a steady state (equilibration period). This duration needs to be determined empirically.
-
Once steady state is achieved, collect multiple blood and urine samples over precisely timed intervals. Bladder catheterization may be necessary for accurate urine collection.
-
-
Sample Analysis:
-
Measure the concentration of diatrizoate meglumine in the plasma and urine samples using a validated analytical method.
-
-
GFR Calculation:
-
At steady state, the rate of infusion is equal to the rate of excretion. GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.
-
Mandatory Visualizations
References
- 1. niddk.nih.gov [niddk.nih.gov]
- 2. Effect of diatrizoate on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Adverse effects of meglumine diatrizoate on renal function in the early post-transplant period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 6. Direct injection HPLC method for the determination of selected benzodiazepines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Diatrizoate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Contraction of isolated canine renal arteries induced by the radiocontrast medium sodium diatrizoate and meglumine diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diatrizoate Meglumine-Diatrizoate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. Effect of dose on renal diatrizoate concentrations in experimental acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Diatrizoate meglumine - PharmaKB [app.pharmakb.com]
- 17. Factors affecting the Gates' measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing beam hardening artifacts from Urovision in micro-CT
Topic: Reducing Beam Hardening Artifacts Associated with High-Density Contrast Agents (e.g., Urovision)
This guide provides troubleshooting advice and answers to frequently asked questions regarding beam hardening artifacts in micro-CT, particularly when using high-density materials such as iodinated contrast agents.
Frequently Asked Questions (FAQs)
Q1: What is beam hardening in micro-CT?
A1: Most laboratory micro-CT systems use X-ray sources that produce a polychromatic beam, meaning it contains photons of many different energy levels.[1][2] As this beam passes through an object, the lower-energy ("softer") photons are absorbed more readily than the high-energy ("harder") photons.[2] This results in a progressive increase in the average energy of the X-ray beam, a phenomenon known as "beam hardening."[3] This change in the beam's energy spectrum as it traverses the object is a physical phenomenon that can lead to artifacts in the reconstructed image.[4]
Q2: What are beam hardening artifacts and what do they look like?
A2: Beam hardening artifacts are distortions in the reconstructed micro-CT image that do not represent the true structure of the sample. The most common manifestations are:
-
Cupping Artifact: A circular object of uniform density appears brighter at the edges and artificially darker towards the center.[1][3]
-
Streaks and Dark Bands: Dark streaks or bands can appear between two dense objects or along the long axis of a single high-attenuation object.[5]
These artifacts can significantly impact the qualitative and quantitative analysis of images, leading to inaccurate density measurements.[6][7] In studies of mineralized tissue, for example, beam hardening can cause measurement errors as high as 32.6%.[2][7][8]
Q3: Why does a contrast agent like this compound make beam hardening worse?
A3: this compound is an iodinated contrast medium.[9][10] Iodine is a high atomic number element that strongly attenuates X-rays.[9] When a sample contains a high concentration of such a contrast agent, it causes very strong preferential absorption of low-energy X-rays. This severe alteration of the X-ray spectrum leads to pronounced beam hardening, exacerbating the cupping and streak artifacts in the reconstructed image.[5]
Q4: What are the main strategies to reduce beam hardening artifacts?
A4: There are two primary approaches to mitigate beam hardening artifacts:
-
During Image Acquisition: Modifying the scanning parameters to "pre-harden" the beam before it passes through the sample. This includes using physical filters and adjusting the X-ray source voltage (kVp).[4][8]
-
During Image Reconstruction: Using software algorithms to correct for the non-linear attenuation caused by beam hardening.[1][4] These can be applied either before or after the primary image reconstruction.[7]
Troubleshooting Guide
Problem: My reconstructed image of a uniform sample is darker in the center than at the edges (Cupping Artifact).
-
Cause: This is a classic cupping artifact caused by beam hardening, where the center of the object appears artificially less dense.[1]
-
Solution Workflow:
Caption: Troubleshooting workflow for cupping artifacts. -
Recommended Actions:
-
Increase Filtration: The most common method is to place a thin metal filter (e.g., aluminum or copper) between the X-ray source and the sample.[1] This pre-hardens the beam by removing low-energy photons before they reach the object.[7] Start with a thin aluminum filter (e.g., 0.5 mm) and increase thickness as needed.[7] Copper filters are more efficient at hardening the beam than aluminum filters of the same thickness.[5]
-
Increase X-ray Energy: Increasing the tube voltage (kVp) generates a higher-energy X-ray beam that is less susceptible to hardening.[4] A downside is that this may reduce contrast in low-density areas of your sample.[4]
-
Use Software Correction: If re-scanning is not possible, use the beam hardening correction (BHC) algorithms available in your reconstruction software.[1] These often use polynomial functions to linearize the attenuation data, correcting the cupping effect.[6][11]
-
-
Problem: I see dark streaks between two dense regions of my sample.
-
Cause: When the X-ray beam passes through two dense objects in the same projection, it becomes extremely hardened. Standard reconstruction algorithms assume a uniform beam, leading to these streak artifacts.[5]
-
Solution Workflow:
Caption: Overview of beam hardening correction methods. -
Recommended Actions:
-
Apply Stronger Filtration: Streak artifacts between very dense materials often require more significant filtration than cupping in a single material. Consider using a denser filter material like copper.[5]
-
Use Iterative Reconstruction: If available, iterative reconstruction algorithms can produce superior results.[12] These methods model the physics of the polychromatic beam more accurately during reconstruction and can effectively reduce severe artifacts.[11]
-
Consider Dual-Energy CT: Scanning the sample at two different energy levels allows for the differentiation of materials based on their attenuation profiles, which can be used to effectively eliminate beam hardening artifacts.[12] This is a more advanced technique but is very powerful for multi-material samples.
-
-
Quantitative Data Summary
The effectiveness of different correction strategies can be compared based on their mechanism and impact on image quality.
Table 1: Comparison of Beam Hardening Correction Methods
| Method | Principle | Pros | Cons |
| Physical Filtration | Pre-harden the X-ray beam by removing low-energy photons with a metal filter (e.g., Al, Cu).[1][7] | Simple to implement; Effective for cupping artifacts.[8] | Reduces photon flux (may require longer scans); Can reduce contrast for low-density materials.[4] |
| Increase kVp | Increase the average energy of the X-ray beam at the source.[4] | Reduces beam hardening; Can improve penetration for very dense samples.[4] | Reduces contrast in low-density materials; May not be sufficient for severe artifacts.[4] |
| Software Correction (Linearization) | Apply a mathematical correction (e.g., polynomial fit) to the projection data to linearize the attenuation response.[6][11] | No change to acquisition time; Can be applied post-acquisition. | May be less effective for samples with very diverse materials; May require calibration with phantoms.[6] |
| Iterative Reconstruction | Use an advanced algorithm that repeatedly compares projections of an estimated image to the measured data, incorporating a physical model of the beam.[12] | Highly effective for severe artifacts (streaks, cupping); More accurate quantitative results.[11] | Computationally intensive, leading to long reconstruction times.[11] |
Table 2: Effect of Filtration on Beam Hardening (Example Data) Data synthesized from findings presented by Meganck et al., 2009. The study used a phantom mimicking cortical bone (SB3) at 80 kVp.
| Filter Material | Cupping Artifact Onset (Phantom Diameter) | Qualitative Observation |
| No Filter | < 5 mm | Severe cupping and alteration of histogram shape observed.[7] |
| 0.254 mm Aluminum | ~ 7 mm | Noticeable improvement over no filter, but cupping still present in thicker sections. |
| 0.508 mm Aluminum | ~ 9 mm | Significant reduction in cupping artifacts for typical sample sizes.[7] |
| 0.254 mm Al + 0.254 mm Cu | > 11 mm | No significant cupping artifacts were observed for any tested thickness.[8] |
Experimental Protocols
Protocol 1: Reducing Beam Hardening During Acquisition using Physical Filters
Objective: To select an appropriate physical filter and kVp setting to minimize beam hardening artifacts when scanning samples containing a high-density contrast agent.
Methodology:
-
Phantom Preparation: Use a calibration phantom of a known, uniform material and size similar to your experimental samples. If possible, the phantom material should have an attenuation close to the background tissue in your sample.
-
Initial Scan (Baseline): Perform a scan of the phantom without any additional filtration at a standard kVp for your sample type (e.g., 80 kVp).[7] Reconstruct the image.
-
Visual Inspection: Analyze the reconstructed slice. Look for the characteristic cupping artifact (lower gray values in the center).
-
Introduce Filtration:
-
Place a thin (e.g., 0.5 mm) aluminum filter in the beam path.[7]
-
Repeat the scan. Note that you may need to increase the exposure time to compensate for the reduced photon flux.
-
Reconstruct and compare the image to the baseline. The cupping artifact should be reduced.
-
-
Iterative Optimization:
-
If artifacts persist, incrementally increase the filter thickness or switch to a denser filter material like copper.[5]
-
For each filter setting, reconstruct and analyze the image.
-
Simultaneously, consider increasing the kVp. For instance, compare results at 80 kVp vs. 100 kVp with the same filter.[4]
-
-
Final Parameter Selection: Choose the filter and kVp combination that provides the best trade-off between artifact reduction and sufficient contrast for the features of interest in your sample. The goal is to achieve a uniform intensity profile across the phantom's reconstruction.
Protocol 2: Applying Post-Processing Beam Hardening Correction
Objective: To use software-based correction to reduce beam hardening artifacts from an already acquired dataset. This protocol assumes your software has a linearization/polynomial correction feature.
Methodology:
-
Acquire Calibration Data (if required):
-
Many software BHC routines work best if calibrated. This often involves scanning a set of cylindrical phantoms of the same material but with varying diameters.
-
Follow the manufacturer's instructions to generate a beam hardening correction curve from these phantom scans.
-
-
Load Experimental Data: Open the raw projection data (sinogram) from your experimental scan that exhibits beam hardening artifacts.
-
Apply Correction Algorithm:
-
Navigate to the reconstruction parameter settings in your software.
-
Enable the "Beam Hardening Correction" option.
-
If you performed a calibration, select the appropriate correction file or parameters.
-
If no calibration is available, the software may offer a range of pre-set polynomial correction coefficients (e.g., low, medium, high). Start with the default or "medium" setting.[6]
-
-
Reconstruct the Image: Perform the reconstruction with the BHC algorithm enabled.
-
Evaluate and Refine:
-
Analyze the corrected image. The cupping or streak artifacts should be visibly reduced.
-
Use line profiles to quantitatively assess the uniformity of gray values in regions of known homogeneous material.
-
If the correction is insufficient or over-corrects (creating a "doming" artifact), adjust the BHC parameters (e.g., select a different polynomial coefficient) and reconstruct again. Repeat until an optimal correction is achieved.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Basic Physical Principles and Clinical Applications of Computed Tomography [progmedphys.org]
- 4. rigaku.com [rigaku.com]
- 5. hug.ch [hug.ch]
- 6. Research Portal [iro.uiowa.edu]
- 7. Beam Hardening Artifacts in Micro-Computed Tomography Scanning can be Reduced by X-ray Beam Filtration and the Resulting Images can be used to Accurately Measure BMD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide To Iodine Contrast Media for CT Scans: When | Scan.com UK [uk.scan.com]
- 11. ukm.my [ukm.my]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Ionic Contrast Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments when using ionic contrast media.
Troubleshooting Guides
This section addresses common issues encountered during imaging experiments with ionic contrast media.
Q1: Why is my signal enhancement too low after administering the ionic contrast agent?
A1: Low signal enhancement can stem from several factors related to the contrast agent itself, the injection procedure, or the imaging parameters.
-
Contrast Agent Selection and Preparation:
-
Concentration: Ensure you are using an appropriate concentration of the iodinated contrast medium. For preclinical micro-CT, high concentrations (up to 400 mg iodine/mL) are often necessary to achieve adequate image enhancement.[1]
-
Type of Agent: For preclinical studies, especially those requiring longer imaging times, consider using nanoparticle-based iodinated contrast agents. These have an increased vascular residence time compared to traditional small-molecule agents, which are rapidly cleared by the kidneys.[1][2]
-
Warming the Agent: Pre-warming the contrast agent, particularly higher concentration formulations, can lower its viscosity and reduce the chance of extravasation.[3]
-
-
Injection Protocol:
-
Route of Administration: Intravenous (IV) injection is the most common route for dynamic studies.[4] For IV injections in rodents, the lateral tail vein is often used.[4] Intraperitoneal (IP) injections are an alternative but result in a delayed and different enhancement time-course.[5]
-
Injection Rate and Dose: The injection rate and dose are critical. For dynamic contrast-enhanced (DCE) MRI, both the injection dose and the effective injection rate significantly influence the accuracy of pharmacokinetic parameter estimation.[6] An optimized protocol might involve a lower dose and a slower effective injection rate than traditionally used.[6]
-
Catheterization: Ensure the catheter is correctly placed and patent. For mechanical injections with flow rates higher than 3 mL/s, a 20-gauge or larger cannula is recommended to prevent extravasation.[3]
-
-
Imaging Parameters:
-
Timing of Acquisition: The timing of your scan relative to the injection is crucial. For agents that are rapidly cleared, imaging must be performed shortly after administration to capture peak enhancement. For nanoparticle agents with longer circulation times, you have a wider imaging window.[1][2]
-
CT Parameters: In micro-CT, lowering the tube voltage (kVp) closer to the K-edge of iodine (33.2 keV) can increase the attenuation of the contrast medium and improve enhancement.[7]
-
MRI Parameters: In MRI, ensure you are using a T1-weighted sequence, as gadolinium-based ionic contrast agents primarily shorten the T1 relaxation time, leading to signal enhancement in T1-weighted images.[8][9]
-
Q2: My images are very noisy, making it difficult to distinguish the signal. How can I improve the signal-to-noise ratio (SNR)?
A2: High noise levels can obscure the signal from the contrast agent. Several strategies can be employed to improve the SNR, focusing on acquisition parameters and post-processing techniques.
-
Acquisition Parameter Optimization:
-
Number of Signal Averages (NEX/NSA): Increasing the number of signal averages will reduce random noise, thereby improving the SNR.
-
Voxel Size: Increasing the voxel size (by increasing slice thickness or field of view, or decreasing the matrix size) will increase the number of protons within each voxel, leading to a higher signal and improved SNR. However, this comes at the cost of lower spatial resolution.
-
Receiver Bandwidth: Decreasing the receiver bandwidth can reduce the amount of noise sampled, which can improve the SNR.
-
Pulse Sequence Parameters (MRI):
-
Repetition Time (TR): A longer TR generally allows for more complete T1 relaxation, leading to a stronger signal and higher SNR.
-
Echo Time (TE): A shorter TE minimizes T2* decay, resulting in a higher signal and better SNR.
-
-
-
Hardware Considerations:
-
Coil Selection: Use a dedicated phased-array coil for the specific region of interest to maximize signal reception and improve SNR.
-
Magnetic Field Strength: Higher magnetic field strengths (e.g., 7T vs. 3T) will generally provide a higher intrinsic SNR.
-
-
Post-Processing Techniques:
-
Filtering: Applying appropriate post-processing filters, such as a Gaussian filter, can help to reduce noise in the final images. Automated techniques like principal component analysis (PCA) filtering have also been shown to effectively reduce noise in dynamic contrast-enhanced imaging.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between ionic and non-ionic contrast media, and which should I use?
A1: The primary difference lies in their chemical structure and osmolality.
-
Ionic Contrast Media: These are typically older agents that dissociate into charged particles (ions) in solution. This results in a higher osmolality, which can be associated with a higher incidence of adverse effects.
-
Non-ionic Contrast Media: These are more modern agents that do not dissociate in solution, resulting in a lower osmolality that is closer to that of blood.[10] They are generally better tolerated and have a lower risk of adverse reactions.[10]
For most preclinical and clinical applications, non-ionic, low-osmolality contrast media are preferred due to their improved safety profile.[3][10]
Q2: How do I determine the optimal dose of ionic contrast media for my animal model?
A2: The optimal dose depends on the animal model, the imaging modality, the specific contrast agent, and the research question.
-
Starting Point: For gadolinium-based agents in rodent MRI, a common intravenous dose is around 0.1 mmol/kg.[11] For intraperitoneal injections, a significantly higher dose of around 2.5 mmol/kg may be necessary to achieve comparable enhancement.[5] For iodinated contrast media in rodent micro-CT, the injected dose is often tailored to the specific application, with concentrations up to 400 mg iodine/mL being used.[1]
-
Optimization: It is recommended to perform pilot studies to determine the optimal dose for your specific experimental setup. This may involve testing a range of doses and evaluating the resulting signal enhancement and any potential adverse effects.
Q3: Can I use iodinated contrast media for MRI experiments?
A3: While gadolinium-based contrast agents are the standard for MRI, iodinated contrast media can have an effect on MR images. However, they are not typically used as primary MRI contrast agents because their mechanism of action in MRI is less efficient than gadolinium. Iodinated agents can cause susceptibility artifacts and may alter the relaxation times of surrounding tissues, but they do not provide the strong T1 shortening effect of gadolinium. For MRI studies requiring a contrast agent, a gadolinium-based agent is the appropriate choice.
Data Presentation
Table 1: Impact of MRI Acquisition Parameters on Signal-to-Noise Ratio (SNR)
| Parameter | Change to Increase SNR | Consequence of Change |
| Number of Excitations (NEX/NSA) | Increase | Increases scan time |
| Field of View (FOV) | Increase | Decreases spatial resolution |
| Matrix Size | Decrease | Decreases spatial resolution |
| Slice Thickness | Increase | Decreases spatial resolution through-plane |
| Receiver Bandwidth | Decrease | Increases chemical shift artifact, longer minimum TE |
| Repetition Time (TR) | Increase | Increases scan time |
| Echo Time (TE) | Decrease | Reduces T2 contrast |
Table 2: Influence of Micro-CT Parameters on Image Quality with Iodinated Contrast Media
| Parameter | Recommended Change for Improved Contrast | Rationale | Potential Trade-off |
| Tube Voltage (kVp) | Decrease (e.g., towards 40-50 kVp) | Brings the X-ray energy closer to the k-edge of iodine (33.2 keV), maximizing attenuation.[7] | Increased image noise. |
| Tube Current (mA) / Exposure Time | Increase | Increases the number of photons, which can improve SNR and counteract the noise from lower kVp. | Higher radiation dose to the animal. |
| Contrast Agent Concentration | Increase | Provides a stronger signal for attenuation. | May increase viscosity and potential for adverse effects.[1] |
Experimental Protocols
Protocol 1: General Procedure for Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Rodent Model
-
Animal Preparation:
-
Fast the animal for at least 12 hours with free access to water. This is particularly important for studies involving glucose stimulation.[4]
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Establish intravenous access, typically via a lateral tail vein catheter.[4] Ensure the catheter is patent by flushing with a small amount of heparinized saline.
-
Position the animal in the MRI scanner on a heated bed to maintain body temperature.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images of the region of interest.
-
Begin the dynamic T1-weighted image acquisition sequence.
-
After a few baseline scans, administer the ionic (gadolinium-based) contrast agent as a bolus through the tail vein catheter, followed by a saline flush. A typical dose is 0.1 mmol/kg.[11]
-
Continue acquiring dynamic scans for a predetermined period (e.g., 15-30 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[4]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the target tissue and a reference tissue (e.g., muscle) on the dynamic image series.
-
Generate signal intensity vs. time curves for each ROI.
-
Analyze the curves to extract pharmacokinetic parameters such as Ktrans (volume transfer coefficient) and vp (plasma volume fraction).
-
Protocol 2: General Procedure for Micro-CT Angiography in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Secure intravenous access.
-
Position the animal on the scanner bed.
-
-
Image Acquisition:
-
Perform a non-contrast scout scan to confirm positioning.
-
Administer the iodinated contrast agent via the intravenous catheter. For vascular imaging, a long-circulating nanoparticle-based agent is recommended to provide a stable blood pool signal.[1]
-
Immediately following injection, begin the micro-CT scan. Optimize scan parameters for high resolution and good contrast (e.g., lower kVp).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired projection data into a 3D volume.
-
Use visualization software to generate maximum intensity projections (MIPs) or 3D renderings of the vasculature.
-
Quantitative analysis can be performed to measure vessel diameter, tortuosity, and other vascular parameters.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio (SNR).
Caption: Relationship between key imaging parameters and their impact on image quality.
References
- 1. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radiopaedia.org [radiopaedia.org]
- 4. MRI Methods for Imaging Beta-Cell Function in the Rodent Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Optimization of the Contrast Agent Injection Protocol for Carotid Artery Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itnonline.com [itnonline.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrast-enhanced MRI with gadodiamide injection in rat disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal hydration protocols to mitigate Urovision side effects
This center provides researchers, scientists, and drug development professionals with essential guidance on mitigating potential urinary system side effects during preclinical studies involving the investigational compound Urovision. Adherence to these protocols is crucial for ensuring animal welfare and maintaining the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the potential urinary system side effects observed with this compound administration in animal models?
A: Preclinical studies have indicated that this compound can, in some instances, lead to transient crystalluria (formation of crystals in the urine) and, at higher doses, may increase the risk of acute kidney injury (AKI). These effects are thought to be related to the compound's metabolic pathway and its concentration in the renal tubules.
Q2: Why is a specific hydration protocol necessary during this compound studies?
A: A robust hydration protocol is critical to mitigate the risk of crystalluria and subsequent renal complications. Increased fluid intake helps to dilute the concentration of this compound metabolites in the urine, reducing the likelihood of crystal formation and facilitating their clearance from the urinary tract.
Q3: Can I use sweetened or flavored solutions to encourage fluid intake?
A: While flavored solutions like chicken-flavored water can increase total fluid intake, some additives may introduce confounding variables.[1][2] For instance, certain flavorings have been associated with increased markers of muscle injury.[1][2] It is recommended to use standard isotonic saline (0.9% NaCl) for forced hydration (e.g., oral gavage) or purified water for voluntary intake unless the study design specifically calls for an alternative.
Q4: What are the signs of dehydration or renal distress I should monitor for in the animals?
A: Key indicators include reduced urine output, increased urine specific gravity, lethargy, loss of appetite, and changes in body weight (a decrease of more than 20% from pre-study weight is a critical endpoint).[3] Regular monitoring of these parameters is essential for early intervention.
Q5: How often should animals be monitored while on a hydration protocol?
A: Animals undergoing fluid regulation or restriction as part of a study must be monitored daily.[4] This includes documentation of fluid intake, urine output, body weight (at least twice weekly), and general clinical signs.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in urine output in the control group | Inconsistent hydration, environmental stressors, animal-specific factors. | Ensure precise, weight-based administration of hydration fluids.[5] Acclimatize animals to metabolic cages and handling procedures to reduce stress.[5] Use a standardized diet with known electrolyte content.[5] |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | Ensure the formulation is homogenous. For poorly soluble compounds, consider using appropriate solubilizing agents to prevent precipitation.[5] |
| Low voluntary fluid intake | Palatability of the fluid, neophobia (fear of new things). | Gradually introduce any new water sources or bottles. If using electrolyte solutions, ensure they are palatable. For critical hydration needs, consider oral gavage with saline.[5] |
| Signs of urolithiasis (urinary stones) | Insufficient hydration leading to crystal aggregation. | Immediately consult with the attending veterinarian. The animal may need to be removed from the study. Review and potentially increase the hydration volume for the cohort.[6] |
Experimental Protocols
Prophylactic Hydration Protocol for Rodent Models
This protocol is designed to ensure adequate hydration when administering this compound, particularly at doses approaching the upper end of the therapeutic window.
-
Animal Acclimatization:
-
Acclimatize animals to metabolic cages for at least 3 days prior to the experiment to minimize stress-induced physiological changes.[5]
-
During this period, monitor baseline food and water intake.
-
-
Pre-Dosing Hydration:
-
Two hours prior to this compound administration, provide a bolus of 0.9% sterile saline at a volume of 25 mL/kg body weight via oral gavage or intraperitoneal injection.[5] This ensures a baseline state of euhydration.
-
-
This compound Administration:
-
Administer the this compound compound via the desired route (e.g., oral, intravenous).
-
-
Post-Dosing Monitoring and Hydration:
-
For the subsequent 24 hours, monitor urine output and fluid intake continuously using metabolic cages.
-
Ensure ad libitum access to drinking water.
-
If voluntary water intake drops significantly, a supplemental dose of saline (10-15 mL/kg) can be administered 8 hours post-Urovision dosing.
-
-
Data Collection:
-
Record total urine volume at 4, 8, 12, and 24-hour time points.
-
Measure urine specific gravity and pH.
-
Perform urinalysis to check for the presence of crystals.
-
Comparative Hydration Strategies in Canine Models
This study design is intended to determine the most effective hydration strategy for mitigating this compound side effects in a larger animal model.
| Hydration Strategy | Pre-Exercise Fluid (30 min prior) | Post-Exercise Fluid |
| Water (W) | 10 mL/kg oral water | Ad libitum oral water |
| Oral Electrolyte Solution (OES) | 10 mL/kg OES | Ad libitum OES |
| Subcutaneous Electrolytes (SCE) | 10 mL/kg subcutaneous electrolyte solution | Ad libitum oral water |
Data adapted from studies on hydration in working dogs and may serve as a template.[1][2]
Mean Total Fluid Intake by Protocol:
| Protocol | Mean Fluid Intake (mL/kg) |
| Water (W) | 49.1 |
| Oral Electrolyte Solution (OES) | 83.3 |
| Subcutaneous Electrolytes (SCE) | 62.9 |
Note: Increased fluid intake with OES was statistically significant (p < 0.05) compared to water alone.[1][2]
Visualizations
Caption: Hypothetical metabolic pathway of this compound and the role of hydration.
References
- 1. Frontiers | A Randomized Cross-Over Field Study of Pre-Hydration Strategies in Dogs Tracking in Hot Environments [frontiersin.org]
- 2. A Randomized Cross-Over Field Study of Pre-Hydration Strategies in Dogs Tracking in Hot Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Rodent Fluid Regulation | Office of Research [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ACVIM Small Animal Consensus Recommendations on the Treatment and Prevention of Uroliths in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urovision Leakage During Intravenous Injection
Welcome to the technical support center for addressing Urovision (iodinated contrast media) leakage, also known as extravasation, during intravenous (IV) injections in a research setting. This guide provides troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing and managing this issue.
Troubleshooting Guide: Real-time Injection Issues
This guide is designed to provide immediate steps to take if you suspect this compound leakage during an intravenous injection procedure.
| Issue/Observation | Potential Cause(s) | Immediate Action(s) |
| Swelling or edema at the injection site | Catheter displacement, venous rupture, incorrect catheter placement. | 1. Stop the injection immediately. [1] 2. Notify the lead researcher or veterinarian. 3. Assess the extent of swelling and any skin changes (e.g., redness, blistering).[2] 4. Document the event, including the estimated volume of extravasated agent. |
| Increased resistance or high pressure alarm from the injection pump | Catheter occlusion, incorrect catheter gauge for viscosity/flow rate, venous spasm. | 1. Pause the injection. 2. Check the injection line for kinks or blockages. 3. Verify that the pump settings (flow rate, pressure limit) are appropriate for the catheter size and contrast viscosity.[3] 4. Attempt a gentle saline flush to check for patency. If resistance persists, do not force the injection. |
| No visible contrast enhancement in the target anatomy on imaging | Complete or significant extravasation of the contrast agent. | 1. Cease the injection immediately. [1] 2. Examine the injection site and the entire limb for signs of swelling.[2] 3. Consider alternative imaging protocols if the experiment cannot be repeated. |
| Subject shows signs of distress or pain (in conscious animals) | Tissue irritation from the contrast agent, pressure from fluid accumulation. | 1. Stop the injection immediately. [1] 2. Provide appropriate supportive care as per approved animal care protocols. 3. Elevate the affected limb to help reduce hydrostatic pressure.[2][4] |
Frequently Asked Questions (FAQs)
Prevention and Planning
Q1: What are the primary risk factors for this compound extravasation in preclinical studies?
A1: Key risk factors include issues with venous access, properties of the contrast media, and injection technique.[5]
-
Venous Access: Fragile or small veins, using IV catheters that have been in place for over 24 hours, and selecting injection sites in areas with little subcutaneous tissue (e.g., back of the hand/paw, ankle) increase risk.[4][6] In animal models, tail veins can be particularly challenging.[7]
-
Contrast Media Properties: Highly viscous and high-osmolarity contrast media can increase injection pressure and tissue damage if leakage occurs.[8][9][10]
-
Injection Technique: High flow rates and pressures, especially from automated power injectors, can lead to large-volume extravasations if the catheter is not secure.[6][8]
Q2: How can I select the appropriate catheter size and injection rate for my experiment?
A2: The choice depends on the animal model, the viscosity of the this compound solution, and the required iodine delivery rate. Using the smallest possible needle gauge that accommodates the desired flow rate and viscosity helps to minimize vessel trauma.[11]
-
For rodent studies, small gauge catheters (e.g., 27G or smaller) are often necessary.[12]
-
Higher flow rates necessitate larger bore catheters to avoid excessive pressure.[13][14] Inadequate catheter size for a given flow rate is a primary driver of high injection pressures.[14]
-
Refer to established guidelines for injection volumes and rates for specific animal species to avoid complications.[15][16]
Q3: Does the temperature of the contrast medium matter?
A3: Yes. Warming iodinated contrast media to body temperature (e.g., 37°C) can significantly lower its viscosity.[9][17] This reduction in viscosity leads to lower injection pressures, which can decrease the risk of extravasation.[9][18]
Management and Post-Procedure Care
Q4: What should I do immediately after an extravasation event has occurred?
A4: After stopping the injection, the primary goal is to minimize tissue damage.
-
Elevate the affected limb: This helps to decrease capillary hydrostatic pressure and encourages the resorption of the leaked fluid.[2][4]
-
Apply compresses: There is debate over hot versus cold compresses.[1][4] However, applying cold packs is widely recommended to induce vasoconstriction, which can limit inflammation.[6][10][17]
-
Monitor the site: Closely observe the site for several hours for worsening pain, swelling, skin blistering, or signs of compromised blood flow.[2][6] The acute inflammatory response can peak 24-48 hours after the event.[4]
-
Documentation: Record the incident, estimated volume, and all actions taken in the experimental log.
Q5: When is a more serious intervention, like a surgical consultation, necessary?
A5: While most extravasations in preclinical settings are minor, consultation with veterinary staff or a specialist is warranted if you observe signs of severe tissue injury.[8] These signs include rapidly increasing swelling, skin blistering or ulceration, and altered tissue perfusion.[2][6] A severe complication, though rare with low-osmolality contrast media, is compartment syndrome, which results from increased pressure in a confined tissue space.[4][8][17]
Data Presentation: Injection Parameters
The following tables summarize key quantitative data related to intravenous injections to help guide experimental design.
Table 1: Effect of Temperature and Concentration on Contrast Media Viscosity & Injection Pressure
Data derived from a phantom study using an 18-gauge needle at a constant iodine delivery rate of 1.9 g I/s.[9][18]
| Contrast Concentration (mg I/mL) | Temperature (°C) | Viscosity (mPa·s) | Mean Peak Pressure (psi) |
| 240 | 20 | 5.1 | 107 |
| 37 | Not specified, but lower | 92 | |
| 300 | 20 | 9.1 | 119 |
| 37 | Not specified, but lower | 100 | |
| 370 | 20 | 21.2 | 150 |
| 37 | Not specified, but lower | 120 | |
| 400 | 20 | 28.8 | 169 |
| 37 | Not specified, but lower | 135 |
Table 2: Recommended Maximum Injection Volumes for Laboratory Animals
These are general guidelines; always consult your institution's specific IACUC policies.[16]
| Species | Route | Maximum Volume (bolus) |
| Mouse | Intravenous (IV) | 5 ml/kg |
| Rat | Intravenous (IV) | 5 ml/kg |
Note: For continuous infusion in rats, rates of 2 to 4 mL/kg/hr are common.[19] For mice, maximum flow rates for infusion sets can range from 0.3-1 mL/min.[3]
Experimental Protocols
Protocol 1: Pre-injection Catheter Patency Check
This protocol is designed to verify the correct placement and integrity of the intravenous catheter before injecting the viscous contrast agent.
-
Aseptic Preparation: Prepare the injection site according to approved animal care guidelines to minimize the risk of infection.[20]
-
Catheter Placement: Securely place the appropriate gauge catheter in the target vein (e.g., lateral tail vein in mice).[20]
-
Saline Flush Test: Before connecting the contrast line, attach a syringe with sterile, isotonic saline.[17]
-
Gentle Aspiration: Gently pull back on the plunger to check for blood flashback, confirming intravascular placement.
-
Manual Injection: Slowly inject a small volume of saline (e.g., 50-100 µL for a mouse). The injection should be smooth with no resistance.
-
Site Observation: Visually and manually inspect the injection site during the saline flush for any signs of immediate swelling or leakage.
-
Confirmation: If the flush is successful with no complications, the catheter is deemed patent. Proceed with connecting the this compound injection line. If resistance is met or swelling occurs, remove the catheter and attempt placement at a new site.
Protocol 2: Optimizing Injection Parameters to Minimize Extravasation Risk
This protocol outlines steps to optimize the injection process itself.
-
Contrast Media Preparation: Warm the this compound solution to 37°C in a water bath or incubator prior to drawing it into the syringe. This will reduce its viscosity.[17]
-
Vehicle Consideration: Ensure the diluent or vehicle for the contrast agent is sterile, isotonic, and has a physiological pH (6.8-7.2) to minimize tissue irritation if an extravasation were to occur.[11][16]
-
Flow Rate Calculation: Based on the animal model and catheter size, determine the optimal flow rate. For smaller animals or narrower catheters, use a slower injection rate to avoid excessive pressure.[3]
-
Pressure Limit Setting: If using a power injector, set a conservative maximum pressure limit. A sudden pressure increase can indicate an occlusion or extravasation, and a properly set limit will automatically stop the injection.[17]
-
Real-time Monitoring: Whenever possible, have one researcher dedicated to visually monitoring the injection site throughout the entire procedure.[20]
Visualizations
Caption: Workflow for real-time detection and response to this compound extravasation.
Caption: Key preventative measures for reducing the risk of contrast media leakage.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. arinursing.org [arinursing.org]
- 3. instechlabs.com [instechlabs.com]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Contrast media extravasations in patients undergoing computerized tomography scanning: a systematic review and meta-analysis of risk factors and interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Contrast medium extravasation injury: guidelines for prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous contrast medium extravasation: systematic review and updated ESUR Contrast Media Safety Committee Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Critical but commonly neglected factors that affect contrast medium administration in CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of contrast agent viscosity and injection flow velocity on bolus injection pressures for peripheral venous injection in first-pass myocardial perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liberty.edu [liberty.edu]
- 16. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 17. diagnosticimaging.com [diagnosticimaging.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. services.anu.edu.au [services.anu.edu.au]
Technical Support Center: Optimizing Urographic Enhancement in CT Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting scan timing for optimal enhancement during computed tomography (CT) urography.
Frequently Asked Questions (FAQs)
Q1: What are the key enhancement phases in CT urography?
A1: CT urography typically involves multiple phases to comprehensively evaluate the urinary tract. The primary phases are:
-
Non-contrast Phase: Acquired before the injection of contrast media, this phase is essential for detecting calcifications (stones) and providing a baseline for assessing enhancement.[1][2][3]
-
Nephrographic Phase: Typically acquired 80 to 120 seconds after contrast injection, this phase provides optimal enhancement of the renal parenchyma (cortex and medulla), which is crucial for detecting and characterizing renal masses.[1][2][4]
-
Excretory Phase (Pyelographic Phase): Acquired after a delay, usually ranging from 3 to 15 minutes post-injection, this phase visualizes the collecting systems, ureters, and bladder as they are opacified by the excreted contrast.[1][2] This phase is critical for detecting urothelial abnormalities.[5]
Q2: What is the difference between a single bolus and a split-bolus contrast injection technique?
A2:
-
Single Bolus: The entire dose of contrast medium is injected at once. Imaging is then performed at different time points to capture the nephrographic and excretory phases separately.[1]
-
Split Bolus: The contrast dose is divided into two or more injections. This technique allows for simultaneous nephrographic and excretory phase imaging in a single scan, thereby reducing radiation exposure.[1][6][7] For example, a portion of the contrast is given, and after a delay, the remainder is injected, followed by a single scan that captures both parenchymal enhancement and collecting system opacification.[1]
Q3: What factors can influence the timing of the excretory phase?
A3: Several factors can affect the optimal timing for the excretory phase, including:
-
Renal Function: Patients with impaired renal function will excrete the contrast more slowly, necessitating a longer delay.[8]
-
Hydration Status: Adequate hydration is crucial for good urinary flow and distention of the collecting system.
-
Obstruction: If there is an obstruction in the urinary tract, contrast excretion will be delayed on the affected side.[9]
-
Diuretic Administration: The use of diuretics can accelerate the excretion of contrast and improve the distention of the collecting system.[10]
Troubleshooting Guide
Issue 1: Poor or incomplete opacification of the ureters and collecting system in the excretory phase.
-
Possible Cause: Suboptimal timing of the excretory phase scan, poor renal function, or inadequate hydration.
-
Troubleshooting Steps:
-
Review Patient History: Check for any history of renal impairment.[8] If known, a longer delay for the excretory phase should be planned.
-
Ensure Adequate Hydration: Confirm that the patient was well-hydrated before the scan. Intravenous hydration can be considered.[2]
-
Consider Diuretics: For future scans in similar patients, the administration of a diuretic like furosemide after the nephrographic phase can be employed to enhance urinary excretion and improve distention.[10]
-
Prone Positioning: Placing the patient in a prone position before the excretory scan can improve opacification of the distal ureters.[2]
-
Delayed Imaging: If initial excretory images show poor opacification, additional delayed scans (e.g., at 15-30 minutes) may be necessary.[1]
-
Issue 2: Inadequate distension of the bladder.
-
Possible Cause: The patient may have voided immediately before the scan, or there is insufficient urine production.
-
Troubleshooting Steps:
-
Patient Instruction: Instruct the patient not to empty their bladder before the scan.[11]
-
Oral Hydration: Encourage the patient to drink water before the examination to ensure a full bladder.[11]
-
Timing: The overall duration of the CT urogram, which can be around 30-45 minutes, allows time for the bladder to fill.[4]
-
Issue 3: Difficulty differentiating a small renal mass from the surrounding parenchyma.
-
Possible Cause: Incorrect timing of the nephrographic phase.
-
Troubleshooting Steps:
-
Optimize Scan Delay: Ensure the nephrographic phase is acquired between 80 and 120 seconds after contrast injection for homogenous renal enhancement.[1][4] Acquiring images too early can result in heterogeneous enhancement, while scanning too late may show early contrast excretion into the collecting system, obscuring small lesions.[1]
-
Review Non-contrast Images: Always compare the post-contrast images to the pre-contrast scan to definitively assess for enhancement. A significant increase in Hounsfield Units (>20 HU) suggests a solid, likely malignant lesion.[1][12]
-
Data Presentation
Table 1: Typical Scan Timing and Parameters for CT Urography
| Phase | Scan Delay (Post-Injection) | Key Purpose |
| Non-Contrast | N/A | Detect calculi, establish baseline density |
| Corticomedullary | 25-40 seconds | Evaluate renal vasculature |
| Nephrographic | 80-120 seconds | Optimal renal parenchymal enhancement, detect and characterize renal masses[1][4] |
| Excretory | 3-15 minutes | Opacify and visualize the collecting system, ureters, and bladder[1][2] |
Experimental Protocols
Protocol 1: Standard Single Bolus CT Urography
-
Patient Preparation: Ensure the patient is well-hydrated. Instruct the patient not to void before the scan.[11]
-
Non-Contrast Scan: Perform a low-dose CT scan of the abdomen and pelvis.
-
Contrast Administration: Inject 100-150 mL of a non-ionic contrast agent at a rate of 2-4 mL/s.[12]
-
Nephrographic Phase Scan: Acquire images of the abdomen and pelvis 90-100 seconds after the start of the contrast injection.[2]
-
Excretory Phase Scan: Acquire images of the abdomen and pelvis after a delay of 5-15 minutes.[1][2]
Protocol 2: Split-Bolus CT Urography for Reduced Radiation Dose
-
Patient Preparation: As per the standard protocol.
-
Non-Contrast Scan: Perform a low-dose CT scan of the abdomen and pelvis.
-
First Contrast Bolus: Inject approximately 50% of the total contrast dose.
-
Delay: Wait for a predetermined period (e.g., 5-10 minutes) to allow the first bolus to be excreted into the collecting system.[7]
-
Second Contrast Bolus: Inject the remaining contrast dose.
-
Combined Phase Scan: Acquire a single scan of the abdomen and pelvis approximately 100 seconds after the second injection. This scan will simultaneously capture the nephrographic enhancement from the second bolus and the excretory opacification from the first bolus.
Visualizations
Caption: Workflow for CT Urography.
Caption: Key factors affecting CT urography image quality.
References
- 1. Computed Tomography Urography: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. diagnosticimaging.com [diagnosticimaging.com]
- 4. CT Urogram: Crucial Duration of Urography - Liv Hospital [int.livhospital.com]
- 5. What a difference a delay makes! CT urogram: a pictorial essay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. appliedradiology.com [appliedradiology.com]
- 8. Persistent renal enhancement after intra-arterial versus intravenous iodixanol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. mercycare.org [mercycare.org]
- 12. ajronline.org [ajronline.org]
Validation & Comparative
Urovision vs. Urografin: A Comparative Guide for Preclinical Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of preclinical imaging, the choice of contrast agent is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of Urovision and Urografin, two iodinated contrast agents, to assist researchers in selecting the optimal agent for their specific preclinical imaging needs. While both are based on the diatrizoate molecule, their specific formulations can influence imaging outcomes.
Chemical Composition and Physicochemical Properties
Both this compound and Urografin are ionic, high-osmolality contrast media based on diatrizoic acid. They are typically formulated as a mixture of meglumine and sodium salts of diatrizoate. The ratio of these salts, along with the total concentration, dictates the key physicochemical properties of the contrast agent, such as iodine content, osmolality, and viscosity. These properties, in turn, affect the agent's performance and tolerability in preclinical models.
Urografin is a well-documented contrast agent with various concentrations available. Information on "this compound" as a distinct contrast agent is limited; it is often cited as a synonym for diatrizoate meglumine and sodium mixtures, similar to Urografin. The primary difference is understood to be the specific ratio of the sodium and meglumine salts. For the purpose of this guide, we will focus on the detailed specifications of Urografin, which is widely referenced in scientific literature. The term "UroVysion" refers to an unrelated fluorescence in situ hybridization (FISH) test for bladder cancer and should not be confused with the contrast agent.[1][2][3]
Table 1: Physicochemical Properties of Urografin Formulations
| Property | Urografin 60% | Urografin 76% |
| Active Ingredients | Sodium Amidotrizoate (0.08 g/mL) & Meglumine Amidotrizoate (0.52 g/mL) | Sodium Amidotrizoate (0.10 g/mL) & Meglumine Amidotrizoate (0.66 g/mL) |
| Iodine Concentration (mg/mL) | 292 | 370 |
| Osmolality at 37 °C (Osm/kg H₂O) | 1.50 | 2.10 |
| Viscosity at 37 °C (mPa·s) | 4.0 | 8.9 |
Performance in Preclinical Imaging
The higher iodine concentration in Urografin 76% provides greater X-ray attenuation, resulting in enhanced contrast for visualizing vascular structures and organs in preclinical models.[4] However, this comes with higher osmolality and viscosity, which can have physiological effects, particularly in small animals. The choice between different concentrations will depend on the specific requirements of the imaging application.
-
Micro-CT Angiography: For detailed visualization of the vasculature, a higher iodine concentration is generally preferred. Therefore, Urografin 76% would be the more suitable choice.
-
Urography and Abdominal Imaging: Both Urografin 60% and 76% can be used effectively. The selection may depend on the desired level of contrast and the tolerance of the animal model to the hyperosmolar load.
-
Longitudinal Studies: In studies requiring repeated contrast administration, the potential for renal toxicity due to high osmolality should be considered. Careful hydration of the animals is crucial.
Experimental Protocols
Below are detailed methodologies for common preclinical imaging applications using a diatrizoate-based contrast agent like Urografin. These protocols can be adapted based on the specific animal model, imaging system, and research question.
Preclinical Micro-CT Angiography in a Mouse Model
Objective: To visualize the vasculature of a mouse.
Materials:
-
Urografin 76%
-
Anesthesia (e.g., isoflurane)
-
Catheter (e.g., 30-gauge) for tail vein injection
-
Heating pad to maintain body temperature
-
Micro-CT scanner
Protocol:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse on the scanner bed and maintain its body temperature using a heating pad.
-
Insert a catheter into the tail vein for contrast administration.
-
Perform a pre-contrast (native) scan of the region of interest.
-
Administer a bolus injection of Urografin 76% via the tail vein catheter. A typical dose is 100-150 µL.
-
Immediately initiate the post-contrast scan to capture the arterial phase.
-
Subsequent scans can be performed to visualize the venous and equilibrium phases.
-
Reconstruct and analyze the images using appropriate software.
Preclinical CT Urography in a Rat Model
Objective: To assess renal function and visualize the urinary tract in a rat.
Materials:
-
Urografin 60% or 76%
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Heating pad
-
CT scanner
Protocol:
-
Anesthetize the rat and maintain its body temperature.
-
Position the animal in the scanner.
-
Perform a non-contrast scan of the abdominal region.
-
Administer Urografin (e.g., 1-2 mL/kg body weight) intravenously.
-
Acquire images at different time points to capture the nephrographic and excretory phases:
-
Nephrographic phase: 60-90 seconds post-injection to visualize renal parenchyma.
-
Excretory phase: 5-15 minutes post-injection to visualize the renal pelvis, ureters, and bladder.
-
-
Reconstruct the images for 3D visualization and analysis of the urinary system.
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Preclinical Imaging
Caption: General workflow for a preclinical imaging experiment using a contrast agent.
Mechanism of Action of Iodinated Contrast Agents
Caption: Mechanism of X-ray attenuation by iodinated contrast agents for enhanced imaging.
Potential Adverse Effects in Preclinical Models
Due to their high osmolality, diatrizoate-based contrast agents like Urografin can cause transient adverse effects in small animals. These may include:
-
Fluid Shifts: The hypertonic solution can draw water into the vascular space, potentially leading to transient dehydration of tissues.
-
Renal Effects: Although generally considered safe, high doses or repeated administration in animals with pre-existing renal impairment could pose a risk of nephrotoxicity.[5][6]
-
Cardiovascular Effects: Rapid injection of a large bolus may cause transient changes in heart rate and blood pressure.
It is essential to ensure adequate hydration of the animals before and after contrast administration and to use the lowest effective dose to minimize these risks.
Conclusion
Urografin is a well-characterized and widely used diatrizoate-based contrast agent for preclinical imaging. The choice between its different formulations, primarily Urografin 60% and 76%, should be guided by the specific requirements of the study, balancing the need for contrast enhancement with the physiological tolerance of the animal model. While "this compound" is a related term, the lack of specific product information makes a direct comparison challenging. For reproducible and reliable preclinical imaging results, researchers should rely on well-documented contrast agents like Urografin and adhere to carefully optimized experimental protocols.
References
- 1. UroVysion Bladder Cancer Kit | Abbott Molecular [molecular.abbott]
- 2. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
- 3. Preclinical imaging: an essential ally in modern biosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the excretion of sodium and meglumine diatrizoate at urography with simulated compression: an experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
A Head-to-Head Comparison of Urovision and Iohexol in In Vivo Models
An objective analysis of high-osmolar versus low-osmolar contrast agents for researchers and drug development professionals.
In the landscape of preclinical and clinical imaging, the choice of contrast agent is paramount to ensuring both diagnostic accuracy and patient safety. This guide provides a detailed in vivo comparison of two widely used iodinated contrast media: Urovision, a high-osmolar agent containing diatrizoate, and Iohexol, a low-osmolar, non-ionic agent. This comparison is based on experimental data from animal models, focusing on key performance indicators such as renal function, hemodynamics, and cellular effects.
Executive Summary
Experimental evidence consistently demonstrates that the lower osmolality of Iohexol is associated with a more favorable safety profile compared to the high-osmolar diatrizoate found in this compound, particularly concerning nephrotoxicity. While both agents provide effective radiographic contrast, in vivo studies in animal models indicate that diatrizoate induces more significant alterations in renal hemodynamics and greater enzymuria, suggestive of more pronounced renal tubular stress.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vivo animal studies comparing the effects of diatrizoate (this compound) and Iohexol.
Table 1: Effects on Renal Function Markers in Rats
| Parameter | Diatrizoate | Iohexol | Saline (Control) | Key Findings |
| Albumin Excretion | Significantly increased | Increased | No significant change | Diatrizoate induced a significantly greater albuminuria than iohexol, suggesting more substantial glomerular permeability changes. |
| Glucose Excretion | Significantly increased | Increased | No significant change | Both agents induced glucosuria, with diatrizoate showing a more pronounced effect. |
| Lactate Dehydrogenase (LDH) Excretion | Significantly increased | Increased | No significant change | Both agents led to increased LDH excretion, indicating cellular damage. |
| gamma-Glutamyltransferase (GGT) Excretion | Significantly increased | Increased | No significant change | GGT excretion was significantly elevated post-diatrizoate administration compared to saline. |
Table 2: Hemodynamic Effects in Dehydrated Dogs
| Parameter | Diatrizoate (2 ml/kg) | Iopamidol (similar to Iohexol) | Key Findings |
| Decrease in Systemic Pressure (mm Hg) | -19.4 +/- 7.3 | -3.8 +/- 3.02 | Diatrizoate caused a significantly greater drop in systemic blood pressure.[1] |
| Increase in Renal Plasma Flow (ml/min) | +33.7 +/- 8.0 | +6.2 +/- 4.9 | Diatrizoate led to a more substantial, albeit transient, increase in renal plasma flow.[1] |
| Decrease in Glomerular Filtration Rate | -9.3 +/- 1.3 | -7.4 +/- 1.0 | No significant difference was observed in the decrease in GFR between the two agents.[1] |
Experimental Protocols
Renal Function Assessment in a Rat Model of Contrast-Induced Nephropathy
This protocol is synthesized from methodologies aimed at evaluating the nephrotoxic potential of contrast agents.
-
Animal Model: Male Wistar rats are utilized. To induce a state of increased susceptibility to kidney injury, rats are often subjected to a period of dehydration (e.g., 48 hours of water deprivation) and may receive an injection of indomethacin and N-ω nitro-L-arginine methyl ester (L-NAME) to inhibit prostaglandin and nitric oxide synthesis, respectively.
-
Contrast Media Administration:
-
Diatrizoate Group: A dose equivalent to that used in clinical practice, adjusted for the animal's body weight, is administered intravenously via the tail vein.
-
Iohexol Group: An iodine-equivalent dose to the diatrizoate group is administered intravenously.
-
Control Group: An equivalent volume of sterile saline is administered intravenously.
-
-
Sample Collection: Urine is collected at baseline and at various time points post-injection (e.g., 2, 4, 8, 24 hours) using metabolic cages. Blood samples are collected via tail vein or cardiac puncture at the end of the study period.
-
Biochemical Analysis:
-
Urine: Analyzed for markers of tubular and glomerular damage, including albumin, glucose, N-acetyl-beta-D-glucosaminidase (NAG), lactate dehydrogenase (LDH), and gamma-glutamyltransferase (GGT).
-
Serum: Analyzed for creatinine and blood urea nitrogen (BUN) to assess overall renal function.
-
Hemodynamic Evaluation in a Canine Model
This protocol outlines the methodology for assessing the systemic and renal hemodynamic effects of contrast media.
-
Animal Model: Adult mongrel dogs are anesthetized and instrumented for hemodynamic monitoring. Catheters are placed in the femoral artery for blood pressure measurement and in the renal artery for direct injection of contrast media and measurement of renal blood flow.
-
Experimental Groups:
-
Diatrizoate Group: Receives a bolus injection of diatrizoate (e.g., 2 ml/kg) into the renal artery.
-
Low-Osmolar Group: Receives an iodine-equivalent dose of a low-osmolar contrast agent like iopamidol or iohexol.
-
Control Groups: May include injections of isotonic and hypertonic saline to differentiate the effects of osmolality.
-
-
Hemodynamic Measurements: Continuous recordings of systemic arterial pressure, renal blood flow, and heart rate are taken before, during, and after the injection of the contrast agent. Glomerular filtration rate (GFR) can be determined using clearance techniques (e.g., inulin or creatinine clearance).
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the different experimental groups to assess the relative impact of each contrast agent.
Mechanisms of Action and Signaling Pathways
The differential effects of high-osmolar and low-osmolar contrast media on renal function can be attributed to their distinct physicochemical properties, primarily osmolality.
High Osmolality and Renal Injury: The high osmolality of diatrizoate is a key contributor to its nephrotoxic potential.[2] When filtered by the glomerulus and concentrated in the renal tubules, it creates a significant osmotic gradient, leading to osmotic diuresis and dehydration of the tubular epithelial cells. This can result in direct cellular toxicity and an increase in intratubular pressure. Furthermore, high osmolality can induce renal vasoconstriction, leading to medullary hypoxia and subsequent ischemic injury.[3][4]
Low Osmolality and Improved Tolerance: Iohexol, being a low-osmolar agent, exerts a lesser osmotic load on the renal tubules.[2] This results in a reduced diuretic effect and less cellular dehydration, thereby mitigating direct tubular toxicity. The lower propensity to induce renal vasoconstriction also contributes to a better-preserved renal medullary oxygenation.
References
- 1. Acute systemic and renal hemodynamic effects of meglumine/sodium diatrizoate 76% and iopamidol in euvolemic and dehydrated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contraction of isolated canine renal arteries induced by the radiocontrast medium sodium diatrizoate and meglumine diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the Histological Validation of Automated Vascular Measurement Systems
For researchers, scientists, and drug development professionals, the accurate quantification of vascular parameters is paramount. This guide provides a comprehensive comparison of automated vascular measurement systems, with a focus on their validation against the gold standard of histology.
The manual analysis of vascular structures in histological slides is often a time-consuming and subjective process.[1] Automated image analysis systems offer a promising alternative, providing rapid and objective quantification of key vascular features. However, the reliability of these automated systems hinges on their rigorous validation against traditional histological methods. This guide delves into the experimental data and protocols supporting the use of automated systems for vascular measurements, offering a framework for researchers to evaluate and select the most appropriate tools for their specific needs.
Quantitative Comparison of Vascular Measurement Techniques
The following table summarizes the performance of various automated and semi-automated vascular measurement techniques as validated against histology and other established methods. This data is compiled from multiple studies and highlights the strengths and limitations of each approach.
| Measurement Technique | Parameters Measured | Validation Method | Key Findings | Citation |
| VMI Calculator (Skeleton-based) | Medial wall thickness, vessel component areas, diameters | Comparison with common manual measurement techniques | The skeleton-based method demonstrated higher accuracy and superiority for measuring wall thickness in histological sections compared to traditional manual methods.[1] | [1] |
| Intravascular Ultrasound (IVUS) | Lumen area, vessel area, plaque area, % area obstructed | Comparison with histological sections of human renal arteries | IVUS is a reliable technique for distinguishing renal arteries with or without lesions. Sensitivity for detecting calcifications was 87%, and specificity was 89%.[2] | [2] |
| Automated Contour Analysis of IVUS | Lumen area | Comparison with manual tracing of IVUS images | The automated system showed good agreement with manual contour analysis for lumen area in images with a stent or stent graft (coefficient of variation 2.1-2.7%). However, it was unable to analyze irregular-shaped lumens caused by dissection.[3] | [3] |
| Virtual Histology (VH) IVUS | Plaque components (fibrous, fibro-fatty, necrotic, calcified) | Comparison with histological cross-sections of rabbit aorta | VH-IVUS showed good accuracy for in vivo plaque characterization. The agreement between histology and VH-IVUS for all plaque types had a κ-value of 0.79.[4] | [4] |
| Automated Microvessel Density (AutoTag and AutoSnap) | Microvessel density | Comparison of intra- and inter-observer variability | The semi-automated method using systematic, uniform, random sampling on whole-slide images reduced workload and ensured full traceability for measuring microvessel density.[5] | [5] |
| Doppler Ultrasound (Automated vs. Manual) | PSV, EDV, TAMAX, RI, PI | Comparison between automated and manual measurements by multiple observers | Significant differences were found between automated and manual measurements for most parameters, suggesting the need for method-specific reference limits.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of the key experimental protocols cited in the comparison table.
Histological Staining and Image Acquisition for VMI Calculator
-
Tissue Preparation: Vessels are perfusion-fixed with 4% paraformaldehyde at a constant pressure to maintain their in vivo morphology. Following fixation, the tissue is embedded in paraffin and sectioned.
-
Staining: Sections are stained with specific antibodies or dyes to visualize the different layers of the vessel wall (e.g., smooth muscle actin for the media, elastin stain for elastic laminae).
-
Image Acquisition: High-resolution images of the stained vessel cross-sections are captured using a light microscope equipped with a digital camera.[1]
In-vitro Validation of Intravascular Ultrasound (IVUS) with Histology
-
Specimen Collection: Human renal artery specimens are obtained at autopsy.
-
IVUS Imaging: The arterial specimens are studied in vitro using an IVUS catheter to acquire cross-sectional images.
-
Histological Processing: After IVUS imaging, the corresponding arterial segments are processed for histology. This involves fixation, embedding, sectioning, and staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson).
-
Analysis: Qualitative and quantitative comparisons are made between the IVUS images and the corresponding histological sections.[2]
Validation of Virtual Histology (VH) IVUS
-
Animal Model: An atherosclerotic rabbit model is used, where rabbits are fed a cholesterol-supplemented diet.
-
In Vivo Imaging: VH-IVUS imaging of the aorta is performed in the live animal.
-
Tissue Matching: After sacrifice, the aorta is excised, and the VH-IVUS images are carefully matched to the corresponding histological cross-sections.
-
Histological Analysis: The histological sections are stained to identify different plaque components (e.g., Movat's pentachrome stain).
-
Comparison: The plaque characterization from VH-IVUS is compared with the histological findings.[4]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described in the validation studies.
Conclusion
The validation of automated vascular measurement systems with histology is a critical step in ensuring their accuracy and reliability. The studies presented in this guide demonstrate a strong correlation between several automated techniques and the gold standard of histology for various vascular parameters. However, it is also evident that the performance of these systems can be influenced by factors such as image quality and the specific pathology being assessed. Researchers and clinicians should carefully consider the validation data and experimental protocols when selecting an automated system for their specific research or diagnostic needs. As technology continues to advance, the integration of artificial intelligence and machine learning is expected to further enhance the capabilities and accuracy of automated vascular analysis.[7]
References
- 1. Automated Measurement of Blood Vessels in Tissues from Microscopy Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro validation, with histology, of intravascular ultrasound in renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of automated contour analysis of intravascular ultrasound images after vascular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of differences between observers and automatic-manual measurements in calculation of Doppler parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial intelligence in healthcare - Wikipedia [en.wikipedia.org]
A Comparative Guide to Contrast Agents for Rodent Cardiac Imaging: Diatrizoate Meglumine vs. Iopamidol
For researchers, scientists, and drug development professionals embarking on preclinical cardiac imaging studies in rodents, the choice of contrast agent is a critical determinant of image quality and data reliability. This guide provides an objective comparison of two commonly used iodinated contrast agents: Diatrizoate meglumine, an ionic high-osmolar agent, and Iopamidol, a non-ionic low-osmolar agent. This comparison is supported by a summary of their key characteristics, experimental data from published studies, and detailed imaging protocols.
Executive Summary
Iopamidol is generally favored for rodent cardiac imaging due to its lower osmolality, which translates to better physiological tolerance and fewer adverse hemodynamic effects compared to the ionic agent, Diatrizoate meglumine.[1][2][3][4] Studies have shown that ionic contrast agents like Diatrizoate can induce more significant detrimental effects on cardiac function.[1][2] While both agents can provide effective contrast enhancement, the improved safety profile of Iopamidol makes it a more suitable choice for longitudinal studies and for minimizing experimental variables related to cardiovascular stress.
Performance Comparison
| Feature | Diatrizoate Meglumine | Iopamidol | Key Considerations |
| Agent Type | Ionic, high-osmolar contrast medium (HOCM)[5][6] | Non-ionic, low-osmolar contrast medium (LOCM)[1][7] | Lower osmolality is associated with fewer adverse effects.[3] |
| Iodine Concentration | Typically available in formulations with high iodine content (e.g., 370 mg/mL)[5] | Available in various concentrations, including 370 mg/mL[8] | Higher iodine concentration generally provides greater contrast enhancement. |
| Osmolality | High (e.g., ~1551 mOsm/kg)[5][9] | Low (e.g., ~796 mOsm/kg) | High osmolality can lead to fluid shifts and hemodynamic changes.[3] |
| Adverse Effects | Higher incidence of hemodynamic effects such as decreased blood pressure, reduced cardiac output, and arrhythmias.[2][3][5] Can cause red blood cell deformation.[6] | Lower incidence of adverse cardiovascular effects.[1][3][4] Better tolerated in general.[7][10] | For sensitive cardiac studies, minimizing physiological disruption is crucial. |
| Image Quality | Can provide good vascular and tissue enhancement.[11] However, adverse effects can lead to motion artifacts.[10] | Provides excellent contrast and fine detail in cardiac morphology and motion.[8] | Patient motion due to discomfort can degrade image quality.[10] |
| Clearance | Primarily renal excretion.[9] | Primarily renal excretion, with a half-life of approximately 2 hours.[12] | Rapid clearance necessitates continuous infusion for prolonged imaging.[8][13] |
Experimental Protocols
Rodent Cardiac Micro-CT Imaging with Iopamidol
This protocol is adapted from studies performing contrast-enhanced micro-CT for murine myocardial infarction imaging.[8][13]
1. Animal Preparation:
- Anesthetize the rodent (e.g., with isoflurane). Anesthesia can significantly affect cardiac function and tracer uptake, so consistency is key.[14][15]
- Establish intravenous access for contrast administration, typically via the tail vein.
- Place ECG electrodes for cardiac gating to acquire images at specific phases of the cardiac cycle.
2. Contrast Administration:
- Administer an initial bolus of Iopamidol (e.g., 200 µL) to achieve sufficient blood-myocardial contrast.[13]
- Immediately follow the bolus with a constant intravenous infusion of Iopamidol (e.g., at a rate of 1 ml/h for Iopamidol 370).[8][13] This is necessary due to the rapid clearance of the agent.
3. Image Acquisition:
- Utilize a micro-CT system with prospective cardio-respiratory gating to minimize motion artifacts from the rapid murine heart rate.[13]
- Typical acquisition parameters might include an X-ray tube voltage of 80 kVp and a current of 200 mA.[13]
- Acquire images continuously or at set intervals (e.g., every 10 minutes) throughout the infusion period to observe contrast dynamics.[13]
Rodent Cardiac Imaging with Diatrizoate Meglumine
Detailed protocols for the use of Diatrizoate meglumine specifically for in-vivo rodent cardiac imaging are less commonly published, likely due to the preference for lower osmolality agents. However, a general protocol can be inferred from its properties and use in other vascular imaging applications.
1. Animal Preparation:
- Anesthetize the animal and establish intravenous access as with the Iopamidol protocol.
- Closely monitor vital signs (ECG, heart rate, blood pressure) due to the higher risk of hemodynamic changes with ionic contrast agents.[3][5]
2. Contrast Administration:
- Administer Diatrizoate meglumine as an intravenous bolus. The dose should be carefully determined based on the specific imaging application and animal weight.
- Due to its high osmolality, a slower injection rate may be considered to mitigate rapid hemodynamic shifts.
3. Image Acquisition:
- Perform imaging immediately following contrast administration to capture the peak enhancement of vascular structures.
- As with Iopamidol, cardiac gating is essential for high-quality cardiac images.
Visualization of Experimental Workflow and Agent Properties
References
- 1. Effect of B-15,000 (Iopamidol), a new nonionic contrast agent, on cardiac function of the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractile, metabolic and arrhythmogenic effects of ionic and nonionic contrast agents in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects induced by the injection of a new nonionic contrast medium (Iopamidol): experimental study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of iopamidol, ioxaglate, and diatrizoate during coronary arteriography in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Role of red blood cell deformation in toxicity of contrast media in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. drugs.com [drugs.com]
- 10. Comparison of intravenous contrast agents for CT studies in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of diatrizoate, iopamidol, and ioxaglate for the contrast enhancement of experimental hepatic tumors in CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. High Resolution Imaging of Murine Myocardial Infarction With Delayed Enhancement and Cine Micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Radionuclide Imaging in Rodents: A Review of Methods, Results, and Factors at Play - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiac Magnetic Resonance Imaging in Small Rodents using Clinical 1.5T and 3.0T Scanners - PMC [pmc.ncbi.nlm.nih.gov]
Urovision™ (Iopromide) in Focus: A Comparative Guide to CT Enhancement and Tissue Iodine Concentration
For researchers, scientists, and drug development professionals leveraging computed tomography (CT) in their work, understanding the relationship between a contrast agent's enhancement properties and the resulting tissue iodine concentration is paramount. This guide provides a comprehensive comparison of Urovision™ (iopromide), a widely used non-ionic, low-osmolarity iodinated contrast medium, with alternative agents and imaging technologies. The following data and protocols are designed to offer a clear, objective overview to inform experimental design and data interpretation.
Correlating CT Enhancement with Iodine Concentration
The fundamental principle behind contrast-enhanced CT is that the attenuation of X-rays, measured in Hounsfield Units (HU), is directly related to the concentration of the iodinated contrast agent within a tissue.[1] Iopromide, the active component of this compound™, is a tri-iodinated benzene ring derivative that effectively absorbs X-rays, leading to enhanced visualization of anatomical structures.[1][2]
Modern dual-energy CT (DECT) systems have revolutionized the ability to not only visualize but also quantify the amount of iodine present in tissues. A phantom study utilizing iopromide demonstrated a strong linear correlation (r=0.999, p<0.0001) between the true iodine concentration and the concentration measured by a dual-source DECT system.[3] This capability allows for precise, non-invasive measurement of tissue perfusion and drug delivery.
Performance of this compound™ (Iopromide) at Various Concentrations
The degree of CT enhancement is influenced by the concentration of the injected contrast medium. Studies have compared different concentrations of iopromide to determine the optimal balance between image quality and patient safety.
Table 1: Peak Vascular Enhancement with Different Iopromide Concentrations [4]
| Iopromide Concentration (mg I/mL) | Mean Peak Enhancement in Ascending Aorta (HU) |
| 150 | Significantly lower than 240 and 300 mg I/mL |
| 240 | Significantly higher than 150 and 370 mg I/mL |
| 300 | Significantly higher than 150 and 370 mg I/mL |
| 370 | Significantly lower than 240 and 300 mg I/mL |
This study was conducted in a porcine model with a fixed iodine delivery rate (1.5 g I/s) and total iodine dose (300 mg/kg body weight).
Interestingly, a study in pigs found that moderate concentrations of iopromide (240 and 300 mg I/mL) resulted in significantly higher peak vascular enhancement compared to both lower (150 mg I/mL) and higher (370 mg I/mL) concentrations when the iodine delivery rate and total iodine dose were kept constant.[4]
Comparison with Alternative Contrast Agents
The choice of contrast agent can impact image quality and the accuracy of iodine quantification. Iopromide has been compared to other commonly used iodinated contrast media.
Table 2: Comparative Vascular Enhancement of Different Iodinated Contrast Agents [5]
| Contrast Agent | Concentration (mg I/mL) | Mean Peak Enhancement in Pulmonary Trunk (HU) | Mean Peak Enhancement in Aorta (HU) |
| Iopromide | 300 | 595 | 505 |
| Iopromide | 370 | 516 | 454 |
| Iomeprol | 400 | 472 | 439 |
This intra-individual comparison in a porcine model used an identical iodine delivery rate (1.5 g I/s) and total iodine dose (300 mg/kg body weight).
In a direct comparison, iopromide at 300 mgI/ml provided significantly higher peak enhancement in both the pulmonary trunk and aorta compared to iopromide at 370 mgI/ml and iomeprol at 400 mgI/ml, under conditions of a normalized iodine delivery rate and total iodine burden.[5] Another study comparing iopromide (300 mg I/ml) with iomeprol (400 mg I/ml) and iohexol (300 mg I/ml) at similar iodine delivery rates and loads found no significant difference in the enhancement of vessels and liver parenchyma.[6][7]
Advanced Imaging Techniques for Iodine Quantification
Dual-energy CT (DECT) stands out as a powerful tool for the direct quantification of iodine concentration, overcoming the limitations of traditional single-energy CT.
Figure 1. Workflow for correlating DECT measurements with known iodine concentrations.
DECT systems from various manufacturers have been shown to detect and quantify iodine at low concentrations, with limits of detection as low as 0.021–0.55 mg/mL and limits of quantification ranging from 0.07–1.0 mg/mL, depending on the scanner and phantom size.[8]
Experimental Protocols
Protocol 1: Phantom Study for Correlation of DECT Iodine Concentration with True Concentration[3]
-
Phantom Preparation:
-
Prepare a series of solutions with known concentrations of iopromide (e.g., 0 to 10 mg/mL).
-
Place these solutions in tubes within a phantom that mimics the X-ray attenuation of human tissue.
-
-
Dual-Energy CT Imaging:
-
Scan the phantom using a dual-source DECT scanner.
-
Acquire data at two different tube potentials simultaneously (e.g., Tube A at 140 kVp and Tube B at 80 kVp).
-
Set other scan parameters as appropriate for the scanner and phantom size (e.g., detector configuration: 32×0.6 mm; tube rotation time: 0.5 s; pitch: 0.5–0.6).
-
-
Image Post-processing and Iodine Quantification:
-
Utilize a three-material decomposition algorithm to generate iodine maps. This algorithm differentiates tissues based on their X-ray absorption characteristics at the two energy levels, allowing for the isolation and quantification of iodine.
-
Draw regions of interest (ROIs) within each tube on the iodine map to measure the iodine concentration.
-
-
Data Analysis:
-
Correlate the measured iodine concentrations from the DECT images with the known true iodine concentrations of the prepared solutions using linear regression analysis.
-
Protocol 2: In Vivo Comparison of Different Iopromide Concentrations in an Animal Model[4]
-
Animal Model:
-
Use a suitable animal model (e.g., six pigs).
-
Ensure standardized conditions for all examinations, including anesthesia and physiological monitoring.
-
-
Contrast Injection:
-
Administer different concentrations of iopromide (e.g., 150, 240, 300, and 370 mg I/mL) in separate imaging sessions for each animal.
-
Maintain a constant iodine delivery rate (IDR) of 1.5 g I/s and a total iodine dose (TID) of 300 mg/kg of body weight for all concentrations. This requires adjusting the injection rate and volume for each concentration.
-
-
Dynamic CT Imaging:
-
Perform dynamic CT scans at specific anatomical levels (e.g., pulmonary artery, ascending and descending aorta) to capture the time-enhancement curves.
-
-
Data Analysis:
-
Measure the peak enhancement in Hounsfield Units (HU) and the time to peak (TTP) from the time-enhancement curves for each concentration at each anatomical location.
-
Use statistical analysis to compare the peak enhancement and TTP values between the different iopromide concentrations.
-
Signaling Pathways and Logical Relationships
The administration of an iodinated contrast agent like this compound™ and its subsequent measurement via CT involves a series of interconnected steps and factors that influence the final quantitative data.
Figure 2. Interplay of factors affecting measured tissue iodine concentration.
Conclusion
This compound™ (iopromide) is a versatile and effective contrast agent for CT imaging. The correlation between CT enhancement and tissue iodine concentration is well-established, particularly with the advent of dual-energy CT, which allows for accurate quantification. The choice of iopromide concentration can significantly impact vascular enhancement, with moderate concentrations appearing to offer an advantage under certain conditions. When compared to other contrast agents, the performance of iopromide is comparable, with the specific experimental conditions playing a crucial role in the observed outcomes. For researchers and drug development professionals, a thorough understanding of these parameters and the application of advanced imaging techniques like DECT are essential for obtaining robust and reproducible quantitative data on tissue perfusion and drug distribution.
References
- 1. What is the mechanism of Iopromide? [synapse.patsnap.com]
- 2. Pharmacochemical profile of iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine quantification with dual-energy CT: phantom study and preliminary experience with VX2 residual tumour in rabbits after radiofrequency ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the iodine concentration that yields the highest intravascular enhancement in MDCT angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the use of contrast media with different iodine concentrations for enhanced computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Energy CT: Lower Limits of Iodine Detection and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Renal Clearance Rates for Medical Contrast Agents
This guide provides a detailed comparison of the renal clearance mechanisms and rates for three primary classes of medical contrast agents: iodinated contrast media (ICM), gadolinium-based contrast agents (GBCAs), and ultrasound contrast agents (UCAs). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in clinical and preclinical settings.
Overview of Contrast Agent Classes and Renal Clearance
The safe administration of contrast agents is critically dependent on their route and rate of elimination from the body. For most ICM and GBCAs, the primary elimination pathway is renal excretion. Therefore, a patient's renal function, typically assessed by the estimated glomerular filtration rate (eGFR), is a crucial factor in agent selection. In contrast, UCAs are not cleared by the kidneys, offering a safer alternative for patients with severe renal impairment.[1][2]
Comparative Data on Renal Clearance
The following tables summarize the key clearance characteristics and physicochemical properties of the different contrast agent classes.
Table 1: Renal Clearance Characteristics of Major Contrast Agent Classes
| Feature | Iodinated Contrast Media (ICM) | Gadolinium-Based Contrast Agents (GBCAs) | Ultrasound Contrast Agents (UCAs) |
| Primary Clearance Route | Renal (Glomerular Filtration)[3] | Primarily Renal (Glomerular Filtration)[4] | Lungs (Gas Exchange); Reticuloendothelial System (Shell Metabolism)[1] |
| Elimination Half-Life (Normal Renal Function) | ~1-2 hours | ~1.5 hours[5] | < 1 minute for some early agents[6] |
| Elimination Half-Life (Impaired Renal Function) | Significantly prolonged, increasing risk of nephrotoxicity. | Prolonged: ~5.6 hrs (moderate CKD) to >30 hrs (severe CKD)[5]. | Unaffected by renal function.[1] |
| % Excreted in 24h (Normal Renal Function) | >95% | >95%[5] | Not applicable (not renally cleared). |
| Key Renal Safety Concern | Contrast-Induced Acute Kidney Injury (CI-AKI)[7][8]. | Nephrogenic Systemic Fibrosis (NSF), primarily with older, less stable linear agents in severe renal disease[4][9]. | None reported; considered safe in renal failure patients[1][6]. |
Table 2: Properties of Selected Gadolinium-Based Contrast Agents (GBCAs)
| Agent | Chemical Structure | Primary Clearance | Half-Life (Normal GFR) | Key Properties |
| Gadoteridol | Macrocyclic, Non-ionic | >94% Renal Excretion within 24h[4] | ~1.5 hours | High thermodynamic and kinetic stability, classified as a group II agent by ACR[4]. |
| Gadobenate dimeglumine | Linear, Ionic | ~96% Renal, ~4% Biliary[4] | ~1.2 hours | Partial biliary excretion offers a minor alternative clearance pathway[4]. |
| Gadobutrol | Macrocyclic, Non-ionic | >95% Renal Excretion | ~1.5 hours | In severe renal impairment, ~80% was recovered in urine after 120 hours[4]. |
Table 3: Physicochemical Properties Influencing Renal Clearance
| Property | Influence on Renal Clearance |
| Molecular Weight (MW) | Smaller molecules are more readily filtered by the glomerulus. Nanoparticles require a hydrodynamic diameter of <10 nm for efficient renal clearance[10]. |
| Osmolality | For ICM, low-osmolar and iso-osmolar agents are associated with a lower risk of nephrotoxicity and faster excretion compared to high-osmolar agents[11][12]. |
| Viscosity | Higher viscosity can impact renal transit time and medullary oxygenation[11][13]. |
| Lipophilicity (LogD) | Hydrophilic agents (low LogD) with a high topological polar surface area (TPSA) are preferentially cleared by the kidneys[14]. |
| Molecular Charge | Zwitterionic or neutral surface charges can facilitate rapid renal clearance[14]. Cationic nanoparticles are more readily cleared than anionic or neutral ones[10]. |
| Protein Binding | High plasma protein binding can reduce the rate of glomerular filtration and prolong the elimination half-life. |
Experimental Protocols for Measuring Renal Clearance
The determination of a contrast agent's renal clearance rate is a critical component of its pharmacokinetic profile. A widely accepted method involves measuring the agent's concentration in plasma over time following administration.[15]
Methodology: Plasma Pharmacokinetic Analysis
-
Subject Selection: A cohort of subjects (preclinical animal models or human volunteers) is selected. Baseline renal function is established via serum creatinine and eGFR calculation.
-
Agent Administration: A precise dose of the contrast agent is administered intravenously as a bolus injection. For iodinated agents, a typical dose is 4g Iodine/kg body weight in rat models[11].
-
Plasma Sampling: Blood samples are collected at multiple, predefined time points after injection. For example, samples might be taken at 5, 15, 30, 60, 120, 240, and 480 minutes post-injection to accurately map the concentration curve[16].
-
Concentration Analysis: The concentration of the contrast agent (e.g., iodine or gadolinium) in each plasma sample is quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Calculation:
-
The plasma concentration-time data are plotted.
-
A pharmacokinetic model (e.g., a one- or two-compartment model) is fitted to the data[15].
-
Key parameters are calculated, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time (mL/min).
-
Elimination Half-Life (t½): The time required for the plasma concentration to decrease by 50%.
-
Area Under the Curve (AUC): The total systemic exposure to the agent.
-
-
Alternative Method: CT-Based Clearance Measurement
For ICM, clearance can also be estimated non-invasively using dynamic contrast-enhanced computed tomography (DCE-CT).
-
Protocol: An unenhanced CT scan of the kidneys is performed, followed by a series of contrast-enhanced scans at specific intervals (e.g., 45, 75, and 105 seconds) after a bolus injection of the ICM[16].
-
Analysis: The change in attenuation (measured in Hounsfield Units) in the renal cortex and medulla over time is used to model the influx and efflux of the contrast agent.
-
Correlation: This CT-derived clearance value is often correlated with a reference standard, such as plasma clearance, to validate its accuracy. Studies have shown a good correlation (r = 0.84) between CT clearance and plasma clearance[16].
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow for clearance measurement and the key factors influencing the renal handling of contrast agents.
References
- 1. Role of Contrast-Enhanced Ultrasound (CEUS) in Native Kidney Pathology: Limits and Fields of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of contrast-enhanced ultrasound in patients with renal function impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Contrast medium clearance as a measure of kidney function in patients with renal artery stenoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gadolinium-Based Contrast Agents in Kidney Disease: A Comprehensive Review and Clinical Practice Guideline Issued by the Canadian Association of Radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound Contrast Agents in the Study of Kidney Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guideline on the use of iodinated contrast media in patients with kidney disease 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. researchgate.net [researchgate.net]
- 10. The Renal Clearable Magnetic Resonance Imaging Contrast Agents: State of the Art and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Iodinated Contrast Agent Properties on Renal Kinetics and Oxygenation | Semantic Scholar [semanticscholar.org]
- 12. karger.com [karger.com]
- 13. Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents [ouci.dntb.gov.ua]
- 14. Physicochemical Descriptors in Biodistribution and Clearance of Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical measurement of renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contrast media clearance in a single kidney measured on multiphasic helical CT: results in 50 patients without acute renal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Urovision (Ionic) vs. Non-ionic Contrast Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Urovision, an ionic contrast medium, and several non-ionic contrast media. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Radiocontrast media are essential for enhancing the visibility of internal structures in medical imaging. These agents are broadly categorized into ionic and non-ionic compounds. This compound, a formulation of diatrizoate meglumine and diatrizoate sodium, is a high-osmolality ionic contrast medium. Non-ionic contrast media, such as those containing iohexol, iopamidol, and ioversol, are of low osmolality. This fundamental difference in osmolality is a key determinant of their respective side effect profiles.
Physicochemical Properties
The osmolality and viscosity of contrast media are critical physical properties that influence their tolerability. High osmolality is associated with a greater fluid shift from the extravascular to the intravascular space, which can contribute to a higher incidence of adverse reactions.
Table 1: Physicochemical Properties of this compound and Selected Non-ionic Contrast Media
| Property | This compound 76% | Omnipaque 350 (Iohexol) | Isovue 370 (Iopamidol) | Optiray 350 (Ioversol) |
| Iodine Concentration (mg/mL) | 370 | 350 | 370 | 350 |
| Osmolality (mOsm/kg H₂O) at 37°C | ~2100[1] | 844[2][3] | 796[4][5] | 780[6] |
| Viscosity (cP) at 37°C | 8.9[1] | 10.4[2] | 9.4[4] | 9.0[6][7] |
Comparative Side Effect Profile
Clinical studies have consistently demonstrated a lower incidence of adverse drug reactions (ADRs) with non-ionic contrast media compared to ionic agents like this compound. A large-scale prospective study by Katayama et al. (1990) involving 337,647 cases provides a robust comparison of the overall prevalence of ADRs.
Table 2: Overall Incidence of Adverse Drug Reactions (ADRs)
| Contrast Media Type | Overall ADRs (%) | Severe ADRs (%) |
| Ionic (e.g., this compound) | 12.66[8][9] | 0.22[8][9] |
| Non-ionic | 3.13[8][9] | 0.04[8][9] |
The most frequently reported side effects for both types of contrast media are generally mild and transient. However, the frequency of these reactions is significantly higher with ionic media.
Table 3: Common Adverse Drug Reactions
| Adverse Reaction | This compound (Ionic) | Non-ionic Contrast Media (General) |
| Nausea and Vomiting | More Frequent | Less Frequent |
| Feeling of Warmth/Heat | More Frequent | Less Frequent |
| Urticaria (Hives) | More Frequent | Less Frequent |
| Pruritus (Itching) | More Frequent | Less Frequent |
| Pain at Injection Site | More Frequent | Less Frequent |
| Cardiovascular Effects | More Pronounced | Less Pronounced |
| Nephrotoxicity | Higher Risk | Lower Risk |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical investigations. A common methodology for comparing the safety of contrast media is the double-blind, randomized clinical trial.
Example Experimental Protocol: Comparative Clinical Trial of Ionic vs. Non-ionic Contrast Media in Intravenous Urography
-
Objective: To compare the safety and efficacy of an intravenously administered non-ionic contrast medium (e.g., iohexol) and an ionic contrast medium (e.g., metrizoate, a compound similar to diatrizoate).
-
Study Design: A double-blind, randomized, parallel-group clinical trial.
-
Patient Population: A cohort of 1,000 consecutive patients referred for intravenous urography, with ages ranging from 10 to 80 years. Patients with a history of severe allergy or previous severe reaction to contrast media are typically excluded.
-
Randomization: Patients are randomly assigned to receive either the non-ionic or the ionic contrast medium. The randomization process is double-blinded, meaning neither the patient nor the administering physician is aware of the agent being used.
-
Dosage and Administration: A standardized dose of the contrast medium is administered intravenously. The injection rate is kept consistent across all patients.
-
Data Collection:
-
Adverse Effects: All patients are closely monitored for any adverse effects from the time of injection up to 24 hours post-procedure. Adverse reactions are systematically recorded and graded for severity (e.g., mild, moderate, severe).
-
Image Quality: The quality of the urograms is assessed by independent radiologists who are blinded to the contrast agent used.
-
-
Statistical Analysis: The incidence of adverse effects and the scores for image quality between the two groups are compared using appropriate statistical tests (e.g., chi-squared test or Fisher's exact test for categorical variables). A p-value of less than 0.05 is typically considered statistically significant.
Visualization of Key Concepts
Logical Relationship between Contrast Media Properties and Adverse Reactions
Caption: Relationship between contrast media type, osmolality, and adverse reactions.
Experimental Workflow for Side Effect Assessment
Caption: Workflow for a comparative clinical trial on contrast media side effects.
Conclusion
The available evidence strongly supports the superior safety profile of non-ionic contrast media over ionic agents like this compound. The lower osmolality of non-ionic media is a key factor contributing to the significantly lower incidence of adverse drug reactions. While both types of agents are effective for diagnostic imaging, the choice of a non-ionic contrast medium is generally preferred to minimize patient risk and discomfort. Researchers and drug development professionals should consider these differences when designing new contrast agents or planning clinical studies.
References
- 1. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Omnipaque (Iohexol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Isovue: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. bracco.com [bracco.com]
- 6. docetp.mpa.se [docetp.mpa.se]
- 7. guerbet.com [guerbet.com]
- 8. Adverse reactions to ionic and nonionic contrast media. A report from the Japanese Committee on the Safety of Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
Navigating the Barrier: A Comparative Guide to Blood-Brain Barrier Disruption Techniques
The blood-brain barrier (BBB) is a critical gatekeeper, protecting the central nervous system (CNS) from harmful substances. However, this same barrier poses a significant challenge for the delivery of therapeutic agents to the brain. For researchers and drug development professionals, transiently and safely disrupting the BBB is a key strategy for treating a range of neurological disorders. This guide provides a detailed comparison of three prominent methods for inducing BBB disruption: Focused Ultrasound (FUS), osmotic disruption using mannitol, and biochemical disruption with bradykinin agonists. While the term "Urovision" was specified, it is likely a misnomer for Focused Ultrasound, a leading technology in this field.
At a Glance: Comparing Blood-Brain Barrier Disruption Methods
The choice of BBB disruption technique depends on the specific research or therapeutic goals. The following table summarizes the key characteristics of Focused Ultrasound, Mannitol, and Bradykinin-based methods to aid in this selection.
| Feature | Focused Ultrasound (FUS) with Microbubbles | Osmotic Disruption (Mannitol) | Biochemical Disruption (Bradykinin Agonists) |
| Mechanism of Action | Mechanical disruption via microbubble oscillation, leading to temporary separation of tight junctions.[1][2] | Hyperosmotic solution draws water from endothelial cells, causing them to shrink and pull apart tight junctions.[3][4] | Agonist binding to B2 receptors on endothelial cells increases vascular permeability.[5][6][7] |
| Invasiveness | Non-invasive.[1][8] | Minimally invasive (requires intra-arterial catheterization).[3][9] | Minimally invasive (requires intra-arterial or intravenous injection).[6] |
| Targeting Capability | Highly localized and targeted to specific brain regions.[10][11] | Affects a large region of the brain supplied by the catheterized artery.[9][12] | Can be systemic or localized depending on the delivery route.[6] |
| Reversibility | BBB integrity is typically restored within 24 hours.[13][14] | BBB closure begins within minutes and is generally complete within 6-8 hours.[4] | The disruption is transient, with a rapid onset.[6][15] |
| Safety Profile | Generally safe, with risks of edema and microhemorrhage if acoustic parameters are not optimized.[1][16] | Risk of seizures, hypertension, and bradycardia.[16][17] Requires experienced clinicians.[12] | Bradykinin has a very short half-life; stable analogs are used.[6][12][15] |
| Monitoring | Can be monitored in real-time using MRI or passive cavitation detection.[18][19][20] | Often assessed with contrast-enhanced MRI or CT after the procedure.[17][21] | Typically evaluated post-procedure using imaging or tracer extravasation.[6] |
| Size of Delivered Molecules | Has been shown to allow passage of molecules with hydrodynamic diameters up to 65 nm.[22] | Can increase brain penetration of macromolecules up to 100-fold.[9] | Allows for leakage of both small (340 Da) and large (66.5 kDa) molecules.[6][15] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible BBB disruption studies. Below are representative protocols for each of the compared techniques.
Focused Ultrasound (FUS) Mediated BBB Disruption
This protocol describes a typical preclinical experiment using a focused ultrasound system.
-
Animal Preparation: The subject animal (e.g., a rat) is anesthetized. The head is shaved and the animal is placed in a stereotactic frame.
-
Microbubble Administration: A bolus of microbubbles (e.g., Optison™ or Definity®) is injected intravenously.
-
Sonication: A focused ultrasound transducer, guided by MRI or stereotactic coordinates, applies low-intensity pulsed ultrasound to the target brain region.[2][16] Typical frequencies range from 200-700 kHz.[2]
-
Confirmation of Disruption: BBB opening is confirmed by administering a contrast agent (e.g., gadolinium for MRI) and observing its extravasation into the brain parenchyma.[22]
-
Therapeutic Agent Delivery: The therapeutic agent of interest is administered intravenously, either concurrently with or immediately following sonication.
-
Post-Procedure Monitoring: The animal is monitored for any adverse effects and the duration of BBB opening is assessed at various time points using imaging.[23]
Osmotic Disruption with Mannitol
This protocol outlines the intra-arterial infusion of mannitol to induce BBB disruption.
-
Anesthesia and Catheterization: The animal is anesthetized, and a catheter is surgically placed into an internal carotid or vertebral artery.[9]
-
Mannitol Infusion: A 25% mannitol solution is infused intra-arterially over a period of 30 seconds.[9] The infusion rate is critical and is often determined angiographically.[17]
-
Chemotherapeutic Agent Administration: Chemotherapeutic agents are typically infused intra-arterially for 10 minutes following the mannitol bolus.[9]
-
Verification of Disruption: The extent of BBB disruption can be assessed by injecting a tracer dye like Evans blue or by using contrast-enhanced imaging.[17][24]
-
Post-Procedure Care: The animal is recovered from anesthesia and monitored for neurological complications.[17]
Biochemical Disruption with a Bradykinin B2 Receptor Agonist
This protocol is based on the use of a stable bradykinin analog to increase BBB permeability.
-
Animal Preparation: The animal is anesthetized and prepared for intravenous or intra-arterial injection.
-
Agonist Administration: A bradykinin B2 receptor agonist, such as NG291, is administered intravenously at a dose of 50 or 100 μg/kg.[6][15]
-
Tracer/Therapeutic Injection: To evaluate the extent of BBB disruption, a tracer molecule (e.g., Evans blue, radiolabeled sucrose, or albumin) is injected.[6] The therapeutic agent would be administered during the window of increased permeability.
-
Tissue Analysis: After a set period, the animal is euthanized, and the brain is perfused to remove intravascular tracer. The brain tissue is then analyzed to quantify the amount of extravasated tracer.[6]
Visualizing the Processes and Pathways
To better understand the workflows and mechanisms, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for BBB disruption methods.
References
- 1. Optimization of the Ultrasound-Induced Blood-Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potentials of localized blood-brain barrier disruption by non-invasive transcranial focused ultrasound: A technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic mannitol in mice under real-time MRI guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling hyperosmotic blood–brain barrier opening within human tissue-engineered in vitro brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of bradykinin B2 receptor more effectively reduces postischemic blood-brain barrier disruption and cytokines release than B1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Research on Focused Ultrasound-Mediated Blood–Brain Barrier Opening for Neurological Disorders: A Review | MDPI [mdpi.com]
- 9. Real-time monitoring of human blood-brain barrier disruption | PLOS One [journals.plos.org]
- 10. Focused ultrasound-mediated bbb disruption is associated with an increase in activation of AKT: experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of focused ultrasound-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Current clinical investigations of focused ultrasound blood-brain barrier disruption: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-mediated blood-brain barrier disruption for targeted drug delivery in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inconsistent blood brain barrier disruption by intraarterial mannitol in rabbits: implications for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. Assessment of blood–brain barrier disruption using dynamic contrast-enhanced MRI. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. neurology.org [neurology.org]
- 22. Dynamic study of blood–brain barrier closure after its disruption using ultrasound: a quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blood-brain barrier disruption induced by diagnostic ultrasound combined with microbubbles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Reproducibility of Micro-CT Results Using Diatrizoate-Based Media: A Comparative Guide
For researchers, scientists, and drug development professionals relying on micro-computed tomography (micro-CT) for preclinical imaging, the reproducibility of results is paramount for the longitudinal monitoring of disease progression and the accurate assessment of therapeutic interventions. Diatrizoate-based contrast media are frequently utilized in clinical CT and have found application in preclinical micro-CT studies. This guide provides a comprehensive overview of the factors influencing the reproducibility of micro-CT results with diatrizoate-based media, offers a comparison with alternative contrast agents, and presents detailed experimental protocols to enhance the consistency of findings.
Data on Reproducibility and Comparative Performance
While direct, peer-reviewed studies focusing exclusively on the test-retest reproducibility of diatrizoate-based media in a micro-CT setting are limited, we can infer performance characteristics from clinical studies and comparisons with other agents in preclinical imaging. The reproducibility of micro-CT measurements is influenced by factors such as the contrast agent's pharmacokinetics, imaging protocol, and the anatomical region of interest.[1]
Key Considerations for Reproducibility:
-
Pharmacokinetics: Diatrizoate is a small-molecule, water-soluble contrast agent that is rapidly distributed in the extracellular fluid and cleared by the kidneys.[2] This rapid clearance necessitates precise timing of image acquisition to ensure consistent contrast enhancement across longitudinal studies.
-
Image Registration: For longitudinal studies involving repeated imaging of the same animal, proper image registration is crucial to minimize variability due to animal positioning.[1]
-
Radiation Dose: The cumulative radiation dose from repeated scans can potentially affect biological tissues and influence experimental outcomes.[1] It is essential to use the lowest possible dose that still provides adequate image quality.
Comparative Performance of Contrast Agents
The choice of contrast agent significantly impacts image quality and the ability to visualize specific tissues. While diatrizoate is a conventional ionic monomer, other classes of contrast agents, such as non-ionic monomers (e.g., iohexol) and nanoparticle-based agents, offer different performance characteristics.
Clinical studies comparing diatrizoate and iohexol for abdominal and pelvic CT have shown no significant difference in bowel opacification.[3][4] However, in a study on noncathartic CT colonography, diatrizoate was found to provide better image quality and more homogeneous fecal tagging compared to iohexol.[5][6] Another clinical comparison for body CT found that while both agents provided diagnostic-quality images, iohexol resulted in fewer adverse reactions.[7]
For preclinical vascular imaging, casting agents like Vascupaint and BaSO4 have demonstrated the ability to perfuse smaller blood vessels more effectively than the commonly used Microfil.[2][8][9] Nanoparticle contrast agents are designed for longer circulation times, enabling prolonged imaging windows and the potential for targeted imaging.[10][11]
The following table summarizes quantitative data from a comparative study of different vascular casting agents in a preclinical setting. While this study does not include diatrizoate, it provides valuable context on the performance of alternative agents.
| Contrast Agent | Mean Vessel Diameter Visualized (μm) ± SD | Signal-to-Noise Ratio (SNR) in Brain (Arbitrary Units) ± SD | Signal-to-Noise Ratio (SNR) in Kidney (Arbitrary Units) ± SD |
| Microfil | 91.66 ± 24.91 | 0.22 ± 0.07 | 0.91 ± 0.63 |
| Vascupaint | 20.54 ± 4.15 | 3.39 ± 0.93 | 12.85 ± 1.98 |
| BaSO4 | 25.82 ± 3.75 | 6.27 ± 3.78 | 32.87 ± 10.03 |
| Data adapted from a study comparing ex vivo vascular casting agents.[2][9] |
Experimental Protocols
To enhance the reproducibility of micro-CT results using diatrizoate-based media, it is critical to adhere to a standardized and well-documented experimental protocol.
In Vivo Protocol for Small Animal Imaging with Diatrizoate
1. Animal Preparation:
- Anesthetize the animal using a consistent method and anesthetic agent (e.g., isoflurane).
- Maintain the animal's body temperature throughout the procedure.
- Place a catheter in a suitable blood vessel (e.g., tail vein) for contrast agent administration.
2. Contrast Agent Administration:
- Use a consistent formulation and concentration of the diatrizoate-based contrast medium.
- Administer a precise, body-weight-adjusted dose of the contrast agent.
- Inject the contrast agent at a controlled and consistent rate using an infusion pump.
3. Micro-CT Scanning:
- Position the animal securely in a custom holder to minimize motion artifacts and ensure consistent positioning for longitudinal scans.[1]
- Use a standardized scanning protocol with fixed parameters:
- Tube voltage (kVp) and current (µA)
- Exposure time
- Voxel size
- Number of projections
- Rotation step
- Initiate the scan at a precisely defined time point following the start of the contrast agent injection to account for the rapid pharmacokinetics of diatrizoate.
4. Image Reconstruction and Analysis:
- Reconstruct the raw projection data using a consistent algorithm (e.g., filtered back-projection or iterative reconstruction).
- For longitudinal studies, perform image registration to align scans from different time points.[1]
- Define regions of interest (ROIs) using a standardized anatomical atlas or landmarks.
- Quantify relevant parameters such as tissue density (in Hounsfield Units), contrast enhancement, and morphology.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in a typical micro-CT experiment and the logical relationships in ensuring reproducible results.
References
- 1. Reproducibility and Radiation Effect of High-Resolution In Vivo Micro Computed Tomography Imaging of the Mouse Lumbar Vertebra and Long Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of micro-CT image enhancement after use of different vascular casting agents - Margolis - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. Oral contrast media for body CT: Comparison of diatrizoate sodium and iohexol for patient acceptance and bowel opacification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Diatrizoate and Iohexol for Patient Acceptance and Fecal-Tagging Performance in Noncathartic CT Colonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Comparison of iohexol 300 and diatrizoate meglumine 60 for body CT: image quality, adverse reactions, and aborted/repeated examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of micro-CT image enhancement after use of different vascular casting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal Imaging of Liver Cancer Using MicroCT and Nanoparticle Contrast Agents in CRISPR/Cas9-Induced Liver Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Cancer Research: A Cost-Benefit Analysis of Leading Imaging Technologies
A comparative guide for researchers, scientists, and drug development professionals.
In the fast-paced realm of preclinical research, selecting the optimal imaging modality is a critical decision that significantly impacts budgetary allocation, experimental timelines, and the quality of translational data. While the term "Urovision" is recognized in the clinical setting as a fluorescence in situ hybridization (FISH) assay for detecting bladder cancer, its application in preclinical animal models is not standard practice. This guide, therefore, addresses the core need for cost-effective and data-rich analysis in preclinical oncology research by comparing the predominant in vivo imaging technologies: Optical Imaging (Bioluminescence and Fluorescence) and High-Frequency Ultrasound.
Executive Summary
The pursuit of novel cancer therapeutics necessitates robust and efficient preclinical evaluation. In vivo imaging technologies are indispensable tools for longitudinally monitoring tumor growth, assessing therapeutic efficacy, and understanding disease progression in small animal models. This guide provides a comprehensive cost-benefit analysis of key imaging modalities to aid researchers in making informed decisions that align with their specific research goals and resource constraints.
Optical imaging, encompassing bioluminescence imaging (BLI) and fluorescence imaging (FLI), offers high-throughput capabilities and exceptional sensitivity at a relatively low cost, making it a widely adopted method in preclinical oncology.[1][2] High-frequency ultrasound, on the other hand, provides superior spatial resolution for detailed anatomical and hemodynamic assessments without the need for ionizing radiation or genetic modification of cells.[3][4]
The following sections delve into a detailed comparison of these technologies, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual diagrams to elucidate complex workflows and pathways.
Quantitative Comparison of Preclinical Imaging Modalities
The selection of an imaging system is often a trade-off between cost, resolution, and throughput. The following table summarizes the key quantitative aspects of optical imaging and high-frequency ultrasound.
| Feature | Bioluminescence Imaging (BLI) | Fluorescence Imaging (FLI) | High-Frequency Ultrasound |
| Initial Equipment Cost | Moderate | Moderate to High | High |
| Operational Cost | Low (cost of substrate, e.g., luciferin) | Low to Moderate (cost of fluorescent probes) | Low |
| Throughput | High (can image multiple animals simultaneously) | High (can image multiple animals simultaneously) | Low to Moderate (typically one animal at a time) |
| Spatial Resolution | Low (millimeters) | Moderate (sub-millimeters)[5] | High (as fine as 30 µm)[3] |
| Sensitivity | Very High (can detect a small number of cells) | High | Moderate |
| Need for Genetic Modification | Yes (cells must express luciferase) | No (can use fluorescent dyes/probes) | No |
| Real-time Imaging | Yes[1] | Yes[6] | Yes[3] |
| Anatomical Information | Limited (often requires co-registration with other modalities) | Limited (often requires co-registration with other modalities) | Excellent |
Cost Analysis of Preclinical Imaging Services
For institutions that may not have the capital for in-house systems, core facilities provide access to these technologies on a fee-for-service basis. The following table provides example recharge rates, which can vary significantly between institutions.
| Service | Unit | Internal Rate (Example) | External Rate (Example) |
| Bioluminescent Imaging (e.g., IVIS System) | Per hour | $45 - $57[7][8] | $75 - $115[7][8] |
| Ultrasound (e.g., Vevo) | Per hour | $34 - $184[7][8] | $125 - $305[7][8] |
| Tumor Measurement (Caliper) & Body Weight | Per mouse | ~$7[7] | ~$12[7] |
| Standard Dosing (e.g., IP, oral gavage) | Per dose | ~$8[7] | ~$13[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable preclinical data. Below are outlines of typical experimental workflows for bioluminescence imaging and high-frequency ultrasound.
Bioluminescence Imaging (BLI) for Tumor Burden Assessment
-
Cell Line Preparation: Tumor cells are genetically engineered to stably express a luciferase enzyme (e.g., from firefly).
-
Animal Inoculation: A known number of luciferase-expressing tumor cells are implanted into the animal model (e.g., subcutaneously, orthotopically, or intravenously).
-
Tumor Growth: The tumors are allowed to establish and grow for a predetermined period.
-
Substrate Administration: The substrate for the luciferase enzyme (e.g., D-luciferin) is administered to the animal, typically via intraperitoneal injection.
-
Imaging: After a short incubation period for substrate distribution, the animal is anesthetized and placed in a light-tight imaging chamber. The faint light emitted by the luciferase-catalyzed reaction is captured by a highly sensitive CCD camera.
-
Data Analysis: The light signal is quantified and overlaid on a photographic image of the animal. The intensity of the signal correlates with the number of viable tumor cells.
High-Frequency Ultrasound for Tumor Volume and Vascularity Measurement
-
Animal Preparation: The animal is anesthetized, and its body temperature is maintained. The hair in the region of interest is removed to ensure proper transducer contact.
-
Acoustic Coupling: A layer of ultrasound gel is applied to the skin over the tumor.
-
Image Acquisition: A high-frequency ultrasound transducer is used to acquire two-dimensional (B-mode) images of the tumor. Three-dimensional images can also be reconstructed from a series of 2D scans.
-
Doppler Imaging (Optional): Color and Power Doppler imaging can be used to visualize and quantify blood flow within the tumor, providing insights into vascularity and response to anti-angiogenic therapies.
-
Data Analysis: The acquired images are used to measure the tumor dimensions (length, width, and height) to calculate the tumor volume. Doppler data can be analyzed to determine blood flow velocity and vessel density.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of experimental processes and the underlying biological principles.
Concluding Remarks
The choice of an in vivo imaging modality in preclinical research is a multifaceted decision that requires careful consideration of the scientific question, budget, and desired throughput. Optical imaging, particularly bioluminescence, stands out as a cost-effective and highly sensitive method for high-throughput screening of therapeutic efficacy, especially in the context of oncology.[6][9][10] Its primary limitation is the relatively low spatial resolution and lack of detailed anatomical information.
High-frequency ultrasound complements optical imaging by providing exquisite anatomical detail and hemodynamic information in real-time, which is invaluable for studies where tumor microenvironment and vascularity are of interest.[3][4] While the initial equipment cost can be higher, its low operational costs and the depth of anatomical and functional data it provides can offer significant long-term value.
Ultimately, a well-informed decision on imaging technology will enhance the efficiency and translatability of preclinical research, accelerating the journey of promising therapeutics from the laboratory to the clinic. For many research programs, a multi-modal imaging approach, leveraging the strengths of different technologies, may provide the most comprehensive and robust preclinical data.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. High-Frequency Ultrasound: Advancing Preclinical Research Outcomes [scintica.com]
- 4. Recent Advancements in High-Frequency Ultrasound Applications from Imaging to Microbeam Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Preclinical Therapeutics Recharge Rates | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 8. Fee schedule | Research, Innovation & Impact [research.missouri.edu]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. opticalpathways.com [opticalpathways.com]
Safety Operating Guide
Navigating the Disposal of Urovision-Related Waste: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance requires stringent adherence to proper waste disposal protocols. For researchers and drug development professionals utilizing the UroVysion Bladder Cancer Kit, a multi-faceted approach to waste management is imperative, addressing biohazardous, chemical, and cytotoxic components.
The UroVysion workflow involves the collection of urine specimens, preservation with solutions such as PreservCyt®, and analysis using a DNA probe mixture containing hazardous chemicals. Consequently, the generated waste is a complex mixture that demands careful segregation and disposal to mitigate risks to personnel and the environment.
Comprehensive Waste Stream Analysis
The primary waste streams generated during the UroVysion procedure include:
-
Patient Specimens: Urine samples, which are considered biohazardous waste.
-
Preservative Solutions: Such as PreservCyt®, a methanol-based solution that is both toxic and flammable.[1]
-
UroVysion Kit Reagents: The DNA probe mixture contains formamide, a known teratogen.[2][3]
-
Contaminated Laboratory Supplies: This includes pipette tips, centrifuge tubes, slides, gloves, and other personal protective equipment (PPE) that have come into contact with patient samples or reagents.
Quantitative Data for Disposal Planning
Proper disposal hinges on understanding the nature and volume of the waste. The following table summarizes key quantitative data for the primary chemical components requiring special disposal considerations.
| Component | Hazardous Characteristic | RCRA ID Number | Recommended Exposure Limits |
| PreservCyt® Solution (Methanol-based) | Ignitable, Toxic | D001 | OSHA PEL: TWA 200 ppm |
| UroVysion Probe Mixture (contains Formamide) | Reproductive Toxin, Teratogen | Not specified, treat as hazardous chemical waste | ACGIH TLV: TWA 10 ppm |
Experimental Protocols for Safe Disposal
Adherence to the following step-by-step protocols is crucial for the safe disposal of all Urovision-related waste.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses or a face shield
-
A disposable gown or lab coat
2. Waste Segregation at the Point of Generation: Proper segregation is the cornerstone of safe disposal.
-
Biohazardous Waste (without chemical contamination): Unused urine specimens and uncontaminated collection cups should be placed in designated biohazard bags. These are typically red and should be stored in a rigid, leak-proof container with a biohazard symbol.
-
Chemically Contaminated Biohazardous Waste: Urine specimens mixed with PreservCyt® solution, as well as all materials that have come into contact with this mixture (e.g., centrifuge tubes, pipette tips), must be treated as both a biohazard and hazardous chemical waste. This waste should be collected in a clearly labeled, leak-proof container designated for "Hazardous Chemical and Biohazardous Waste."
-
Formamide-Containing Waste: The UroVysion probe mixture and any materials contaminated with it (e.g., pipette tips, slides) should be collected in a separate, sealed container labeled "Hazardous Waste: Formamide."[4][5] Given that formamide is a teratogen, some institutions may require it to be disposed of as cytotoxic waste.
-
Sharps Waste: Any contaminated sharps, such as microscope slides, should be immediately placed into a designated, puncture-resistant sharps container.
3. Liquid Waste Management:
-
PreservCyt® Solution: Due to its methanol content, liquid waste from the ThinPrep processor and residual solution in vials is considered ignitable hazardous waste (RCRA ID D001). This liquid waste must be collected in a designated, sealed container for flammable liquids. Do not dispose of it down the drain.
-
Formamide Hybridization Buffer: All liquid waste containing formamide must be collected in a designated hazardous chemical waste container.[5][6]
4. Final Disposal:
All segregated waste containers must be handled and disposed of through the institution's hazardous waste management program. Ensure that all containers are properly sealed and labeled before pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound-related waste.
Caption: Logical workflow for the segregation and disposal of this compound-related waste streams.
By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of all waste generated during UroVysion testing, thereby protecting laboratory personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
